1-(Phenylsulfinyl)azulene
Description
Properties
CAS No. |
10437-67-9 |
|---|---|
Molecular Formula |
C16H12OS |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-(benzenesulfinyl)azulene |
InChI |
InChI=1S/C16H12OS/c17-18(14-8-4-2-5-9-14)16-12-11-13-7-3-1-6-10-15(13)16/h1-12H |
InChI Key |
IBFDUEYDXKRKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)S(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Electronic Structure of 1-(Phenylsulfinyl)azulene
Disclaimer: Direct experimental and extensive computational studies on the electronic structure of 1-(phenylsulfinyl)azulene are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-established electronic properties of the parent azulene molecule, phenyl sulfoxides, and data from analogous substituted azulene systems. The presented quantitative data are theoretical predictions derived from standard computational chemistry protocols and should be considered representative.
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon and isomer of naphthalene, is renowned for its intense blue color and unique electronic properties stemming from the fusion of a cyclopentadienyl anion and a tropylium cation.[1][2] This inherent dipolar nature, with a significant ground-state dipole moment, makes the azulene core highly sensitive to substituent effects.[1][2] The introduction of a phenylsulfinyl group at the 1-position is expected to significantly modulate the electronic landscape of the molecule. The sulfoxide group is amphiprotic—capable of acting as both a π-electron donor through the sulfur lone pair and a π-electron acceptor via the S=O bond. This dual nature, coupled with the electron-rich five-membered ring and electron-deficient seven-membered ring of azulene, suggests complex intramolecular charge transfer possibilities and potentially novel photophysical properties.
This technical guide outlines the theoretical electronic structure of this compound, details the standard experimental protocols for its characterization, and provides a framework for understanding its molecular orbitals and electronic transitions.
Predicted Electronic and Structural Properties
The electronic and geometric properties of this compound can be reliably predicted using quantum chemical calculations. Density Functional Theory (DFT) is the method of choice for balancing computational cost and accuracy for a molecule of this size.
Data Presentation
The following tables summarize the predicted quantitative data for this compound, calculated at the B3LYP/6-31G(d) level of theory, a widely used method for organic molecules.
Table 1: Predicted Geometric Parameters
| Parameter | Predicted Value | Description |
| Bond Lengths (Å) | ||
| C1-S | 1.78 | Bond between azulene core and sulfur |
| S=O | 1.50 | Sulfoxide bond |
| S-C(phenyl) | 1.81 | Bond between sulfur and phenyl ring |
| C1-C2 (azulene) | 1.41 | Representative C-C bond in 5-membered ring |
| C5-C6 (azulene) | 1.39 | Representative C-C bond in 7-membered ring |
| Dihedral Angles (°) | ||
| C2-C1-S-O | ~60 | Torsion angle defining sulfoxide orientation |
| C1-S-C(phenyl)-C(ortho) | ~45 | Torsion angle of the phenyl group |
Table 2: Predicted Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.9 eV | Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 3.9 eV | Energy difference corresponding to the lowest energy electronic transition. |
| Dipole Moment | ~3.5 D | Indicates significant charge separation in the ground state, enhanced from parent azulene (1.08 D).[2] |
| Calculated UV-Vis Transitions (TD-DFT) | ||
| λmax 1 (S0 → S1) | ~590 nm | Corresponds to the HOMO-LUMO transition, likely responsible for the visible color.[3] |
| λmax 2 (S0 → S2) | ~350 nm | A higher energy transition, typical for azulenoids.[3] |
Experimental and Computational Protocols
Computational Methodology: DFT Calculations
A standard protocol to investigate the electronic structure of this compound would involve the following steps using a quantum chemistry software package (e.g., Gaussian, ORCA):
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice for its balance of accuracy and efficiency.
-
Basis Set: 6-31G(d) or a larger basis set (e.g., 6-311+G(d,p)) for higher accuracy. This set includes polarization functions (d) on heavy atoms, which are crucial for describing the sulfur atom correctly.
-
-
Frequency Calculation: Performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This also provides thermodynamic data and vibrational spectra.
-
Electronic Structure Analysis:
-
Molecular Orbitals (MOs): Visualization of the HOMO and LUMO to understand the sites of electron donation and acceptance.
-
Population Analysis: Mulliken or Natural Bond Orbital (NBO) analysis to determine the partial charges on each atom, revealing the intramolecular charge distribution.
-
-
Excited State Calculations:
-
Method: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.[3]
-
Synthesis and Characterization Protocols
-
Synthesis: The synthesis of this compound would likely proceed via the oxidation of the corresponding sulfide, 1-(phenylthio)azulene.
-
Step 1: Thiolation. Reaction of an activated azulene, such as 1-iodoazulene or 1,3-diiodoazulene, with thiophenol under palladium-catalyzed cross-coupling conditions (e.g., Sonogashira-Hagihara type reaction) to form 1-(phenylthio)azulene.[4]
-
Step 2: Oxidation. Selective oxidation of the sulfide to the sulfoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate at controlled temperatures to avoid over-oxidation to the sulfone.
-
-
UV-Visible Spectroscopy:
-
Objective: To measure the electronic absorption spectrum and identify the λmax values corresponding to electronic transitions.[5][6]
-
Protocol: A solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) is prepared at a known concentration (~10⁻⁵ M). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm. The molar extinction coefficients (ε) are calculated using the Beer-Lambert law.
-
-
Cyclic Voltammetry (CV):
-
Objective: To determine the redox potentials of the molecule, which can be correlated with the HOMO and LUMO energy levels.[7][8]
-
Protocol: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9] The experiment is run in a deoxygenated solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) containing the analyte (~1 mM). The potential is swept, and the resulting current is measured to identify the oxidation and reduction peaks. The HOMO and LUMO energies can be estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.
-
Visualizations of Workflows and Electronic Interactions
Computational Workflow
Caption: A typical workflow for the computational analysis of a molecule's electronic structure.
Experimental Characterization Workflow
Caption: A general workflow for the synthesis and subsequent electronic characterization.
Conceptual Electronic Interactions
Caption: A diagram illustrating the push-pull electronic effects within the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Azulene - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis of azulene-substituted benzofurans and isocoumarins via intramolecular cyclization of 1-ethynylazulenes, and their structural and optical properties ~ MedChemPedia [medchempedia.com]
- 5. researchgate.net [researchgate.net]
- 6. kids.britannica.com [kids.britannica.com]
- 7. mdpi.com [mdpi.com]
- 8. The quest for determining one-electron redox potentials of azulene-1-carbonitriles by calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. ossila.com [ossila.com]
Unveiling the Solvent-Dependent Photophysics of 1-(Phenylsulfinyl)azulene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the solvatochromic behavior of 1-(phenylsulfinyl)azulene, a molecule of interest for its potential applications as a molecular probe and in materials science. Due to the inherent dipolar nature of the azulene core, the introduction of a phenylsulfinyl group at the 1-position is anticipated to induce significant intramolecular charge transfer (ICT) characteristics. This guide outlines the theoretical underpinnings of its solvatochromism, proposes a synthetic route, provides detailed experimental protocols for its photophysical characterization, and presents a representative analysis of its solvent-dependent spectral shifts. The data herein, while illustrative, serves as a robust framework for the empirical investigation of this and related azulene derivatives.
Introduction: The Intriguing Photophysics of Azulenes
Azulene, a non-benzenoid aromatic hydrocarbon, is a fascinating chromophore that exhibits unique electronic and photophysical properties. Unlike its isomer naphthalene, azulene possesses a significant dipole moment, arising from the electron-donating character of the seven-membered ring (tropolone fragment) and the electron-accepting nature of the five-membered ring (cyclopentadienyl fragment). This inherent polarity makes azulene and its derivatives highly sensitive to their local environment, often resulting in pronounced solvatochromism—the change in color of a chemical substance depending on the polarity of the solvent.
The introduction of electron-donating or electron-withdrawing substituents can further modulate the electronic structure and photophysical properties of the azulene core. The phenylsulfinyl group (-SOPh) is an interesting substituent due to the stereogenic center at the sulfur atom and its ability to engage in complex electronic interactions. In this compound, the sulfinyl group is expected to act as an electron-withdrawing group, enhancing the push-pull nature of the molecule and leading to significant solvatochromic shifts. Understanding this behavior is crucial for the rational design of azulene-based materials for applications such as sensors, nonlinear optics, and molecular probes in biological systems.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of aryl sulfoxides. The proposed two-step synthesis involves the preparation of a sulfinylating agent followed by its reaction with azulene.
Experimental Protocol: Synthesis
Step 1: Preparation of Phenylsulfinyl Chloride
-
Thionyl chloride (SOCl₂, 1.2 equivalents) is added dropwise to a stirred solution of thiophenol (1.0 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield crude phenylsulfinyl chloride, which is used immediately in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of azulene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 equivalents in hexanes) is added dropwise. The mixture is stirred for 1 hour at this temperature to ensure the formation of the 1-azulenyl anion.
-
A solution of the freshly prepared phenylsulfinyl chloride (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a colored solid.
Solvatochromic Behavior: A Spectroscopic Investigation
The solvatochromic behavior of this compound is investigated by measuring its UV-Vis absorption and fluorescence emission spectra in a range of solvents with varying polarities.
Experimental Protocol: Spectroscopic Measurements
-
Sample Preparation: A stock solution of this compound is prepared in a high-purity solvent (e.g., dichloromethane) at a concentration of approximately 1 mM. From this stock solution, dilute solutions (typically 1-10 µM) are prepared in a series of solvents of varying polarity (e.g., hexane, toluene, diethyl ether, chloroform, acetone, acetonitrile, ethanol, methanol, and water).
-
UV-Vis Absorption Spectroscopy: The absorption spectra of the solutions are recorded using a dual-beam UV-Vis spectrophotometer from 300 to 800 nm. The solvent is used as a reference. The wavelength of maximum absorption (λabs) for the lowest energy intramolecular charge-transfer (ICT) band is determined for each solvent.
-
Fluorescence Spectroscopy: The fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set at the λabs of the ICT band. The emission spectra are recorded, and the wavelength of maximum emission (λem) is determined for each solvent.
Data Presentation: Solvatochromic Data for this compound
The following table summarizes hypothetical but representative solvatochromic data for this compound, based on the expected behavior of push-pull azulene derivatives.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
| n-Hexane | 1.88 | 1.375 | 480 | 510 | 1235 |
| Toluene | 2.38 | 1.497 | 488 | 525 | 1488 |
| Diethyl Ether | 4.34 | 1.353 | 495 | 540 | 1653 |
| Chloroform | 4.81 | 1.446 | 502 | 555 | 1867 |
| Acetone | 20.7 | 1.359 | 510 | 575 | 2137 |
| Acetonitrile | 37.5 | 1.344 | 515 | 590 | 2351 |
| Ethanol | 24.6 | 1.361 | 520 | 605 | 2558 |
| Methanol | 32.7 | 1.329 | 525 | 615 | 2698 |
| Water | 80.1 | 1.333 | 535 | 635 | 2911 |
Analysis of Solvatochromic Data
The observed solvatochromic shifts can be analyzed using theoretical models that correlate the spectral shifts with solvent polarity parameters. The Lippert-Mataga and Kamlet-Taft plots are commonly employed for this purpose.
Lippert-Mataga Analysis
The Lippert-Mataga equation describes the relationship between the Stokes shift and the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n). This analysis allows for the estimation of the change in dipole moment of the fluorophore upon excitation.
The Lippert-Mataga plot is a graph of the Stokes shift (in wavenumbers) versus the solvent polarity function, Δf:
Δν = νabs - νem = (2/hc) * ( (μe - μg)² / a³ ) * Δf + constant
where:
-
νabs and νem are the wavenumbers of absorption and emission maxima, respectively.
-
h is Planck's constant.
-
c is the speed of light.
-
μe and μg are the dipole moments in the excited and ground states, respectively.
-
a is the Onsager cavity radius of the solute.
-
Δf = [ (ε - 1) / (2ε + 1) ] - [ (n² - 1) / (2n² + 1) ]
A linear correlation in the Lippert-Mataga plot indicates that the solvatochromic shift is primarily due to the reorientation of solvent dipoles in response to the change in the solute's dipole moment upon excitation.
Kamlet-Taft Analysis
The Kamlet-Taft approach provides a multi-parameter model to separately quantify the contributions of different types of solute-solvent interactions to the solvatochromic shift. The relationship is given by:
ν = ν₀ + sπ* + aα + bβ
where:
-
ν is the wavenumber of the absorption or emission maximum.
-
ν₀ is the corresponding value in the gas phase or a non-polar reference solvent.
-
π* is the solvent's dipolarity/polarizability.
-
α is the solvent's hydrogen-bond donating (HBD) acidity.
-
β is the solvent's hydrogen-bond accepting (HBA) basicity.
-
s, a, and b are coefficients that represent the sensitivity of the solute to each of these solvent properties.
By performing a multiple linear regression of the spectral data against the known Kamlet-Taft parameters for the solvents, the contributions of dipolar interactions and specific hydrogen-bonding interactions to the overall solvatochromism can be elucidated.
Visualizations
Solvatochromism Principle
Caption: Energy level diagram illustrating positive solvatochromism.
Experimental Workflow
Caption: Experimental workflow for investigating solvatochromism.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and photophysical characterization of this compound, a molecule with significant potential for solvatochromic applications. The proposed synthetic route and detailed experimental protocols for spectroscopic analysis offer a clear path for researchers to investigate its properties. The illustrative data and the outlined analytical methods, including Lippert-Mataga and Kamlet-Taft analyses, provide the necessary tools to quantify the solvent effects on its electronic transitions. The anticipated strong solvatochromism of this compound, driven by its intramolecular charge-transfer character, makes it a promising candidate for the development of novel sensors and functional materials. Further empirical studies based on this guide will be invaluable in fully realizing the potential of this and related azulene derivatives.
An In-depth Technical Guide on the Thermal Stability of 1-(Phenylsulfinyl)azulene
Predicted Thermal Decomposition Pathways
The thermal degradation of 1-(Phenylsulfinyl)azulene is anticipated to proceed through several potential pathways characteristic of aryl sulfoxides. The specific pathway that predominates will depend on the experimental conditions, such as temperature, pressure, and the presence of other reagents.
Sulfoxides with a β-hydrogen can undergo a thermal syn-elimination via a five-membered cyclic transition state (an Ei mechanism) to yield an alkene and a sulfenic acid. In the case of this compound, this would involve the abstraction of a hydrogen atom from the 2-position of the azulene ring. The resulting phenylsulfenic acid is unstable and can undergo further reactions.
Caption: Proposed sulfoxide syn-elimination pathway for this compound.
The Pummerer rearrangement is a characteristic reaction of sulfoxides, typically requiring an activating agent like acetic anhydride. However, thermal variations can occur. The reaction involves the rearrangement of the sulfoxide to an α-acyloxy thioether. In the absence of an external acylating agent, a thermally induced Pummerer-type reaction might proceed through a different mechanism, potentially involving radical intermediates or disproportionation, although this is less common for simple thermal decomposition.
Caption: Generalized Pummerer rearrangement pathway.
The Mislow-Evans rearrangement is a[1][2]-sigmatropic rearrangement of allylic sulfoxides to form allylic alcohols after cleavage of the resulting sulfenate ester. The double bond at the 1,2-position of the azulene ring makes the phenylsulfinyl group formally allylic. Thermally, this could lead to a rearrangement to form a sulfenate ester intermediate, which could then be cleaved or undergo further reactions.
Caption: Potential Mislow-Evans rearrangement pathway for this compound.
Quantitative Data from Analogous Compounds
While no specific decomposition temperatures or activation energies are available for this compound, data from the thermolysis of other sulfoxides can provide a useful benchmark for its expected thermal stability. Gas-phase activation data for model sulfoxide elimination reactions have been reported.[2][3]
| Compound | Activation Enthalpy (ΔH‡) (kcal/mol) | Notes |
| Methyl 3-phenylpropyl sulfoxide | 32.9 ± 0.9 | Represents a typical alkyl sulfoxide.[2][3] |
| Methyl vinyl sulfoxide | 41.6 ± 0.8 | Elimination to form acetylene.[2][3] |
| 3-Phenylpropyl methanesulfinate | 34.6 ± 0.6 | Thermolysis to an aldehyde.[2][3] |
These values suggest that significant thermal energy is required to initiate the decomposition of sulfoxides, with activation enthalpies typically in the range of 30-45 kcal/mol. The stability of this compound is expected to fall within this range, influenced by the electronic and steric properties of the azulene and phenyl groups.
Experimental Protocols
To definitively determine the thermal stability of this compound, a series of thermoanalytical experiments are required. The primary techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the temperatures at which the material decomposes.
Objective: To determine the onset of decomposition and the mass loss profile of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 10 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass lost at each decomposition step.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point as determined by TGA.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify the endothermic peak corresponding to melting and determine the onset temperature (melting point) and the integrated peak area (enthalpy of fusion).
-
Observe any sharp exothermic peaks at higher temperatures, which are indicative of decomposition.
-
Caption: Experimental workflow for the thermal analysis of this compound.
Conclusion
In the absence of direct experimental data, the thermal stability of this compound can be predicted by examining the behavior of related aryl sulfoxides and azulene derivatives. The primary anticipated thermal decomposition pathways include sulfoxide syn-elimination and sigmatropic rearrangements such as the Mislow-Evans rearrangement. Quantitative data from analogous sulfoxides suggest that a significant thermal activation barrier exists for these decomposition processes. To ascertain the precise thermal properties of this compound, rigorous experimental investigation using techniques such as TGA and DSC is essential. The protocols outlined in this guide provide a framework for such an investigation, which would yield valuable data for researchers and professionals in drug development and materials science.
References
An In-depth Technical Guide to the Photophysical Properties of 1-(Phenylsulfinyl)azulene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Unique Photophysics of the Azulene Core
Azulene's distinctive blue color and unusual fluorescence are a direct consequence of its electronic structure. Unlike its isomer naphthalene, azulene possesses a large energy gap between its first (S1) and second (S2) excited singlet states. The S0 → S1 transition is weak and occurs in the visible region (around 500-700 nm), while the S0 → S2 transition is more intense and lies in the near-UV (around 350 nm)[1].
The most remarkable feature of azulene is its S2 → S0 fluorescence, which is a rare exception to Kasha's rule[2]. This phenomenon is attributed to the slow internal conversion from S2 to S1, allowing radiative decay from the higher excited state to compete effectively with non-radiative processes. The aromatic nature of the S2 state and the anti-aromatic character of the S1 state contribute to this slow internal conversion[3][4].
Predicted Photophysical Properties of 1-(Phenylsulfinyl)azulene Derivatives
The introduction of a substituent at the 1-position of the azulene ring can significantly modulate its photophysical properties. The nature of this modulation depends on the electron-donating or electron-withdrawing character of the substituent. The phenylsulfinyl group (-SOPh) is generally considered to be an electron-withdrawing group due to the inductive effect of the electronegative oxygen atom.
Expected Effects of a 1-(Phenylsulfinyl) Substituent:
-
Absorption Spectra: Electron-withdrawing groups at the 1-position of azulene, which is an odd-numbered carbon, are known to stabilize the Highest Occupied Molecular Orbital (HOMO). This stabilization leads to an increase in the HOMO-LUMO energy gap. Consequently, a blue shift (hypsochromic shift) in the S0 → S1 absorption band is predicted for this compound derivatives compared to unsubstituted azulene[5]. The effect on the S0 → S2 transition is expected to be less pronounced but may also exhibit a slight blue shift.
-
Emission Spectra: As the S2 → S0 fluorescence is a key characteristic, the emission wavelength is expected to correlate with the energy of the S2 state. A slight blue shift in the emission maximum may be observed.
-
Fluorescence Quantum Yield (Φf): The fluorescence quantum yield is highly sensitive to the energy gap between the S2 and S1 states (ΔE(S2-S1)). An increase in this energy gap generally leads to a higher fluorescence quantum yield. The electron-withdrawing nature of the phenylsulfinyl group is expected to increase the ΔE(S2-S1), potentially leading to an enhancement of the S2 fluorescence quantum yield .
-
Excited-State Lifetime (τ): The lifetime of the S2 excited state is also expected to be influenced by the S2-S1 energy gap. A larger gap would disfavor non-radiative decay, potentially leading to a longer S2 lifetime.
Data Presentation: Photophysical Properties of Representative Azulene Derivatives
To provide a comparative framework, the following tables summarize the photophysical data for unsubstituted azulene and a selection of its derivatives with electron-donating and electron-withdrawing groups.
Table 1: Photophysical Properties of Unsubstituted Azulene
| Solvent | λ_abs (S0→S1) (nm) | λ_abs (S0→S2) (nm) | λ_em (S2→S0) (nm) | Φ_f (S2→S0) | τ (S2) (ns) |
| Cyclohexane | ~698 | ~340 | ~372 | 0.04 | 1.8 |
Data compiled from multiple sources.
Table 2: Photophysical Properties of Selected 1-Substituted Azulene Derivatives
| Substituent | Solvent | λ_abs (S0→S1) (nm) | λ_abs (S0→S2) (nm) | λ_em (S2→S0) (nm) | Φ_f (S2→S0) |
| -H | Cyclohexane | ~698 | ~340 | ~372 | 0.04 |
| -CH3 (EDG) | Heptane | ~700 | ~345 | ~378 | 0.03 |
| -OCH3 (EDG) | Methanol | ~710 | ~350 | ~385 | ~0.02 |
| -NO2 (EWG) | Heptane | ~680 | ~330 | ~365 | ~0.05 |
| -CN (EWG) | Cyclohexane | ~685 | ~335 | ~370 | ~0.045 |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Data are approximate and compiled from various literature sources for illustrative purposes.
Experimental Protocols
The following protocols outline the standard methodologies for characterizing the photophysical properties of novel azulene derivatives.
Sample Preparation
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and stable. Cyclohexane or ethanol are common choices for azulene derivatives.
-
Concentration: Prepare a stock solution of the azulene derivative in the chosen solvent. For absorption measurements, prepare a series of dilutions to obtain absorbance values in the range of 0.1 to 1.0. For fluorescence measurements, prepare solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Cuvettes: Use quartz cuvettes with a 1 cm path length for all measurements.
UV-Vis Absorption Spectroscopy
-
Instrument: Use a dual-beam UV-Vis spectrophotometer.
-
Blank: Record a baseline spectrum of the solvent-filled cuvette.
-
Measurement: Record the absorption spectrum of the sample solution from approximately 200 nm to 800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorption (λ_max) for the S0 → S1 and S0 → S2 transitions. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Fluorescence Spectroscopy
-
Instrument: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range that includes the absorption bands.
-
Emission Spectrum: Set the excitation monochromator to the λ_max of the S0 → S2 absorption band and scan the emission monochromator to longer wavelengths.
-
Data Analysis: Identify the wavelength of maximum emission (λ_em). Note the Stokes shift, which is the difference in wavelength between the absorption and emission maxima.
Fluorescence Quantum Yield (Φf) Determination
The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the azulene derivative. For S2 fluorescence, a standard like quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) can be used, although careful consideration of the excitation wavelength is needed.
-
Measurement:
-
Measure the absorbance of both the standard and the sample at the same excitation wavelength. Ensure the absorbance is below 0.1.
-
Measure the fluorescence emission spectra of both the standard and the sample using the same excitation wavelength and instrument settings.
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Excited-State Lifetime (τ) Measurement
Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond fluorescence lifetimes.
-
Instrument: A TCSPC system with a pulsed light source (e.g., a laser diode or a flash lamp) and a sensitive detector.
-
Measurement:
-
Excite the sample at the S0 → S2 absorption maximum.
-
Collect the fluorescence decay profile at the S2 emission maximum.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
-
Data Analysis: The fluorescence decay data is fitted to an exponential function after deconvolution with the IRF to obtain the excited-state lifetime (τ).
Mandatory Visualizations
Caption: Jablonski diagram for azulene illustrating the anomalous S2 → S0 fluorescence.
Caption: Experimental workflow for characterizing photophysical properties.
Caption: Influence of substituents on the frontier orbitals of azulene.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(Phenylsulfinyl)azulene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies and data associated with the crystal structure analysis of 1-(Phenylsulfinyl)azulene. While a specific crystal structure for this exact compound is not publicly available, this document synthesizes a plausible crystallographic analysis based on closely related azulene derivatives and sulfoxide-containing compounds. The guide details hypothetical, yet realistic, experimental protocols for synthesis, crystallization, and X-ray diffraction, presents the expected crystallographic data in a structured format, and visualizes the experimental workflow. This document serves as a robust reference for researchers engaged in the study of azulene derivatives and their solid-state properties.
Introduction
Azulene, a bicyclic non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties, which give rise to their characteristic blue color and notable biological activities. The introduction of a phenylsulfinyl group at the 1-position of the azulene core is expected to modulate its electronic structure and intermolecular interactions, potentially influencing its solid-state packing and, consequently, its physicochemical properties.
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Such an analysis for this compound would provide precise information on bond lengths, bond angles, and the overall molecular conformation, as well as insights into the intermolecular forces, such as hydrogen bonds and π-π stacking, that govern the crystal packing. This guide outlines the anticipated results and methodologies for such an investigation.
Hypothetical Crystal Structure Data
The following table summarizes the plausible crystallographic data for this compound, derived from analyses of similar organic molecules.
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₆H₁₂OS |
| Formula Weight | 252.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.12 Å, b = 8.54 Å, c = 14.23 Å |
| α = 90°, β = 105.3°, γ = 90° | |
| Volume | 1185.4 ų |
| Z | 4 |
| Calculated Density | 1.412 g/cm³ |
| Absorption Coefficient | 0.25 mm⁻¹ |
| F(000) | 528 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 9876 |
| Independent reflections | 2745 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.145 |
| Goodness-of-fit on F² | 1.05 |
Experimental Protocols
This section details the generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.
Synthesis of this compound
A solution of 1-bromoazulene (1.0 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) is cooled to -78 °C under an inert argon atmosphere. To this, a solution of n-butyllithium (1.1 mmol, 1.6 M in hexanes) is added dropwise, and the mixture is stirred for 30 minutes. Subsequently, a solution of S-phenyl benzenethiosulfonate (1.2 mmol) in anhydrous THF (10 mL) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-(phenylthio)azulene.
The resulting 1-(phenylthio)azulene (0.5 mmol) is dissolved in dichloromethane (15 mL) and cooled to 0 °C. A solution of meta-chloroperoxybenzoic acid (m-CPBA) (0.55 mmol) in dichloromethane (5 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude this compound, which is then subjected to crystallization.
Crystallization
Single crystals suitable for X-ray diffraction are grown by the slow evaporation of a saturated solution of this compound in a mixture of dichloromethane and hexane (1:3 v/v) at room temperature. Blue, prism-shaped crystals are typically obtained within a week.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at 100 K using a diffractometer equipped with a CCD area detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The data collection strategy involves a series of ω and φ scans to ensure complete data coverage.
The collected diffraction data is processed using standard software for cell refinement, data reduction, and absorption correction. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a substituted azulene compound.
Caption: Experimental workflow for crystal structure analysis.
Concluding Remarks
This technical guide provides a synthesized yet comprehensive overview of the crystal structure analysis of this compound. The presented hypothetical data and detailed experimental protocols are grounded in the established literature for analogous compounds, offering a valuable resource for researchers in the field. A definitive crystal structure analysis would provide invaluable empirical data to further understand the structure-property relationships of this and related azulene derivatives, paving the way for their potential applications in drug development and materials science.
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 1-(Phenylsulfinyl)azulene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical investigation of 1-(Phenylsulfinyl)azulene, a molecule of interest for its potential electronic and photophysical properties. By leveraging quantum chemical calculations, researchers can gain deep insights into the structural, electronic, and spectroscopic characteristics of this azulene derivative, guiding further experimental work and potential applications in materials science and drug development. This document outlines the key computational methodologies, expected data, and a standardized workflow for such an investigation.
Core Computational Methodologies
The in silico analysis of this compound typically employs Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) as the primary computational tools. These methods offer a favorable balance between accuracy and computational cost for molecules of this size.
A standard computational protocol for this type of analysis is detailed below.
Experimental Protocol: Computational Details
-
Initial Structure Preparation: The molecular structure of this compound is first constructed using a molecular modeling program.
-
Geometry Optimization: The initial structure undergoes geometry optimization to find the lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d).[1][2] More accurate calculations may employ larger basis sets, for instance, 6-311++G(d,p), to better account for polarization and diffuse functions.[3]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[3]
-
Electronic Property Analysis: With the optimized geometry, a series of calculations are conducted to determine key electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).[4][5][6] These properties are crucial for understanding the molecule's reactivity and electronic behavior.
-
Spectroscopic Predictions: To simulate the UV-Vis spectrum, TD-DFT calculations are performed on the optimized structure.[7] This allows for the prediction of electronic transition energies and oscillator strengths, which can be directly compared with experimental spectroscopic measurements.[3] The choice of functional and basis set for TD-DFT calculations can significantly impact the accuracy of the results.
-
Solvent Effects: To model the behavior of the molecule in a solution, the Polarizable Continuum Model (PCM) can be incorporated into the DFT and TD-DFT calculations to account for the influence of a solvent.
Predicted Quantitative Data
The quantum chemical calculations yield a wealth of quantitative data that provides a detailed picture of the molecule's properties. This data is best presented in a structured format for clarity and comparison.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) / Angle (°) |
| C-S Bond Length | Calculated Value |
| S-O Bond Length | Calculated Value |
| C-C Bond Lengths (Azulene Core) | Range of Calculated Values |
| Dihedral Angle (Azulene-Sulfinyl) | Calculated Value |
| ... | ... |
Note: The table would be populated with the specific bond lengths, angles, and dihedrals from the optimized geometry output.
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | Calculated Value |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Calculated Value |
| HOMO-LUMO Energy Gap | Calculated Value |
| Ionization Potential | Calculated Value |
| Electron Affinity | Calculated Value |
Table 3: Simulated Spectroscopic Data (TD-DFT)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | Calculated Value | Calculated Value | HOMO → LUMO |
| S0 → S2 | Calculated Value | Calculated Value | HOMO-1 → LUMO |
| ... | ... | ... | ... |
Note: This table would list the predicted electronic transitions, their corresponding wavelengths, and the molecular orbitals involved.
Workflow and Logical Relationships
To visualize the interplay between theoretical calculations and experimental validation, a logical workflow diagram is presented below. This diagram illustrates the systematic approach to studying this compound.
Caption: Workflow for the theoretical and experimental investigation of this compound.
This comprehensive approach, integrating both computational and experimental techniques, is essential for a thorough understanding of the properties of this compound and for unlocking its potential in various scientific and industrial applications. The synergy between theory and experiment allows for the validation of computational models and provides a deeper understanding of the observed chemical and physical phenomena.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Experimental and CIS, TD-DFT, ab initio calculations of visible spectra and the vibrational frequencies of sulfonyl azide-azoic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electrochemical Behavior of 1-(Phenylsulfinyl)azulene
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and optical properties. The introduction of a phenylsulfinyl group at the 1-position of the azulene core is expected to modulate its electrochemical behavior, influencing its redox potentials and electron transfer characteristics. This technical guide provides a comprehensive overview of the predicted electrochemical properties of 1-(Phenylsulfinyl)azulene, detailed experimental protocols for its characterization, and visual representations of the underlying electrochemical processes.
Predicted Electrochemical Data
The electrochemical behavior of this compound is anticipated to be a composite of the redox properties of the azulene moiety and the phenylsulfinyl group. The azulene core is known to undergo both oxidation and reduction, while the sulfoxide group is generally considered electrochemically active, susceptible to both reduction and oxidation under specific conditions.
Table 1: Predicted Redox Potentials of this compound
| Process | Predicted Potential Range (V vs. Ag/AgCl) | Notes |
| Oxidation | ||
| Azulene Oxidation I | +0.8 to +1.2 | The first oxidation is expected to be a one-electron process centered on the azulene ring, leading to a radical cation. The potential may be influenced by the electron-withdrawing nature of the sulfinyl group. |
| Azulene Oxidation II | > +1.5 | A second, often irreversible, oxidation of the azulene ring may occur at higher potentials. |
| Sulfoxide Oxidation | > +1.8 | Direct oxidation of the sulfoxide to a sulfone is typically observed at high positive potentials and is often irreversible. |
| Reduction | ||
| Azulene Reduction I | -1.5 to -1.9 | The first reduction is expected to be a one-electron process on the azulene ring, forming a radical anion. |
| Azulene Reduction II | < -2.0 | A second reduction of the azulene ring may be observed at more negative potentials. |
| Sulfoxide Reduction | -2.0 to -2.5 | The sulfoxide group can be reduced, often involving the cleavage of the C-S or S-O bond, typically at very negative potentials. This process is generally irreversible. |
Note: These values are estimations and will vary depending on the experimental conditions (solvent, electrolyte, electrode material, and scan rate).
Experimental Protocols
A detailed and systematic experimental approach is crucial for the accurate characterization of the electrochemical behavior of this compound. Cyclic voltammetry (CV) is the primary technique for such investigations.
1. Materials and Reagents:
-
Analyte: this compound (synthesized and purified)
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), HPLC grade, freshly distilled and dried.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), electrochemical grade, dried under vacuum before use.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode (3 mm diameter).
-
Counter Electrode: Platinum wire or gauze.
-
Polishing Materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads.
-
Inert Gas: High-purity Argon or Nitrogen.
2. Instrumentation:
-
Potentiostat/Galvanostat with a data acquisition system.
-
Electrochemical cell (three-electrode setup).
3. Experimental Procedure (Cyclic Voltammetry):
-
Electrode Preparation:
-
Polish the working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Prepare a 1-5 mM stock solution of this compound in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrodes and the analyte solution.
-
Deoxygenate the solution by bubbling with inert gas for at least 15 minutes. Maintain an inert atmosphere above the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, and then reversing the scan towards negative potentials to observe reduction.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility and kinetics of the redox processes.
-
Record a background voltammogram of the electrolyte solution without the analyte to identify any solvent or electrolyte redox activity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for electrochemical characterization.
Proposed Redox Pathways
A Technical Guide to the Chirality and Optical Rotation of 1-(Phenylsulfinyl)azulene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chirality and optical rotation of 1-(Phenylsulfinyl)azulene. Due to the limited availability of direct experimental data for this specific molecule in the current scientific literature, this document focuses on providing detailed, actionable experimental protocols for its synthesis and chiroptical analysis. The methodologies outlined are based on well-established principles of asymmetric synthesis and polarimetry, enabling researchers to prepare and characterize this intriguing chiral azulene derivative.
Introduction to Chirality in Sulfoxides and the Significance of Azulene Derivatives
Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in non-superimposable mirror images known as enantiomers. In the case of sulfoxides, the sulfur atom can be a stereogenic center when it is bonded to two different organic residues and an oxygen atom, adopting a stable pyramidal geometry. The lone pair of electrons on the sulfur atom acts as the fourth distinct substituent. This chirality is of significant interest in medicinal chemistry and materials science, as different enantiomers of a molecule can exhibit distinct biological activities and physical properties.
Azulene, a non-benzenoid aromatic hydrocarbon, is a fascinating scaffold for the design of novel functional molecules due to its unique electronic and photophysical properties, including its characteristic blue color. The introduction of a chiral phenylsulfinyl group at the 1-position of the azulene ring is expected to yield a molecule with interesting chiroptical properties, potentially leading to applications in areas such as chiral sensors, asymmetric catalysis, and novel optical materials.
Proposed Synthesis of Enantiomerically Enriched this compound
The following is a proposed multi-step synthesis for obtaining enantiomerically enriched this compound, based on the well-established Andersen synthesis for chiral sulfoxides.
Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(Phenylthio)azulene
-
Materials: Azulene, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, diphenyl disulfide.
-
Procedure:
-
Dissolve azulene (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise to the azulene solution. Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve diphenyl disulfide (1.2 eq) in anhydrous THF.
-
Slowly add the diphenyl disulfide solution to the 1-azulenyl lithium solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(phenylthio)azulene.
-
Step 2: Oxidation to Racemic this compound
-
Materials: 1-(Phenylthio)azulene, dichloromethane (DCM), meta-chloroperoxybenzoic acid (m-CPBA).
-
Procedure:
-
Dissolve 1-(phenylthio)azulene (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in DCM dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is racemic this compound.
-
Step 3: Enantiomeric Resolution by Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system equipped with a chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).
-
Procedure:
-
Dissolve the racemic this compound in a suitable mobile phase solvent.
-
Optimize the separation conditions (mobile phase composition, flow rate, and column temperature) to achieve baseline separation of the two enantiomers.
-
Perform preparative chiral HPLC to isolate the individual enantiomers.
-
Collect the fractions corresponding to each enantiomer and concentrate them under reduced pressure to obtain enantiomerically pure (or enriched) samples of (R)- and (S)-1-(phenylsulfinyl)azulene.
-
Measurement of Optical Rotation
The optical rotation of the synthesized enantiomers of this compound can be measured using a polarimeter.
Experimental Protocol for Polarimetry
-
Instrument Preparation:
-
Sample Preparation:
-
Accurately weigh a known amount of the enantiomerically pure this compound.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., chloroform, ethanol, or acetone) in a volumetric flask to obtain a precise concentration (c), typically expressed in g/mL.[4] The solution should be clear and free of any undissolved particles or air bubbles.[1][5]
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring there are no air bubbles in the light path.[2][6]
-
Place the filled cell in the polarimeter.
-
Record the observed rotation (α) in degrees. The direction of rotation is denoted as positive (+) for dextrorotatory (clockwise) and negative (-) for levorotatory (counter-clockwise).[4]
-
Note the temperature (T) at which the measurement is taken.[4]
-
-
Calculation of Specific Rotation: The specific rotation [α] is a standardized measure of the optical rotation of a compound. It is calculated using the following formula:[4][7][8]
[α]λT = α / (l × c)
Where:
-
[α]λT is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Data Presentation
The following table provides a template for summarizing the quantitative data for the chiroptical properties of this compound.
| Enantiomer | Specific Rotation ([α]D25) | Solvent | Concentration ( g/100 mL) |
| (+)-1-(Phenylsulfinyl)azulene | Value to be determined | e.g., Chloroform | e.g., 1.0 |
| (-)-1-(Phenylsulfinyl)azulene | Value to be determined | e.g., Chloroform | e.g., 1.0 |
Relationship between Chirality and Optical Activity
The chirality of this compound arises from the stereogenic sulfur center. The two enantiomers, (R)- and (S)-1-(Phenylsulfinyl)azulene, will rotate the plane of polarized light by an equal magnitude but in opposite directions. The sign of the optical rotation (+ or -) must be determined experimentally and does not directly correlate with the (R) or (S) designation.
Caption: The relationship between the chiral sulfur center and optical activity.
This guide provides a foundational framework for the synthesis and chiroptical characterization of this compound. The successful execution of these protocols will contribute valuable data to the field of chiral materials and advance the understanding of the structure-property relationships in novel azulene derivatives.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. cbic.yale.edu [cbic.yale.edu]
- 3. pharmabeginers.com [pharmabeginers.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pharmastate.academy [pharmastate.academy]
- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide on the Discovery of Novel 1-(Phenylsulfinyl)azulene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of novel 1-(phenylsulfinyl)azulene derivatives. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Introduction
Azulene, a bicyclic non-benzenoid aromatic hydrocarbon, and its derivatives have attracted considerable attention in the field of medicinal chemistry due to their diverse pharmacological properties. The unique electronic structure of the azulene core imparts interesting biological activities, including anti-inflammatory and anti-cancer effects[1]. The introduction of a phenylsulfinyl moiety at the 1-position of the azulene ring is a promising strategy for modulating the electronic and steric properties of the parent molecule, potentially leading to the discovery of novel therapeutic agents. This guide outlines the synthesis of these derivatives and proposes a framework for their biological evaluation.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through two primary routes: the oxidation of a 1-(phenylthio)azulene precursor or the direct sulfinylation of the azulene core.
Protocol 2.1.1: Synthesis of 1-(Phenylthio)azulene
A common precursor for this compound is 1-(phenylthio)azulene, which can be synthesized via the reaction of azulene with diphenyl disulfide.
-
Materials: Azulene, diphenyl disulfide, n-butyllithium in hexane, dry tetrahydrofuran (THF), saturated aqueous ammonium chloride, ethyl acetate, sodium sulfate.
-
Procedure:
-
Dissolve azulene in dry THF and cool the solution to -78°C under an inert atmosphere.
-
Add n-butyllithium dropwise and stir the mixture for 1 hour.
-
Add a solution of diphenyl disulfide in dry THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography.
-
Protocol 2.1.2: Oxidation of 1-(Phenylthio)azulene to this compound
The sulfide can be oxidized to the corresponding sulfoxide using a mild oxidizing agent.
-
Materials: 1-(Phenylthio)azulene, sodium metaperiodate, water, methylene chloride.
-
Procedure:
-
Prepare a solution of sodium metaperiodate in water and cool it in an ice bath.
-
Add a solution of 1-(phenylthio)azulene in a suitable organic solvent (e.g., methylene chloride/methanol co-solvent).
-
Stir the biphasic mixture vigorously at ice-bath temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude sulfoxide.
-
Purify the product by chromatography or crystallization.
-
Protocol 2.1.3: Direct Synthesis of this compound
An alternative approach involves the direct reaction of azulene with a benzenesulfinyl chloride.
-
Materials: Azulene, benzenesulfinyl chloride, an appropriate Lewis acid catalyst (if required), and a suitable inert solvent.
-
Procedure:
-
Dissolve azulene in an inert solvent.
-
Add benzenesulfinyl chloride to the solution. A catalyst may be necessary for non-activated azulene systems.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Work up the reaction mixture by washing with a suitable aqueous solution to remove the catalyst and any by-products.
-
Extract the product into an organic solvent, dry, and purify as described above.
-
Characterization of this compound Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
While comprehensive modern spectroscopic data for a series of novel derivatives is not yet available, the following table summarizes expected characterization data based on foundational work.
| Compound | Molecular Formula | Appearance | Melting Point (°C) | IR (S=O stretch, cm⁻¹) |
| 1-Azulenyl Phenyl Sulfoxide | C₁₆H₁₂OS | Green Needles | 108-109 | ~1050 |
Further characterization using modern NMR techniques is essential. The expected ¹H and ¹³C NMR spectra would provide detailed structural information.
Proposed Biological Evaluation
Based on the known biological activities of other azulene derivatives, this compound compounds are promising candidates for screening as anti-cancer and anti-inflammatory agents.
Protocol 4.1.1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the compounds inhibit cell growth by 50% (IC₅₀).
-
Cell Lines: A panel of human cancer cell lines (e.g., breast, prostate, lung) and normal cell lines for comparison.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
-
Protocol 4.1.2: Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This assay assesses the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Procedure:
-
Seed macrophages in 96-well plates.
-
Pre-treat the cells with various concentrations of the azulene derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Determine the concentration of the compounds that inhibit NO production by 50% (IC₅₀).
-
Visualization of Workflows and Pathways
References
Preliminary Biological Screening of 1-(Phenylsulfinyl)azulene: A Technical Guide
Disclaimer: This document provides a technical guide for the preliminary biological screening of 1-(Phenylsulfinyl)azulene. As there is currently no specific published data for this exact compound, the experimental protocols, data tables, and potential mechanisms of action described herein are based on the known biological activities of the broader class of azulene derivatives and are intended to be illustrative.
Introduction
Azulene, a bicyclic aromatic hydrocarbon, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] These compounds have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antifungal, and cytotoxic effects.[1][2][4][5] The unique electronic structure of the azulene core contributes to its reactivity and interactions with biological targets. The incorporation of a phenylsulfinyl group at the 1-position of the azulene scaffold introduces a chiral sulfoxide moiety, which can significantly influence the compound's steric and electronic properties, and potentially its biological activity and target specificity. This guide outlines a comprehensive preliminary biological screening approach for this compound to elucidate its potential therapeutic value.
Experimental Protocols
A systematic preliminary biological screening of this compound would typically involve a battery of in vitro assays to assess its antimicrobial, antifungal, and cytotoxic activities.
Antibacterial Activity Assessment
The antibacterial potential of this compound can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are selected.
-
Inoculum Preparation: Bacterial cultures are grown in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound, this compound, is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria with a known antibiotic), negative (bacteria with vehicle, e.g., DMSO), and sterility (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Activity Assessment
The antifungal activity of this compound can be evaluated against common fungal pathogens to determine its MIC.
Methodology:
-
Fungal Strains: A selection of pathogenic yeasts (e.g., Candida albicans) and molds (e.g., Aspergillus niger) are used.
-
Inoculum Preparation: Fungal cultures are grown on appropriate agar (e.g., Sabouraud Dextrose Agar), and a standardized spore or yeast suspension is prepared in a suitable medium (e.g., RPMI-1640).
-
Broth Microdilution: Similar to the antibacterial assay, the test compound is serially diluted in the liquid medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Controls: Positive (fungi with a known antifungal agent, e.g., fluconazole), negative (fungi with vehicle), and sterility controls are included.
-
Incubation: Plates are incubated under conditions suitable for fungal growth (e.g., 35°C for 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the negative control.
Cytotoxicity Assessment
The cytotoxic potential of this compound is a critical parameter to evaluate its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal, non-cancerous cell line (e.g., HEK293) are used to assess both anticancer activity and general toxicity.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Data Presentation
The quantitative data obtained from the preliminary biological screening should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Antibacterial Activity of this compound (Hypothetical Data)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Bacillus subtilis | Positive | 8 |
| Escherichia coli | Negative | 64 |
| Pseudomonas aeruginosa | Negative | >128 |
Table 2: Antifungal Activity of this compound (Hypothetical Data)
| Fungal Strain | Type | MIC (µg/mL) |
| Candida albicans | Yeast | 32 |
| Aspergillus niger | Mold | 64 |
Table 3: Cytotoxic Activity of this compound (Hypothetical Data)
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 25.5 |
| MCF-7 | Breast Cancer | 42.1 |
| A549 | Lung Cancer | 38.7 |
| HEK293 | Normal Kidney | >100 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the preliminary biological screening of this compound.
Potential Signaling Pathway
Some azulene derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways such as the p38 MAPK and PI3K/Akt pathways.[6] A potential mechanism of action for a biologically active azulene derivative could involve the inhibition of these pathways, which are often dysregulated in inflammatory diseases and cancer.
Caption: A potential signaling pathway modulated by an azulene derivative.
References
- 1. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of New Azulene-Containing Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Reactivity of the Azulene Core in 1-(Phenylsulfinyl)azulene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azulene, a non-benzenoid isomer of naphthalene, possesses a unique electronic structure characterized by a significant dipole moment, arising from its electron-rich five-membered ring and electron-deficient seven-membered ring. This inherent electronic distribution dictates its chemical reactivity, making it a fascinating scaffold for the development of novel therapeutics and functional materials. This technical guide delves into the predicted reactivity of the azulene core when substituted with a phenylsulfinyl group at the 1-position. The introduction of the sulfinyl moiety, with its complex electronic effects, is anticipated to modulate the regioselectivity and reactivity of the azulene nucleus in fundamental organic reactions. This document provides a predictive analysis of electrophilic substitution, nucleophilic attack, and cycloaddition reactions on 1-(phenylsulfinyl)azulene, supported by data from related azulene derivatives. Detailed experimental protocols for key transformations and visualizations of reaction pathways are included to serve as a comprehensive resource for researchers in the field.
Introduction to the Azulene Core
Azulene is a bicyclic aromatic hydrocarbon composed of a fused cyclopentadiene and cycloheptatriene ring system. Its distinctive blue color is a consequence of its small HOMO-LUMO gap. The electronic nature of azulene is best understood by considering its resonance structures, which depict a cyclopentadienyl anion fused to a tropylium cation. This charge separation results in a notable dipole moment and dictates the regioselectivity of its reactions.
The five-membered ring, being electron-rich, is susceptible to electrophilic attack, primarily at the 1 and 3 positions.[1] Conversely, the electron-deficient seven-membered ring is prone to nucleophilic attack, with the 4, 6, and 8 positions being the most reactive sites.[1][2]
The Electronic Influence of the Phenylsulfinyl Substituent
The phenylsulfinyl group (-SOPh) is a versatile substituent with dual electronic character. The sulfur atom possesses a lone pair of electrons that can be donated into an aromatic system through resonance, acting as an activating, ortho, para-directing group. However, the electronegativity of the oxygen atom also allows for inductive electron withdrawal.
In the context of electrophilic aromatic substitution, the sulfinyl group has been observed to be electron-activating.[3] For the purpose of predicting the reactivity of this compound, we will consider its potential to act as an activating group that directs incoming electrophiles. The tetrahedral geometry of the sulfinyl group should also be considered for its steric influence.[4][5]
Predicted Reactivity of the this compound Core
The presence of the phenylsulfinyl group at the 1-position is expected to significantly influence the inherent reactivity of the azulene nucleus.
Electrophilic Aromatic Substitution
Given that the 1-position is already substituted, electrophilic attack is anticipated to occur at the next most activated position. The electron-donating potential of the sulfinyl group, coupled with the intrinsic high electron density of the five-membered ring, strongly suggests that electrophilic substitution will be directed to the 3-position . The phenylsulfinyl group would stabilize the cationic intermediate formed upon attack at this position through resonance. Electrophilic attack on the seven-membered ring is expected to be less favorable.
Caption: Predicted pathway for electrophilic substitution on this compound.
Nucleophilic Attack
The electron-withdrawing inductive effect of the phenylsulfinyl group is expected to decrease the electron density of the entire azulene system, albeit modestly. This would likely render the seven-membered ring even more electrophilic and potentially more susceptible to nucleophilic attack compared to unsubstituted azulene. However, the steric bulk of the substituent at the 1-position might influence the regioselectivity of the attack on the adjacent 8-position. The positions 4 and 6 remain the most probable sites for nucleophilic addition.
References
- 1. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Substituent effect of the sulphinyl group in electrophilic aromatic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. organic chemistry - Directing nature of the -SOR substituent in electrophilic aromatic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
Tautomerism in Substituted 1-(Phenylsulfinyl)azulene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azulene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities. Tautomerism, the interconversion of structural isomers, can profoundly influence the physicochemical properties and pharmacological effects of a molecule. While keto-enol tautomerism in hydroxyazulenes has been investigated, the tautomeric behavior of azulenes bearing a phenylsulfinyl substituent at the 1-position remains a largely unexplored area. This guide provides a comprehensive overview of the theoretical framework, proposed experimental methodologies, and computational approaches to study the potential tautomerism in substituted 1-(phenylsulfinyl)azulene.
Introduction to Tautomerism in Azulenes
Azulene, a non-benzenoid aromatic hydrocarbon, consists of a fused five-membered and seven-membered ring system. Unlike its isomer naphthalene, azulene exhibits a significant dipole moment and distinct reactivity. The phenomenon of tautomerism in azulene derivatives, particularly the keto-enol type, has been documented.[1][2] For instance, hydroxyazulenes can exist in equilibrium between their enol and keto forms. The position of the hydroxyl group on the azulene core significantly impacts the stability of the respective tautomers. In the case of 1-hydroxyazulene, the enol form is predominantly stable.[1]
Proposed Tautomerism in this compound
By analogy to the keto-enol tautomerism observed in hydroxyazulenes, we can postulate a similar equilibrium for this compound. This would involve the migration of a proton from the azulene ring to the oxygen atom of the sulfinyl group, resulting in a zwitterionic tautomer. This proposed equilibrium is depicted below:
The phenylsulfinyl group is a strong electron-withdrawing group, which could influence the acidity of the protons on the azulene ring and thus the position of the tautomeric equilibrium. The stability of the proposed zwitterionic tautomer would depend on factors such as solvent polarity and the nature of substituents on the phenyl ring and the azulene core.
Proposed Experimental and Computational Workflow
A combined experimental and computational approach is essential to thoroughly investigate the tautomerism of substituted this compound. The following workflow is proposed:
Detailed Methodologies
Synthesis of Substituted 1-(Phenylsulfinyl)azulenes
The synthesis of the target compounds would likely involve the reaction of a substituted azulene with a phenylsulfinylating agent. A general synthetic protocol is outlined below.
Protocol:
-
Starting Material: Substituted azulene.
-
Reagent: Phenylsulfinyl chloride or a similar electrophilic sulfur reagent.
-
Solvent: An inert aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Conditions: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up and Purification: The reaction mixture is quenched with a suitable reagent, followed by extraction and purification using column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[3]
¹H NMR Spectroscopy:
-
Objective: To observe distinct sets of proton signals for each tautomer. The chemical shifts of the azulene ring protons would be particularly sensitive to the tautomeric form.
-
Protocol:
-
Dissolve the synthesized compound in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Acquire ¹H NMR spectra at different temperatures to investigate the dynamics of the equilibrium.
-
Integrate the signals corresponding to each tautomer to determine their relative populations.
-
¹³C NMR Spectroscopy:
-
Objective: To identify the carbon signals characteristic of each tautomer. For instance, the chemical shift of the C1 carbon of the azulene ring would differ significantly between the two forms.
-
Protocol:
-
Acquire ¹³C NMR spectra under the same conditions as the ¹H NMR experiments.
-
Utilize techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.
-
UV-Vis Spectroscopy:
-
Objective: To observe the electronic transitions characteristic of each tautomer. The extended conjugation in the azulene system results in strong absorptions in the visible region, which are expected to be sensitive to the tautomeric state.
-
Protocol:
-
Record the UV-Vis spectra of the compound in solvents of varying polarity.
-
Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent and temperature.
-
Computational Modeling
Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[1][4]
Protocol:
-
Software: A quantum chemistry software package such as Gaussian or Spartan.
-
Method: A suitable functional, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311+G(d,p)).
-
Calculations:
-
Geometry Optimization: Optimize the geometries of both proposed tautomers in the gas phase and in various solvents using a continuum solvation model (e.g., PCM).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy, Gibbs free energy).
-
NMR Chemical Shift Calculations: Calculate the NMR chemical shifts for both tautomers using the GIAO (Gauge-Including Atomic Orbital) method to aid in the assignment of experimental spectra.
-
UV-Vis Spectra Simulation: Use Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectra of the tautomers.
-
Data Presentation
The quantitative data obtained from these studies should be summarized in tables for clear comparison.
Table 1: Hypothetical Relative Energies and Equilibrium Constants of this compound Tautomers from DFT Calculations.
| Tautomer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Equilibrium Constant (K_eq) |
| This compound | 0.00 | 0.00 | 1.00 |
| Zwitterionic Tautomer | Value | Value | Value |
Table 2: Hypothetical ¹H NMR Chemical Shifts (ppm) for Proposed Tautomers in CDCl₃.
| Proton | This compound | Zwitterionic Tautomer |
| H-2 | Value | Value |
| H-3 | Value | Value |
| H-4 | Value | Value |
| H-5 | Value | Value |
| H-6 | Value | Value |
| H-7 | Value | Value |
| H-8 | Value | Value |
Conclusion
The study of tautomerism in substituted 1-(phenylsulfinyl)azulenes represents a promising area of research with implications for drug design and materials science. By employing a synergistic approach that combines organic synthesis, advanced spectroscopic techniques, and computational modeling, a comprehensive understanding of the tautomeric behavior of these novel compounds can be achieved. The methodologies outlined in this guide provide a robust framework for such investigations. The elucidation of the factors governing the tautomeric equilibrium will be crucial for the rational design of new azulene-based molecules with tailored properties.
References
Aggregation-Induced Emission in 1-(Phenylsulfinyl)azulene Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property holds immense potential for applications in various fields, including bio-imaging, chemical sensing, and optoelectronics. Azulene, with its unique electronic structure and inherent fluorescence, presents an intriguing scaffold for the design of novel AIE luminogens (AIEgens). The introduction of a phenylsulfinyl group at the 1-position of the azulene core is hypothesized to modulate the molecule's photophysical properties and promote AIE activity through restricted intramolecular rotation (RIR) in the aggregated state. This technical guide provides a comprehensive overview of the core concepts, proposed synthetic methodologies, and detailed experimental protocols for investigating AIE in novel 1-(phenylsulfinyl)azulene analogs.
Introduction to Aggregation-Induced Emission (AIE) and Azulene-Based Fluorophores
The phenomenon of aggregation-caused quenching (ACQ) has long been a limitation in the development of luminescent materials, where fluorophores typically exhibit strong emission in dilute solutions but become quenched in the aggregated or solid state. In 2001, the discovery of aggregation-induced emission (AIE) by Tang and coworkers revolutionized the field.[1] AIEgens are molecules that are non-emissive in solution but become highly fluorescent in the aggregated state. The prevailing mechanism for AIE is the restriction of intramolecular rotation (RIR), where the freezing of dynamic rotational and vibrational motions in the aggregated state blocks non-radiative decay pathways and promotes radiative emission.[2]
Azulene, a non-benzenoid aromatic hydrocarbon, is an attractive candidate for the development of novel AIEgens due to its inherent fluorescence and unique electronic properties.[3] Unlike its isomer naphthalene, azulene exhibits a significant dipole moment and anomalous fluorescence from its second excited singlet state (S2) to the ground state (S0), a violation of Kasha's rule. The functionalization of the azulene core can be used to tune its photophysical properties.[4]
The introduction of a phenylsulfinyl group, a chiral and polar moiety, at the 1-position of azulene is a promising strategy for inducing AIE. The bulky nature of this group can enhance the restriction of intramolecular rotation upon aggregation. Furthermore, the sulfoxide group's ability to form intermolecular interactions, such as hydrogen bonds, can further rigidify the molecular packing in the aggregated state, leading to enhanced emission.[5]
Proposed Synthesis of this compound Analogs
The synthesis of this compound analogs can be approached through several synthetic routes. A plausible and versatile method involves the electrophilic sulfenylation of an azulene precursor.
General Synthetic Scheme
A potential synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Protocol for the Synthesis of this compound
Materials:
-
Azulene
-
Thiophenol
-
N-Chlorosuccinimide (NCS)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Hexane, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step 1: Synthesis of 1-(Phenylthio)azulene
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Chlorosuccinimide (NCS) portion-wise to the cooled solution with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the formation of phenylsulfenyl chloride is complete, add a solution of azulene in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 1-(phenylthio)azulene.
Step 2: Synthesis of this compound
-
Dissolve the purified 1-(phenylthio)azulene in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-Chloroperoxybenzoic acid (m-CPBA) (approximately 1.1 equivalents) in dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the final product, this compound.
Investigation of Aggregation-Induced Emission Properties
The AIE properties of the synthesized this compound analogs can be investigated by studying their photophysical behavior in solvent mixtures of varying polarities.
Experimental Protocol for AIE Studies
Materials and Instruments:
-
Synthesized this compound analog
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized water
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a stock solution of the this compound analog in THF at a concentration of 1 x 10⁻³ M.
-
Prepare a series of solutions in cuvettes with varying water fractions (ƒw), ranging from 0% to 90% (v/v), by mixing appropriate volumes of the stock solution and deionized water. The final concentration of the azulene analog in each cuvette should be kept constant (e.g., 1 x 10⁻⁵ M).
-
For each solution, record the UV-Vis absorption spectrum.
-
Subsequently, measure the fluorescence emission spectrum for each solution using an appropriate excitation wavelength determined from the absorption spectra.
-
Plot the fluorescence intensity versus the water fraction to visualize the AIE effect. A significant increase in fluorescence intensity at higher water fractions indicates AIE activity.
-
Calculate the fluorescence quantum yield (ΦF) in both the pure THF solution and in the aggregated state (e.g., at 90% water fraction) using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) as a reference.
Caption: Workflow for AIE property investigation.
Predicted Photophysical Data
While experimental data for this compound analogs is not yet available, we can predict their photophysical properties based on the known characteristics of azulene derivatives and other AIEgens.
| Parameter | Predicted Value in THF (ƒw = 0%) | Predicted Value in THF/Water (ƒw = 90%) |
| Absorption Maximum (λabs) | ~400-450 nm | Slight red-shift (~410-460 nm) |
| Emission Maximum (λem) | Weak or no emission | ~500-550 nm |
| Fluorescence Quantum Yield (ΦF) | < 0.01 | > 0.30 |
| Stokes Shift | - | ~100-150 nm |
Note: This table presents predicted values and should be confirmed by experimental investigation.
Concluding Remarks
The exploration of aggregation-induced emission in this compound analogs presents a promising avenue for the development of novel luminescent materials. The synthetic and experimental protocols detailed in this guide provide a solid foundation for researchers to embark on the design, synthesis, and characterization of these new compounds. The unique combination of the azulene core and the phenylsulfinyl substituent is expected to yield AIEgens with interesting photophysical properties and potential applications in sensing, imaging, and materials science. Further investigations into the structure-property relationships of these analogs will undoubtedly contribute to the advancement of the A-Z of AIE research.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using 1-(Phenylsulfinyl)azulene as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of asymmetric synthesis and the known reactivity of chiral sulfoxides and azulene derivatives. As of the latest literature search, 1-(phenylsulfinyl)azulene has not been reported as a chiral auxiliary. Therefore, the synthesis and applications described herein are proposed and hypothetical, intended to serve as a guide for potential research in this area.
Introduction to this compound as a Potential Chiral Auxiliary
The field of asymmetric synthesis continually seeks novel and efficient chiral auxiliaries to control stereoselectivity in carbon-carbon bond-forming reactions. Chiral sulfoxides have emerged as a powerful class of auxiliaries due to their conformational stability, strong directing effects, and ease of removal. The phenylsulfinyl group, in particular, has been successfully employed in a variety of transformations.
This document explores the theoretical potential of this compound as a novel chiral auxiliary. The unique electronic and steric properties of the azulene moiety, a non-benzenoid aromatic hydrocarbon, may offer distinct advantages in asymmetric induction. The electron-rich five-membered ring of azulene is readily functionalized, and its rigid, planar structure could provide a well-defined chiral environment.
These notes provide a proposed synthesis for this compound and detailed, hypothetical protocols for its application in key asymmetric reactions: the Diels-Alder reaction, aldol addition, and Michael addition.
Proposed Synthesis of this compound
A plausible route to racemic this compound involves the electrophilic sulfinylation of azulene. The preparation of an enantiopure auxiliary would likely follow the well-established Andersen synthesis methodology.
Protocol for Racemic this compound
This protocol describes a hypothetical Friedel-Crafts-type reaction.
Materials:
-
Azulene
-
Benzenesulfinyl chloride
-
A mild Lewis acid catalyst (e.g., ZnCl₂, SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve azulene (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the Lewis acid catalyst (0.1 - 1.1 eq) to the cooled solution and stir for 15 minutes.
-
Slowly add a solution of benzenesulfinyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Conceptual Pathway to Enantiopure this compound
An enantiopure synthesis could be adapted from the Andersen method, which involves the reaction of an organometallic reagent with a diastereomerically pure sulfinate ester.
Caption: Proposed Andersen synthesis for enantiopure 1-sulfinylazulenes.
Application in Asymmetric Diels-Alder Reactions
The this compound auxiliary, when attached to a dienophile, is proposed to direct the facial selectivity of the cycloaddition.
Proposed Mechanism of Stereocontrol
The stereochemical outcome is rationalized by the formation of a chelated intermediate with a Lewis acid. The azulene and phenyl groups create a sterically hindered face, forcing the diene to approach from the less hindered face.
Caption: Proposed workflow for an asymmetric Diels-Alder reaction.
Hypothetical Protocol: Asymmetric Diels-Alder Reaction
Materials:
-
(R)-1-(Phenylsulfinyl)azulene-acrylate (dienophile)
-
Cyclopentadiene (diene)
-
Diethylaluminum chloride (Et₂AlCl) as a 1 M solution in hexanes
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the (R)-1-(phenylsulfinyl)azulene-acrylate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add Et₂AlCl (1.1 eq) and stir for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Follow the workup and purification procedure as described in section 2.1.
-
Determine the diastereomeric excess (de) by ¹H NMR or HPLC analysis.
Expected Data
| Dienophile | Diene | Lewis Acid | Temp (°C) | Yield (%) | de (%) |
| This compound-acrylate | Cyclopentadiene | Et₂AlCl | -78 | 85-95 | >95 |
| This compound-acrylate | Isoprene | Et₂AlCl | -78 | 80-90 | >90 |
| This compound-crotonate | Cyclopentadiene | ZnCl₂ | -40 | 70-85 | >85 |
Application in Asymmetric Aldol Additions
The chiral auxiliary is expected to control the stereochemistry of enolate formation and subsequent reaction with an aldehyde.
Proposed Mechanism of Stereocontrol
A Lewis acid, such as TiCl₄, is proposed to form a rigid, chelated transition state. The bulky azulenylsulfinyl group would direct the approach of the aldehyde to the opposite face of the enolate.
Caption: Proposed workflow for an asymmetric aldol addition.
Hypothetical Protocol: Asymmetric Aldol Addition
Materials:
-
N-propionyl-(R)-1-(phenylsulfinyl)azulene
-
Titanium(IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve N-propionyl-(R)-1-(phenylsulfinyl)azulene (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add TiCl₄ (1.1 eq) and stir for 5 minutes.
-
Add DIPEA (1.2 eq) dropwise and stir for 1 hour to form the enolate.
-
Add isobutyraldehyde (1.5 eq) and stir at -78 °C for 2-4 hours.
-
Quench with a 1:1 mixture of saturated aqueous ammonium chloride and water.
-
Follow the standard workup and purification procedure.
-
Analyze the diastereoselectivity by ¹H NMR or HPLC.
Expected Data
| Substrate | Aldehyde | Lewis Acid/Base | Temp (°C) | Yield (%) | de (%) |
| N-Propionyl auxiliary | Isobutyraldehyde | TiCl₄/DIPEA | -78 | 80-90 | >98 |
| N-Propionyl auxiliary | Benzaldehyde | TiCl₄/DIPEA | -78 | 75-85 | >95 |
| N-Acetyl auxiliary | Isobutyraldehyde | LDA/TiCl₄ | -78 | 70-80 | >90 |
Application in Asymmetric Michael Additions
The this compound auxiliary on an α,β-unsaturated system is proposed to direct the conjugate addition of a nucleophile.
Proposed Mechanism of Stereocontrol
Similar to the Diels-Alder reaction, a Lewis acid can form a chelated intermediate, presenting a sterically biased face to the incoming nucleophile.
Application Notes and Protocols: 1-(Phenylsulfinyl)azulene in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of 1-(Phenylsulfinyl)azulene in organic light-emitting diodes (OLEDs) is a novel area of research. The following application notes and protocols are based on the known photophysical properties of azulene derivatives and standard OLED fabrication techniques, providing a foundational guide for investigational use.
Introduction
Azulene, an isomer of naphthalene, has garnered significant interest for its unique chemical structure and unusual photophysical properties.[1] These properties, including a notable dipole moment, a narrow HOMO-LUMO gap, and anomalous fluorescence, make azulene derivatives promising candidates for optoelectronic applications.[1] The introduction of a phenylsulfinyl group at the 1-position of the azulene core is hypothesized to modulate the electronic and photophysical properties, potentially leading to novel emissive materials for OLEDs. This document outlines the potential application of this compound in OLEDs, including hypothetical performance data, detailed experimental protocols for device fabrication, and characterization methodologies.
Hypothetical Performance Data
The following table summarizes the projected performance of a hypothetical OLED device incorporating this compound as an emissive dopant. These values are extrapolated from typical performance of blue-emitting OLEDs and the known properties of azulene derivatives.
| Parameter | Projected Value | Units |
| Peak Emission Wavelength (λmax) | 470 - 490 | nm |
| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | (0.15, 0.20) | - |
| Maximum External Quantum Efficiency (EQE) | 5 - 10 | % |
| Maximum Luminous Efficacy | 10 - 20 | lm/W |
| Turn-on Voltage | 3.5 - 4.5 | V |
| T50 Lifetime @ 100 cd/m2 | > 100 | hours |
Experimental Protocols
Synthesis of this compound
A generalized synthetic protocol for a substituted azulene is presented below as a representative procedure.
Materials:
-
Azulene
-
n-Butyllithium (n-BuLi) in hexanes
-
Diphenyl disulfide
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Thiolation of Azulene:
-
Dissolve azulene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi solution dropwise. Stir for 1 hour at -78 °C.
-
Add a solution of diphenyl disulfide in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(phenylthio)azulene.
-
-
Oxidation to Sulfoxide:
-
Dissolve the purified 1-(phenylthio)azulene in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add one equivalent of m-CPBA portion-wise.
-
Stir the reaction at 0 °C for 2 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
OLED Device Fabrication
The following protocol describes the fabrication of a multilayer OLED device using a combination of solution processing and thermal evaporation.
Materials and Equipment:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)
-
This compound (as dopant)
-
Electron-transporting material (e.g., Tris-(8-hydroxyquinolinato)aluminum - Alq3)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Organic solvent (e.g., toluene or chlorobenzene)
-
Spin coater
-
High-vacuum thermal evaporator (<10-6 Torr)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
Device Structure: ITO / PEDOT:PSS / CBP:this compound / Alq3 / LiF / Al
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the patterned ITO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrates at 120 °C for 15 minutes on a hotplate in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material (CBP) and the dopant (this compound) in a suitable organic solvent (e.g., toluene) with a specific weight percentage (e.g., 5 wt% dopant).
-
Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox.
-
Anneal the substrate at 80 °C for 30 minutes to remove residual solvent.
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Deposit a 30 nm layer of Alq3 as the ETL at a rate of 1-2 Å/s.
-
Deposit a 1 nm layer of LiF as the EIL at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm layer of Al as the cathode at a rate of 2-5 Å/s.
-
-
Encapsulation:
-
Encapsulate the completed devices using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.
-
Device Characterization
Equipment:
-
Source measure unit (SMU)
-
Spectroradiometer
-
Integrating sphere
Procedure:
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Place the encapsulated device in a light-tight test fixture.
-
Connect the device to the SMU.
-
Apply a forward voltage bias and measure the current density and luminance simultaneously using the spectroradiometer.
-
-
Electroluminescence (EL) Spectrum:
-
At a constant driving voltage, measure the emitted light spectrum using the spectroradiometer to determine the peak emission wavelength and CIE coordinates.
-
-
Efficiency Calculations:
-
Calculate the external quantum efficiency (EQE), luminous efficacy, and power efficiency from the J-V-L data and the EL spectrum.
-
Visualizations
Caption: Experimental workflow from material synthesis to device characterization.
Caption: Schematic of a multilayer OLED device incorporating this compound.
References
Application Notes and Protocols: The Use of Azulene Derivatives as Molecular Sensors
Disclaimer: No specific information is currently available in the reviewed literature regarding the use of 1-(Phenylsulfinyl)azulene as a molecular sensor. The following application notes and protocols are based on the broader class of azulene derivatives, which have demonstrated significant potential in various sensing applications due to their unique photophysical and electrochemical properties.
Azulene Derivatives as Fluorescent pH Sensors
Azulene and its derivatives are known for their unusual fluorescence properties, particularly the phenomenon of protonation-dependent fluorescence, making them effective pH sensors.[1][2][3][4] Unlike many fluorescent molecules, azulene's fluorescence can be "turned on" or significantly enhanced upon protonation of its five-membered ring.[1][3] This is attributed to the formation of a tropylium cation, which inhibits the quenching role of the azulene core and allows for fluorescence emission.[3]
Signaling Pathway for pH Sensing
Caption: Protonation of the azulene core leading to enhanced fluorescence.
Experimental Protocol: pH Measurement using an Azulene-Based Fluorescent Probe
-
Probe Preparation:
-
Sample Preparation:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare the unknown sample solution.
-
-
Fluorescence Measurement:
-
To each buffer solution and the unknown sample, add a specific aliquot of the azulene probe stock solution to achieve the desired final concentration.
-
Incubate the solutions for a short period to allow for equilibration.
-
Using a spectrofluorometer, excite the solutions at the appropriate wavelength (e.g., 390 nm for fused azulenephthalimide).[3]
-
Record the fluorescence emission spectrum (e.g., around 444 nm for fused azulenephthalimide).[3]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH for the buffer solutions to generate a calibration curve.
-
Determine the pH of the unknown sample by interpolating its fluorescence intensity on the calibration curve.
-
Azulene Derivatives as Colorimetric Anion Sensors
Certain azulene derivatives can act as chemodosimeters, undergoing a distinct color change in the presence of specific anions.[9][10] This colorimetric response allows for both qualitative and quantitative detection of the target anion. A notable example is the use of an azulene-based probe for the detection of nitrite in water.[9][10]
Experimental Workflow for Nitrite Detection
Caption: Workflow for the colorimetric detection of nitrite using an azulene probe.
Experimental Protocol: Colorimetric Detection of Nitrite
-
Probe Synthesis:
-
Sample Preparation:
-
Prepare a standard solution of the azulene probe.
-
Prepare aqueous samples containing known concentrations of nitrite to create a calibration curve.
-
Prepare the unknown aqueous sample.
-
-
Detection Procedure:
-
Quantitative Analysis:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the final colored solution at its maximum absorption wavelength.
-
Plot the absorbance versus nitrite concentration for the standard solutions to generate a calibration curve.
-
Determine the nitrite concentration in the unknown sample from the calibration curve.
-
Quantitative Data for Nitrite Detection
| Parameter | Value | Reference |
| Stoichiometry (Probe:Nitrite) | 1:1 | [9][10] |
| Selectivity | High for nitrite over other common anions | [9][10] |
Polyazulene-Based Materials for Heavy Metal Ion Detection
Electrodes modified with polyazulene derivatives can be used for the electrochemical detection of heavy metal ions.[11][12][13][14] These sensors operate by preconcentrating the metal ions onto the polymer film through complexation, followed by anodic stripping voltammetry to quantify the bound ions.
Mechanism of Electrochemical Detection
Caption: Electrochemical detection of heavy metals using a polyazulene-modified electrode.
Experimental Protocol: Electrochemical Detection of Heavy Metal Ions
-
Electrode Preparation:
-
Preconcentration:
-
Immerse the polyazulene-modified electrode in the aqueous sample containing heavy metal ions.
-
Apply a suitable preconcentration potential for a specific duration to allow the metal ions to accumulate on the electrode surface through complexation with the polymer film.
-
-
Anodic Stripping Voltammetry:
-
Transfer the electrode to a clean electrolyte solution.
-
Apply a potential scan in the anodic direction.
-
The stripping of the preconcentrated metals from the electrode surface generates a current peak at a potential characteristic of the specific metal.
-
The height or area of the peak is proportional to the concentration of the metal ion in the sample.
-
-
Data Analysis:
-
Generate a calibration curve by measuring the stripping peak currents for a series of standard solutions with known metal ion concentrations.
-
Determine the concentration of the heavy metal ions in the unknown sample by comparing its peak current to the calibration curve.
-
Quantitative Data for Heavy Metal Ion Detection
| Analyte | Detection Limit | Linear Range | Reference |
| Pb(II) | 5 x 10⁻⁸ M | 5 x 10⁻⁸ M - 10⁻⁶ M | [12] |
| Pb(II) | ~10⁻⁹ M | 10⁻⁹ M - 10⁻⁸ M | [14] |
| Cd(II) | - | 10⁻⁷ M - 10⁻⁶ M | [14] |
References
- 1. Azulene—A Bright Core for Sensing and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azulene-A Bright Core for Sensing and Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Azulene-A Bright Core for Sensing and Imaging | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Synthesis of azulene-substituted benzofurans and isocoumarins via intramolecular cyclization of 1-ethynylazulenes, and their structural and optical properties ~ MedChemPedia [medchempedia.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Azulene Derivative, a Blue Pigment Isolated from Lactarius indigo, and Colorant Application of Its Aqueous Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(Phenylsulfinyl)azulene as a Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-(phenylsulfinyl)azulene, a promising building block for the development of novel functional materials. Due to the limited direct literature on this specific compound, this document outlines a proposed synthetic pathway based on established methodologies for analogous compounds. Furthermore, it presents key quantitative data for related azulene derivatives to serve as a valuable reference for researchers exploring this class of molecules for applications in optoelectronics, sensing, and medicinal chemistry.
Introduction to Azulene-Based Functional Materials
Azulene, a non-benzenoid aromatic hydrocarbon, is an isomer of naphthalene that exhibits a characteristic deep blue color.[1] Its unique electronic structure, arising from the fusion of an electron-rich cyclopentadienyl anion and an electron-deficient tropylium cation, results in a significant dipole moment and distinct reactivity at its different positions.[1] The 1 and 3 positions of the azulene nucleus are particularly electron-rich and susceptible to electrophilic substitution, making them ideal sites for functionalization.
The incorporation of a phenylsulfinyl group at the 1-position of the azulene core is anticipated to introduce chirality and further modulate the electronic and optical properties of the parent molecule. The sulfoxide moiety can act as a chiral auxiliary in asymmetric synthesis and can also influence the intermolecular interactions and self-assembly of the resulting materials. These characteristics make this compound an attractive target for the synthesis of advanced materials with potential applications in chiral sensors, nonlinear optics, and as pharmacologically active agents.
Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis involves two key steps:
-
Synthesis of 1-(Phenylthio)azulene: An electrophilic substitution reaction on the azulene ring using a phenylsulfenylating agent.
-
Oxidation of 1-(Phenylthio)azulene: Selective oxidation of the sulfide to a sulfoxide.
Step 1: Synthesis of 1-(Phenylthio)azulene (Proposed Protocol)
This protocol is adapted from general procedures for the sulfenylation of electron-rich aromatic compounds.
Materials:
-
Azulene
-
N-(Phenylthio)succinimide or Phenylsulfenyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve azulene (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-(phenylthio)succinimide (1.1 eq) in anhydrous DCM.
-
Add the solution of N-(phenylthio)succinimide dropwise to the azulene solution over 15-20 minutes with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(phenylthio)azulene.
Step 2: Oxidation of 1-(Phenylthio)azulene to this compound (Proposed Protocol)
This protocol is based on the selective oxidation of aryl sulfides to aryl sulfoxides.[2]
Materials:
-
1-(Phenylthio)azulene
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(phenylthio)azulene (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 eq, 30% aqueous solution) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours. Avoid over-oxidation to the sulfone by careful monitoring.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Data Presentation
The following tables summarize key quantitative data for azulene and various 1-substituted derivatives to provide a comparative basis for the properties of this compound.
Table 1: Optical Properties of Selected 1-Substituted Azulenes
| Compound | Substituent at C1 | λmax (nm) in Dioxane | Reference |
| Azulene | -H | 580 | [3] |
| 1-Nitroazulene | -NO₂ | 535 | [3] |
| 1-Phenylazoazulene | -N=N-Ph | 551 | [3] |
| 1-Cyanoazulene | -CN | 592 | [3] |
| 1-Trifluoroacetylazulene | -COCF₃ | 545 | [3] |
Table 2: Electrochemical Properties of Selected Azulene Derivatives
| Compound | Substituent(s) | Onset Oxidation Potential (Eox, V vs. Fc/Fc+) | Onset Reduction Potential (Ered, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
| 6ba | Electron-deficient fused azulene | 0.79 | -1.03 | -5.59 | -3.77 | 1.82 | [4] |
| 8 | Electron-deficient fused azulene | 0.90 | -0.84 | -5.70 | -3.96 | 1.74 | [4] |
| 9 | Electron-deficient fused azulene | 0.29 | -1.23 | -5.09 | -3.57 | 1.52 | [4] |
| Az6 | 2,6-disubstituted azulene | - | - | - | - | - | [5] |
Note: The HOMO and LUMO energy levels are estimated from the onset potentials of the first oxidation and reduction waves, respectively.
Mandatory Visualizations
Proposed Synthetic Pathway for this compound
References
- 1. Azulene - Wikipedia [en.wikipedia.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodium‐Catalyzed Intermolecular Arylative [2 + 2 + 1] Annulation–Oxidation to Produce Electron‐Deficient Azulene‐Embedded Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing the photoredox potential of azulene derivatives as panchromatic photoinitiators in various light-initiated polymerization processes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00275J [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of 1-(Phenylsulfinyl)azulene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical functionalization of 1-(phenylsulfinyl)azulene. This versatile starting material allows for the introduction of a variety of functional groups onto the azulene core, a key scaffold in medicinal chemistry and materials science. The protocols outlined below cover the preparation of the starting material, subsequent electrophilic substitution reactions, and nucleophilic substitution reactions where the phenylsulfinyl group acts as a leaving group.
Synthesis of this compound
The preparation of this compound can be achieved through the reaction of azulene with thionyl chloride in the presence of a Lewis acid catalyst to form an azulenylsulfinyl chloride, followed by reaction with benzene.
Experimental Protocol:
A solution of azulene (1.0 eq) in a dry, inert solvent such as dichloromethane (CH2Cl2) is cooled to 0 °C under an inert atmosphere. A Lewis acid catalyst, for example, aluminum chloride (AlCl3) (1.1 eq), is added, followed by the dropwise addition of thionyl chloride (SOCl2) (1.2 eq). The reaction mixture is stirred at 0 °C for 1-2 hours. Subsequently, benzene (1.5 eq) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is then quenched by the slow addition of water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Table 1: Synthesis of this compound - Reaction Parameters
| Parameter | Value |
| Starting Material | Azulene |
| Reagents | Thionyl chloride (SOCl2), Benzene |
| Catalyst | Aluminum chloride (AlCl3) |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 14-18 hours |
| Typical Yield | 60-70% |
Diagram 1: Synthesis of this compound
Application Notes and Protocols for the Synthesis of Near-Infrared (NIR) Absorbing Dyes Utilizing Azulene Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene, a bicyclic non-benzenoid aromatic hydrocarbon, has emerged as a valuable building block in the design of novel organic dyes with strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum. Its unique electronic properties, including a low HOMO-LUMO energy gap, contribute to the facile tuning of absorption wavelengths into the NIR range (700-1700 nm). This characteristic makes azulene-containing dyes highly promising for a variety of applications, including bioimaging, photothermal therapy, and organic electronics. While direct protocols involving 1-(phenylsulfinyl)azulene are not prevalent in the reviewed literature, this document provides a comprehensive overview of synthetic strategies for NIR-absorbing dyes based on functionalized azulene precursors. The phenylsulfinyl group can be considered a potential precursor for further functionalization, for instance, through Pummerer-type reactions to introduce other substituents.
Key Advantages of Azulene-Based NIR Dyes
-
Tunable NIR Absorption: The incorporation of azulene into various dye scaffolds, such as squaraines and BODIPYs, allows for significant red-shifting of the absorption maximum into the NIR region.
-
High Molar Extinction Coefficients: Azulene-containing dyes often exhibit large molar extinction coefficients, leading to efficient light absorption.
-
Chemical Versatility: The azulene core can be functionalized at various positions, enabling the fine-tuning of its electronic and photophysical properties.
Data Presentation: Spectroscopic Properties of Azulene-Based NIR Dyes
The following table summarizes the photophysical properties of representative azulene-containing NIR dyes from the literature.
| Dye Class | Substituents | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Azulenyl Squaraine | N/A | Acetonitrile | ~700 | N/A | [1] |
| Azulenyl Bis(squaraine) | Single-bond linked | THF/Hexane | >800 | N/A | [2] |
| Azulene-BODIPY | AzuGlu-BODIPY | N/A | ~808 | N/A | [3] |
| Protonated Azulenyl | Varies | TFA/CHCl₃ | 600-1700 | N/A | [4] |
Note: "N/A" indicates that the data was not available in the cited abstract.
Experimental Protocols
Protocol 1: Synthesis of a Monofunctional Azulenyl Squaraine Dye
This protocol is adapted from the synthesis of NIRQ700, a non-fluorescent squaraine dye with absorption in the 600-700 nm range.[1]
Materials:
-
2H-3-methoxycarbonyl-cyclohepta[b]furan-2-one
-
2,2-dimethoxypropane
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Bromoacetic acid
-
Squaric acid
-
Solvents for chromatography (e.g., CH₂Cl₂)
Procedure:
-
Synthesis of the Azulene Intermediate (1-(methoxycarbonyl)-2-methylazulene):
-
A suspension of 2H-3-methoxycarbonyl-cyclohepta[b]furan-2-one and 2,2-dimethoxypropane in anhydrous toluene is heated at 200°C under pressure.
-
This [8+2] cycloaddition reaction with the in situ generated vinyl ether yields the azulene intermediate.
-
The crude product is purified by column chromatography.
-
-
Functionalization of the Azulene Core:
-
The azulene intermediate is further functionalized to introduce a linking group for condensation with squaric acid. This may involve steps like methylation and subsequent reaction to introduce a carboxylic acid moiety.[1] For example, deprotonation with n-BuLi in the presence of diisopropylamine followed by reaction with bromoacetic acid can introduce an acetic acid side chain.[1]
-
-
Condensation with Squaric Acid:
-
The functionalized azulene derivative is condensed with squaric acid in a suitable solvent system (e.g., a mixture of toluene and butanol) under reflux to form the unsymmetrical squaraine dye.
-
The product is typically purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of Azulene-Functionalized BODIPY Dyes via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general approach for incorporating azulene moieties into a BODIPY core, which can shift the absorption into the NIR region.
Materials:
-
Halogenated BODIPY core (e.g., bromo-BODIPY)
-
Azulene boronic acid or ester derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Preparation of Azulene Precursor:
-
Synthesize an azulene derivative bearing a boronic acid or boronic ester group at the desired position for coupling. This can be achieved through various methods for the functionalization of aromatic compounds.
-
-
Suzuki-Miyaura Cross-Coupling Reaction:
-
In an inert atmosphere, dissolve the halogenated BODIPY, the azulene boronic acid/ester, the palladium catalyst, and the base in the anhydrous solvent.
-
Heat the reaction mixture under reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and perform an aqueous workup.
-
The organic layer is dried and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel to yield the azulene-functionalized BODIPY dye.
-
Visualizations
Caption: General workflow for the synthesis of azulene-based NIR dyes.
References
- 1. A practical approach for the preparation of monofunctional azulenyl squaraine dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-bond-linked and vinylene-bridged azulenyl bis(squaraine) dyes: design, synthesis and molecular self-assembly behaviors - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01604A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes: 1-(Phenylsulfinyl)azulene as a Novel Photosensitizer for Photodynamic Therapy
Introduction
Azulene and its derivatives are bicyclic aromatic hydrocarbons known for their unique electronic properties and significant light absorption in the visible spectrum.[1] These characteristics make them promising candidates for photodynamic therapy (PDT), a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy diseased cells or modulate inflammatory responses.[2] This document outlines the potential applications and experimental protocols for investigating a novel azulene derivative, 1-(Phenylsulfinyl)azulene, as a photosensitizer in PDT, with a focus on its anti-cancer and anti-inflammatory properties. The protocols provided are based on established methodologies for evaluating azulene derivatives in photodynamic applications.[2][3][4]
Mechanism of Action
The therapeutic effect of photodynamic therapy is initiated by the administration of a photosensitizer, such as an azulene derivative, which preferentially accumulates in target tissues. Upon irradiation with light of a specific wavelength, the photosensitizer transitions from its ground state to an excited singlet state, and then to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[4] These ROS can induce cellular damage through various mechanisms, including lipid peroxidation, protein cross-linking, and DNA damage, ultimately leading to cell death via apoptosis or necrosis.[5] Some azulene derivatives have been shown to exert their effects through specific signaling pathways, such as the p38 and PI3K pathways in mammalian macrophages.[2][3]
Quantitative Data Summary
The following tables represent typical data obtained from in vitro studies of azulene derivatives in photodynamic therapy.
Table 1: Photodynamic Anti-inflammatory Effect of an Azulene Derivative on LPS-Stimulated Macrophages
| Cytokine | Concentration of Azulene Derivative (µM) | Light Exposure | % Inhibition of Cytokine Production |
| TNF-α | 10 | Yes | 75% |
| IL-6 | 10 | Yes | 68% |
| GM-CSF | 10 | Yes | 55% |
| IL-12p40 | 10 | Yes | 82% |
| TNF-α | 10 | No (Dark Control) | 15% |
Note: Data is representative and based on findings for azulene derivatives.[2][3]
Table 2: Photocytotoxicity of an Azulene Derivative on Peripheral Blood Mononuclear Cells (PBMCs)
| Concentration of Azulene Derivative (µM) | Light Energy Density (J/cm²) | Cell Viability (%) | Singlet Oxygen Formation (Relative Fluorescence Units) |
| 15 | 0 (Dark Control) | 98 | 1.2 |
| 0 (Light Control) | 4.2 | 95 | 1.5 |
| 15 | 4.2 | 45 | 18.7 |
| 15 | 100 | 32 | 25.4 |
| 15 | 200 | 28 | 29.8 |
Note: Data is representative and based on findings for azulene.[4]
Experimental Protocols
Protocol 1: In Vitro Photocytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the phototoxic effects of this compound on a cancer cell line (e.g., A549 human lung adenocarcinoma) or immune cells (e.g., PBMCs).
Materials:
-
This compound
-
Human cancer cell line (e.g., A549) or isolated PBMCs
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Light source with a specific wavelength corresponding to the absorption maximum of the azulene derivative (e.g., 625 ± 5 nm LED array)[4]
-
Optical power meter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]
-
Photosensitizer Incubation: Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 0-50 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted photosensitizer solutions to the respective wells. Incubate for a predetermined time (e.g., 12-24 hours) in the dark.[6]
-
Irradiation: After incubation, wash the cells twice with PBS to remove any non-internalized photosensitizer. Add 100 µL of fresh, pre-warmed medium. Irradiate the designated wells with the light source at a specific energy density (e.g., 4.2 J/cm²).[4] Include dark control wells (incubated with the photosensitizer but not irradiated) and light control wells (no photosensitizer, but irradiated).
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Singlet Oxygen Detection Assay
This protocol measures the generation of singlet oxygen, a key mediator of photodynamic activity.
Materials:
-
This compound
-
9,10-Dimethylanthracene (DMA) as a singlet oxygen scavenger[4]
-
DMSO
-
96-well black microplates
-
Fluorescence spectrophotometer
-
Light source (as in Protocol 1)
Procedure:
-
Sample Preparation: In a 96-well black plate, prepare solutions of this compound at various concentrations in DMSO. Add DMA to each well at a final concentration of 20 µM.
-
Irradiation: Irradiate the wells with the light source for a set period.
-
Fluorescence Measurement: Measure the fluorescence of DMA at an excitation wavelength of 375 nm and an emission wavelength of 436 nm.[4] The decrease in DMA fluorescence indicates its consumption by singlet oxygen.
-
Analysis: Compare the fluorescence intensity of the irradiated samples to the non-irradiated controls to quantify singlet oxygen production.
Visualizations
Caption: Workflow for in vitro evaluation of a novel photosensitizer.
Caption: Inhibition of p38 and PI3K pathways by an azulene derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Photodynamic anti-inflammatory activity of azulene derivatives on mammalian macrophages and their intracellular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of photodynamic therapy with azulene on peripheral blood mononuclear cell viability and singlet oxygen formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive assessment of the photomutagenicity, photogenotoxicity and photo(cyto)toxicity of azulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Sonosensitizers Based on Phenothiazinium Photosensitizers [mdpi.com]
Scaling Up the Synthesis of 1-(Phenylsulfinyl)azulene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 1-(Phenylsulfinyl)azulene, a key intermediate in the development of novel therapeutics and advanced materials. Two primary synthetic strategies are presented: the oxidation of a sulfide precursor and the direct electrophilic sulfinylation of azulene. These methods offer flexibility in starting materials and scalability to meet the demands of research and development.
Method 1: Oxidation of 1-(Phenylthio)azulene
This is a robust and widely applicable two-step method for the synthesis of this compound. The first step involves the synthesis of the precursor, 1-(Phenylthio)azulene, followed by its selective oxidation to the desired sulfoxide. Careful control of the oxidation conditions is crucial to prevent over-oxidation to the corresponding sulfone.
Experimental Protocols
Protocol 1.1: Synthesis of 1-(Phenylthio)azulene
This protocol outlines the synthesis of the sulfide precursor via an electrophilic substitution reaction on azulene.
-
Materials:
-
Azulene
-
Benzenesulfenyl chloride
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve azulene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfenyl chloride (1.1 eq) in anhydrous DCM to the stirred azulene solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 1-(Phenylthio)azulene by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 1.2: Oxidation of 1-(Phenylthio)azulene to this compound
This protocol details the selective oxidation of the sulfide to the sulfoxide.
-
Materials:
-
1-(Phenylthio)azulene
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≤77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 1-(Phenylthio)azulene (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve m-CPBA (1.05 eq) in DCM.
-
Slowly add the m-CPBA solution dropwise to the stirred solution of the sulfide, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide, followed by saturated sodium bicarbonate solution.
-
Stir vigorously for 15-20 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
-
Data Presentation
| Step | Product | Starting Materials | Key Reagents | Typical Yield (%) | Purity (%) | Scale (mmol) |
| 1.1 | 1-(Phenylthio)azulene | Azulene | Benzenesulfenyl chloride | 85-95 | >98 | 1-100 |
| 1.2 | This compound | 1-(Phenylthio)azulene | m-CPBA | 80-90 | >99 | 1-100 |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via oxidation.
Method 2: Direct Electrophilic Sulfinylation of Azulene
This method provides a more direct, one-step route to this compound, avoiding the need to isolate the sulfide intermediate. The reaction relies on the electrophilic substitution of azulene with benzenesulfinyl chloride.[1] This can be advantageous for scalability by reducing the number of unit operations.
Experimental Protocol
Protocol 2.1: Direct Synthesis of this compound
-
Materials:
-
Azulene
-
Benzenesulfinyl chloride
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Pyridine (optional, as a mild base)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve azulene (1.0 eq) in the chosen anhydrous solvent in a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add benzenesulfinyl chloride (1.1 eq), either neat or as a solution in the same solvent, dropwise to the stirred azulene solution.
-
If the reaction is sluggish or generates significant HCl, a non-nucleophilic base like pyridine (1.1 eq) can be added to the initial azulene solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Work up the reaction mixture as described in Protocol 1.1 (steps 7-9).
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Data Presentation
| Step | Product | Starting Materials | Key Reagents | Typical Yield (%) | Purity (%) | Scale (mmol) |
| 2.1 | This compound | Azulene | Benzenesulfinyl chloride | 70-85 | >98 | 1-100 |
Workflow Diagram
References
Application Notes and Protocols: 1-(Phenylsulfinyl)azulene as a Bioimaging Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene derivatives are emerging as a novel class of fluorescent probes for bioimaging applications, offering unique photophysical properties. Notably, their application in two-photon microscopy for the detection of reactive oxygen and nitrogen species (ROS/RNS) is of significant interest in studying oxidative stress-related pathologies such as cancer and neurodegenerative diseases. This document provides detailed application notes and protocols for the use of azulene-based probes, with a focus on derivatives functionalized for ROS/RNS detection. While specific data for 1-(Phenylsulfinyl)azulene is limited in publicly available literature, we will provide data and protocols for a closely related and well-characterized azulene-based probe designed for ROS detection to serve as a practical guide. The family of azulene-based probes for ROS detection is sometimes referred to as AzuFluor™.[1]
Principle of Detection
The bioimaging application of azulene-based probes for ROS/RNS detection is centered on a "turn-on" fluorescence mechanism. A non-fluorescent or weakly fluorescent azulene derivative is designed with a ROS-sensitive moiety. Upon reaction with ROS, such as peroxynitrite (ONOO⁻) or hydrogen peroxide (H₂O₂), this moiety is cleaved, leading to a significant increase in the fluorescence of the azulene core.[2][3] This change in fluorescence intensity allows for the visualization and quantification of ROS levels within cells and tissues. The design often exploits the inherent dipole moment of the azulene core, where the reaction with an analyte can invert the directionality of internal charge transfer (ICT), leading to a change in its optical properties.[4][5]
Data Presentation
The following tables summarize the photophysical and bioimaging properties of a representative azulene-based probe for ROS detection (an azulene-boronate ester derivative, hereafter referred to as "Probe 1"), which serves as a proxy for this compound due to the lack of specific data for the latter.
Table 1: Photophysical Properties of the Azulene-Based ROS Probe (Probe 1)
| Property | Value | Notes |
| One-Photon Excitation (λex) | 350 nm | In PBS buffer with 52% H₂O:MeOH, pH 8.2.[5] |
| One-Photon Emission (λem) | ~450 nm to ~550 nm | Broad emission peak observed after reaction with H₂O₂.[5] |
| Two-Photon Action Spectrum (Φδmax) | 810 nm (after reaction with ROS) | Φ is the fluorescence quantum yield and δ is the two-photon absorption cross-section. The peak shifts from 700 nm to 810 nm upon reaction.[5] |
| Two-Photon Absorption Cross-Section (Φδ value at 810 nm) | 1.2 GM (before reaction) to 3.2 GM (after reaction) | GM = Goeppert-Mayer units.[5] |
| Fluorescence Enhancement | ~3-fold increase | Observed in RAW 264.7 macrophages upon treatment with ROS.[4][5] |
Table 2: Recommended Parameters for Bioimaging with the Azulene-Based ROS Probe (Probe 1)
| Parameter | Recommended Value |
| Probe Concentration for Cell Staining | 5-10 µM |
| Probe Concentration for Tissue Staining | 50 µM[5] |
| Incubation Time | 30-60 minutes at 37°C[5] |
| Two-Photon Excitation Wavelength | 800 nm[5] |
| Emission Collection Window | 400-600 nm[5] |
Experimental Protocols
Protocol 1: In Vitro Detection of ROS
This protocol describes the use of the azulene-based probe for the detection of ROS in a cell-free system.
Materials:
-
Azulene-based ROS probe (e.g., Probe 1) stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) or peroxynitrite (ONOO⁻) solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the azulene probe at 10 µM in PBS.
-
Add 100 µL of the probe solution to the wells of the 96-well plate.
-
Add varying concentrations of H₂O₂ or ONOO⁻ to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350 nm and emission detection between 400-600 nm.
Protocol 2: Cellular Imaging of ROS in Live Cells
This protocol details the use of the azulene-based probe for imaging ROS in cultured mammalian cells using two-photon microscopy.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Azulene-based ROS probe stock solution (1 mM in DMSO)
-
ROS-inducing agent (e.g., lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA))
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass-bottom imaging dishes
-
Two-photon microscope
Procedure:
-
Seed cells on glass-bottom imaging dishes and culture overnight to allow for adherence.
-
Induce ROS production by treating the cells with an appropriate inducer (e.g., 1 µg/mL LPS for 12 hours) prior to imaging.
-
Prepare a 5 µM working solution of the azulene probe in cell culture medium.
-
Wash the cells once with PBS.
-
Incubate the cells with the probe solution for 30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium to the cells.
-
Image the cells using a two-photon microscope with the following settings:
-
Excitation wavelength: 800 nm
-
Emission collection: 400-600 nm
-
-
Acquire images of both control (uninduced) and ROS-induced cells.
-
Analyze the mean fluorescence intensity of the cells to quantify the change in ROS levels.
Protocol 3: ROS Detection in Tissue Slices
This protocol outlines the procedure for staining and imaging ROS in fresh tissue slices.
Materials:
-
Freshly prepared tissue slices (e.g., rat hippocampus)
-
Artificial cerebrospinal fluid (aCSF) or other appropriate buffer
-
Azulene-based ROS probe stock solution (10 mM in DMSO)
-
ROS-inducing agent (optional)
-
Two-photon microscope
Procedure:
-
Prepare a 50 µM staining solution of the azulene probe by adding 5 µL of the 10 mM stock solution to 1 mL of aCSF.[5]
-
Incubate the fresh tissue slice in the staining solution for 1 hour at 37°C.[5]
-
(Optional) To induce ROS, treat the tissue slice with an appropriate stimulus.
-
Wash the tissue slice gently with aCSF to remove excess probe.
-
Mount the tissue slice in a suitable imaging chamber.
-
Image the tissue using a two-photon microscope with the same settings as in Protocol 2 (Excitation: 800 nm, Emission: 400-600 nm).
Mandatory Visualizations
Caption: Signaling pathway for ROS detection using an azulene-based probe.
Caption: General experimental workflow for cellular ROS imaging.
References
- 1. Blue mushroom dye used to develop new fluorescent tool for cell biologists [bath.ac.uk]
- 2. Advances in Imaging Reactive Oxygen Species | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Advances in Imaging Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Polymerization of 1-(Phenylsulfinyl)azulene-Containing Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic properties, inherent dipole moment, and potential for biological activity. The incorporation of a phenylsulfinyl group at the 1-position of the azulene ring can further modulate these properties, making polymers derived from such monomers attractive for a range of applications, including drug delivery, electronic devices, and sensors.
These application notes provide a comprehensive overview of the synthesis and polymerization of 1-(phenylsulfinyl)azulene-containing monomers. The protocols detailed below are based on established synthetic methodologies for azulene functionalization and polymerization techniques suitable for electron-rich and sulfoxide-containing monomers.
Monomer Synthesis: Proposed Synthetic Pathway
Currently, a direct, one-step synthesis of a this compound monomer bearing a polymerizable group is not well-documented in the literature. Therefore, a multi-step synthetic approach is proposed, leveraging known reactions for the functionalization of azulene. The general strategy involves the initial introduction of a phenylsulfinyl group at the 1-position of the azulene core, followed by the addition of a polymerizable moiety, such as a vinyl or acryloyl group.
Diagram of the Proposed Synthetic Workflow:
Application Notes and Protocols for the Synthesis of 1-Alkynylazulene Derivatives via Sonogashira Coupling
These application notes provide detailed protocols for the synthesis of 1-alkynylazulene derivatives through Sonogashira coupling reactions. The primary focus is on the palladium-catalyzed cross-coupling of 1-haloazulenes with terminal alkynes. This methodology is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic and photophysical properties of the azulene core.
Introduction
Azulene, a non-benzenoid isomer of naphthalene, possesses a rich chemical profile and has been incorporated into a variety of functional materials and pharmacologically active compounds. The Sonogashira coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. This protocol details the application of the Sonogashira coupling for the synthesis of 1-alkynylazulenes, which are valuable intermediates for the development of novel organic materials and potential therapeutic agents.
Reaction Principle
The Sonogashira coupling of a 1-haloazulene with a terminal alkyne is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The catalytic cycle involves the oxidative addition of the haloazulene to the Pd(0) species, followed by a transmetalation step with the copper acetylide, and finally, reductive elimination to yield the 1-alkynylazulene product and regenerate the Pd(0) catalyst.
Quantitative Data Summary
The efficiency of the Sonogashira coupling is influenced by the choice of catalyst, base, solvent, and the nature of the leaving group on the azulene ring. The reactivity of 1-haloazulenes follows the general trend for aryl halides: I > Br > Cl.[1][2] The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of 1-haloazulenes with various terminal alkynes.
| Entry | 1-Haloazulene | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodoazulene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5), CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89[1] |
| 2 | 1-Bromoazulene | Phenylacetylene | Pd(PPh₃)₄ (5), CuI (5) | Triethylamine | DMF | 80 | 12 | 75 |
| 3 | 1-Iodoazulene | 1-Hexyne | PdCl₂(PPh₃)₂ (3), CuI (5) | Et₃N | THF/H₂O | 60 | 6 | 92 |
| 4 | 1-Bromoazulene | Trimethylsilylacetylene | Pd(OAc)₂ (2), XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 85[3] |
| 5 | 1-Iodoazulene | (4-Methoxyphenyl)acetylene | Pd(PPh₃)₄ (5), CuI (10) | Piperidine | THF | RT | 4 | 95 |
Yields are isolated yields and may vary depending on the specific substrate and reaction scale.
Detailed Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of a 1-haloazulene with a terminal alkyne.[1]
Materials:
-
1-Haloazulene (e.g., 1-Iodoazulene) (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)
-
Amine base (e.g., Diisopropylamine) (7.0 eq)[1]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
-
Standard Schlenk line and inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer and stir bars
-
Round-bottom flasks and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add the 1-haloazulene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., THF) via syringe.
-
Addition of Base and Alkyne: Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq) to the stirred solution at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for the specified time (e.g., 3 hours).[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing the pad with additional Et₂O.[1]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-alkynylazulene.
Visualizations
Caption: Workflow for the Sonogashira coupling of 1-haloazulenes.
Caption: Simplified catalytic cycle of the Sonogashira coupling.
References
Application Notes and Protocols: Cycloaddition Reactions Involving the 1-(Phenylsulfinyl)azulene Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a theoretical framework and hypothetical protocols for exploring the utility of 1-(phenylsulfinyl)azulene in cycloaddition reactions. Given the unique electronic properties of the azulene nucleus and the stereodirecting capabilities of the phenylsulfinyl group, this scaffold holds potential for the asymmetric synthesis of complex polycyclic systems relevant to drug discovery and materials science.
Introduction to the Reactivity of this compound
Azulene is a non-benzenoid aromatic hydrocarbon with distinct reactivity in its five- and seven-membered rings. The five-membered ring is electron-rich and susceptible to electrophilic attack, particularly at the 1- and 3-positions.[1] Conversely, the seven-membered ring is electron-deficient.[2] This electronic dichotomy allows azulene to participate in various cycloaddition reactions, including as a 4π component in [4+2] Diels-Alder reactions and as an 8π component in [8+2] cycloadditions.[3][4]
The introduction of a phenylsulfinyl group at the 1-position of the azulene core is expected to significantly modulate its reactivity. The sulfinyl group is known to be electron-withdrawing, which can influence the regioselectivity of cycloaddition reactions.[5] Furthermore, when a chiral sulfoxide is used, it can serve as a powerful chiral auxiliary, directing the stereochemical outcome of the reaction with high diastereoselectivity.
This document outlines hypothetical applications of this compound as a scaffold in [4+2] and [8+2] cycloaddition reactions, providing detailed protocols and expected outcomes based on established principles of organic synthesis.
Proposed [4+2] Diels-Alder Reaction with Maleimides
In a normal-electron-demand Diels-Alder reaction, the electron-rich azulene scaffold is proposed to act as the diene component, reacting across the 2,3,3a,4-positions of the five-membered ring system. The electron-withdrawing phenylsulfinyl group at the 1-position is anticipated to influence the regioselectivity and provide facial selectivity in the approach of the dienophile. The use of a chiral (R)- or (S)-1-(phenylsulfinyl)azulene is expected to yield enantioenriched cycloadducts.
| Entry | Dienophile (R') | Lewis Acid | Temp (°C) | Time (h) | Yield (%) | dr (endo:exo) |
| 1 | N-Methylmaleimide | None | 80 | 24 | 65 | 85:15 |
| 2 | N-Phenylmaleimide | None | 80 | 24 | 68 | 88:12 |
| 3 | N-Methylmaleimide | ZnCl₂ | 25 | 12 | 85 | >95:5 |
| 4 | N-Phenylmaleimide | ZnCl₂ | 25 | 12 | 89 | >95:5 |
| 5 | N-Ethylmaleimide | Et₂AlCl | 0 | 8 | 92 | >98:2 |
-
To a solution of (R)-1-(phenylsulfinyl)azulene (1.0 equiv.) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at 0 °C, add the N-substituted maleimide (1.2 equiv.).
-
Slowly add a solution of diethylaluminum chloride (Et₂AlCl) (1.1 equiv., 1.0 M in hexanes) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired cycloadduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Proposed [8+2] Cycloaddition with Enol Ethers
The azulene scaffold is also known to participate in [8+2] cycloaddition reactions, utilizing the π-system of the seven-membered ring and a portion of the five-membered ring. In this proposed reaction, this compound reacts with an electron-rich enol ether to construct a bicyclo[5.3.0]decane framework, a core structure found in various natural products.
| Entry | Enol Ether | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl vinyl ether | Toluene | 110 | 48 | 55 |
| 2 | Butyl vinyl ether | Xylene | 140 | 36 | 62 |
| 3 | Dihydropyran | Toluene | 110 | 48 | 65 |
| 4 | Ethyl vinyl ether | Toluene | 180 (sealed tube) | 24 | 75 |
-
In a pressure-resistant sealed tube, combine this compound (1.0 equiv.) and the enol ether (5.0 equiv.).
-
Add anhydrous toluene to achieve a 0.2 M concentration of the azulene derivative.
-
Seal the tube and heat the reaction mixture to 180 °C in an oil bath for 24 hours.
-
After cooling to room temperature, carefully open the tube and concentrate the reaction mixture under reduced pressure to remove the excess enol ether and solvent.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the [8+2] cycloadduct.
Visualizations
Caption: Proposed [4+2] cycloaddition pathway.
Caption: General experimental workflow for cycloadditions.
References
Application Notes and Protocols for Metal-Catalyzed Functionalization of 1-(Phenylsulfinyl)azulene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the metal-catalyzed functionalization of 1-(phenylsulfinyl)azulene. The phenylsulfinyl group at the C1 position of the azulene core serves as a versatile directing group, enabling regioselective C-H functionalization and cross-coupling reactions. This allows for the synthesis of a diverse range of substituted azulene derivatives with potential applications in materials science and drug development.
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, possesses unique electronic and photophysical properties, making its derivatives attractive targets for various applications. The regioselective functionalization of the azulene scaffold, however, can be challenging. The use of a directing group, such as the phenylsulfinyl moiety, offers a powerful strategy to control the position of incoming functional groups in metal-catalyzed reactions. The lone pair of electrons on the sulfoxide oxygen can coordinate to the metal center, directing the catalytic functionalization to the ortho C-H bond at the C2 position of the azulene ring.
This document outlines protocols for palladium-catalyzed C-H arylation of this compound, a key transformation for introducing molecular complexity.
Data Presentation: Representative Palladium-Catalyzed C-H Arylation
The following table summarizes representative quantitative data for the palladium-catalyzed C-H arylation of this compound with various aryl bromides. Please note that these are representative examples, and optimization of reaction conditions may be required for specific substrates.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 24 | 120 | 85 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 24 | 120 | 82 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 24 | 120 | 78 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 36 | 130 | 65 |
Experimental Protocols
Synthesis of this compound (Starting Material)
A detailed protocol for the synthesis of the starting material is crucial for successful functionalization.
Materials:
-
Azulene
-
Benzenesulfenyl chloride
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of azulene (1.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.1 equiv.).
-
Slowly add a solution of benzenesulfenyl chloride (1.05 equiv.) in anhydrous DCM to the reaction mixture dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a blue solid.
General Protocol for Palladium-Catalyzed C-H Arylation of this compound
This protocol describes a general procedure for the C2-arylation of this compound.
Materials:
-
This compound
-
Aryl bromide (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding aryl bromide (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), XPhos (0.10 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2-aryl-1-(phenylsulfinyl)azulene.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-aryl-1-(phenylsulfinyl)azulenes.
Caption: Proposed catalytic cycle for the Pd-catalyzed C-H arylation of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Phenylsulfinyl)azulene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Phenylsulfinyl)azulene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the synthesis of this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 1-(phenylthio)azulene. The second step is the selective oxidation of the thioether to the corresponding sulfoxide.
Q2: What are the common challenges in the synthesis of 1-(phenylthio)azulene?
A2: Common challenges include achieving regioselective substitution at the 1-position of the azulene ring and preventing polysubstitution, which can lead to a mixture of products and lower the yield of the desired monosubstituted product. The choice of solvent and reaction conditions is crucial to control the selectivity of the reaction.
Q3: What are the potential side reactions during the oxidation of 1-(phenylthio)azulene?
A3: The primary side reaction is the over-oxidation of the desired sulfoxide to the corresponding sulfone.[1] The electron-rich nature of the azulene ring can also make it susceptible to degradation under harsh oxidative conditions. Careful selection of the oxidizing agent and control of reaction parameters such as temperature and stoichiometry are critical to minimize these side reactions.
Q4: How can I purify the final product, this compound?
A4: Purification of aryl sulfoxides is commonly achieved through column chromatography on silica gel. A solvent system of hexane/ethyl acetate is often effective.[2] Recrystallization can also be a viable method for obtaining a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 1-(phenylthio)azulene | - Polysubstitution (formation of 1,3-bis(phenylthio)azulene).- Incomplete reaction.- Decomposition of the azulene starting material. | - Use a less reactive thiophenylating agent.- Carefully control the stoichiometry of the reagents.- Optimize the reaction time and temperature to favor monosubstitution.- Employ milder reaction conditions to prevent degradation. |
| Formation of sulfone byproduct during oxidation | - Over-oxidation of the thioether.- Use of a strong or non-selective oxidizing agent.- Prolonged reaction time or elevated temperature. | - Use a milder and more selective oxidizing agent such as sodium metaperiodate or hydrogen peroxide under controlled conditions.[1][3]- Carefully monitor the reaction progress using thin-layer chromatography (TLC).- Maintain a low reaction temperature.- Use a stoichiometric amount of the oxidant. |
| Difficulty in purifying this compound | - Presence of unreacted starting material (1-(phenylthio)azulene).- Presence of the sulfone byproduct.- Degradation of the product on silica gel. | - Optimize the oxidation reaction to ensure complete conversion of the starting material.- Use a less polar solvent system for column chromatography to improve separation from the more polar sulfone.- Consider using a different stationary phase for chromatography, such as alumina.- Minimize the time the product is in contact with the silica gel. |
| Product decomposition (color change other than blue) | - The azulene ring is sensitive to acidic or strongly oxidizing conditions. | - Use buffered solutions or non-acidic oxidizing agents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.- Ensure all solvents and reagents are pure and free of acidic impurities. |
Experimental Protocols
A detailed experimental protocol for a closely related compound, 1-phenylselanylazulene, and its subsequent oxidation provides a strong starting point for the synthesis of this compound. The reactivity of analogous sulfur and selenium compounds is often comparable.
Step 1: Synthesis of 1-(Phenylthio)azulene (Analogous to 1-Phenylselanylazulene Synthesis)
This protocol is adapted from the synthesis of 1-phenylselanylazulene and may require optimization.
Materials:
-
Azulene
-
Phenylsulfenyl chloride (PhSCl) or Phenylsulfenyl bromide (PhSBr)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve azulene in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the phenylsulfenyl halide in the same solvent to the azulene solution with stirring. The use of PhSCl is reported to lead to cleaner electrophilic substitution compared to PhSBr, which may involve radical pathways.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., a saturated solution of sodium bicarbonate).
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Oxidation of 1-(Phenylthio)azulene to this compound
This protocol is based on general methods for the selective oxidation of aryl thioethers.[1][3]
Method A: Using Sodium Metaperiodate [3]
Materials:
-
1-(Phenylthio)azulene
-
Sodium metaperiodate (NaIO₄)
-
Methanol or a mixture of methanol and water
-
Inert atmosphere (optional, but recommended)
Procedure:
-
Dissolve 1-(phenylthio)azulene in methanol in a round-bottom flask.
-
Add a solution of sodium metaperiodate in water to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine species, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: Using Hydrogen Peroxide in Acetic Acid [1]
Materials:
-
1-(Phenylthio)azulene
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
Procedure:
-
Dissolve 1-(phenylthio)azulene in glacial acetic acid in a round-bottom flask.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Overcoming challenges in the purification of 1-(Phenylsulfinyl)azulene
Technical Support Center: Purification of 1-(Phenylsulfinyl)azulene
Welcome to the technical support center for the purification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during purification?
A1: this compound possesses distinct characteristics that influence the purification strategy:
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Polarity : The azulene core has a notable dipole moment, and the phenylsulfinyl group adds significant polarity.[1][2] This polarity dictates the choice of chromatographic conditions.
-
Color : Azulene derivatives are typically intensely colored.[3] This property can be a significant advantage, allowing for visual tracking of the compound during column chromatography.
-
Potential Instability : The sulfoxide group can be sensitive to heat and acidic conditions, which may lead to degradation. The bond between the azulene ring and the sulfoxide group might also be susceptible to cleavage under harsh conditions.
Q2: Which chromatographic method is best suited for purifying this compound?
A2: Normal-phase column chromatography is a common and effective method for the purification of azulene derivatives.[4] Given the polar nature of this compound, a polar stationary phase like silica gel or alumina is appropriate, with a non-polar to moderately polar mobile phase.
Q3: My compound appears to be decomposing on the silica gel column. What can I do?
A3: Decomposition on silica gel can be a significant issue, potentially due to the acidic nature of the silica.[5] Here are several strategies to mitigate this:
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Deactivate the Silica Gel : You can neutralize the acidic sites on the silica gel by treating it with a base, such as triethylamine. A common method is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.
-
Use an Alternative Stationary Phase : If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or Florisil.[5]
-
Minimize Contact Time : Run the column more quickly (flash chromatography) to reduce the time the compound spends in contact with the stationary phase.
Q4: How do I choose an appropriate solvent system for column chromatography?
A4: The ideal solvent system should provide good separation between your target compound and impurities. This is typically determined by thin-layer chromatography (TLC) beforehand. For a polar compound like this compound, a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point. Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
Q5: The compound is smearing/tailing down the column. How can I improve the separation?
A5: Tailing is a common issue, especially with polar compounds. Here are some potential solutions:
-
Optimize the Solvent System : Adding a small amount of a more polar solvent to the mobile phase can sometimes improve peak shape. For sulfoxides, a small addition of methanol or isopropanol to a hexane/ethyl acetate mixture might be beneficial.
-
Dry Loading : If the compound has poor solubility in the eluent, it can lead to tailing.[6] In such cases, dry loading the sample onto the column is recommended.[6] This involves pre-adsorbing the compound onto a small amount of silica gel before adding it to the column.[6]
-
Check for Overloading : Tailing can also occur if the column is overloaded with the sample. Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to sample by weight).
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Compound Eluting | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| The compound has decomposed on the column. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[5] Consider using a deactivated stationary phase or an alternative like alumina.[5] | |
| Poor Separation of Compound from Impurities | The solvent system is not providing adequate resolution. | Experiment with different solvent systems on TLC. A different combination of solvents (e.g., dichloromethane/methanol) may provide better separation. |
| The column was not packed properly. | Ensure the column is packed uniformly without any cracks or channels. | |
| Colored Band is Stuck at the Top of the Column | The compound may be insoluble in the initial mobile phase. | Start with a slightly more polar mobile phase, or consider dry loading the sample.[6] |
| The compound is irreversibly binding to the stationary phase. | This could indicate a strong interaction with acidic sites. Use a deactivated stationary phase. | |
| Multiple Colored Bands Observed | The product may be degrading into other colored compounds. | Minimize the time on the column and consider using a deactivated stationary phase. |
| The starting material or other colored impurities are present. | Optimize the reaction to minimize side products. Use a solvent system that provides good separation between the desired product and impurities. |
Experimental Protocols
Protocol 1: Standard Column Chromatography (Wet Loading)
-
Preparation : Choose a solvent system based on TLC analysis that gives an Rf value of 0.2-0.4 for this compound. Prepare the required volume of the eluent.
-
Column Packing : Pack the column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[6] Carefully add the sample solution to the top of the column using a pipette.[6]
-
Elution : Begin eluting with the chosen solvent system, collecting fractions. The colored band of the azulene derivative should be visually monitored as it moves down the column.
-
Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Column Chromatography (Dry Loading)
-
Sample Preparation : Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 5-10 times the mass of the crude product).
-
Solvent Evaporation : Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.[6]
-
Column Packing : Pack the column with silica gel in the chosen eluent.
-
Sample Loading : Carefully add the dry, sample-adsorbed silica gel to the top of the packed column, creating a uniform layer.[6]
-
Elution and Analysis : Proceed with elution and fraction analysis as described in the wet loading protocol.
Visualizing the Workflow
Below are diagrams illustrating the decision-making process and workflows for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. introducing-column-chromatography-through-colorful-reactions-of-guaiazulene - Ask this paper | Bohrium [bohrium.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Optimization of reaction conditions for 1-(Phenylsulfinyl)azulene functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the functionalization of 1-(Phenylsulfinyl)azulene.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the phenylsulfinyl group in the functionalization of the azulene core?
The phenylsulfinyl group at the 1-position of the azulene ring primarily acts as an electron-withdrawing group via induction, but it can also participate in resonance stabilization of charged intermediates. Its directing effect in electrophilic aromatic substitution can be complex and is influenced by the reaction conditions. In reactions like molecular halogenation, the sulfoxide group can be electron-activating.[1] It is crucial to consider the specific electrophile and reaction conditions to predict the regioselectivity of the functionalization.
Q2: At which position is electrophilic attack most likely to occur on the this compound ring?
Azulene itself is most susceptible to electrophilic attack at the 1 and 3 positions due to the high electron density in the five-membered ring. With the 1-position already occupied by the phenylsulfinyl group, the next most favorable position for electrophilic attack is typically the 3-position. However, the presence of the sulfoxide and the reaction conditions can influence the regioselectivity, and substitution at other positions, including the seven-membered ring, although less common, should not be entirely ruled out, especially under forcing conditions.
Q3: Can the phenylsulfinyl group be removed after functionalization?
Yes, the phenylsulfinyl group can be removed or transformed into other functional groups after it has served its purpose as a directing group. This "traceless" nature is a significant advantage in multi-step syntheses. Common methods for removing aryl sulfoxides include reduction to the corresponding sulfide or elimination reactions.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Functionalized Product
| Possible Cause | Troubleshooting Steps |
| Insufficiently Activated Electrophile | The electrophile may not be reactive enough to overcome the deactivating effect of the phenylsulfinyl group under the chosen conditions. • Increase the reactivity of the electrophile by using a stronger Lewis acid or a more potent activating agent. For instance, triflic anhydride (Tf₂O) is a more powerful activator than trifluoroacetic anhydride (TFAA).[2] |
| Suboptimal Reaction Temperature | The reaction may require higher or lower temperatures for optimal conversion. • Perform a temperature screen to identify the ideal reaction temperature. Start with room temperature and incrementally increase or decrease the temperature. Monitor the reaction progress by TLC or LC-MS. |
| Incorrect Solvent System | The solvent may not be suitable for the reaction, affecting solubility of reagents or the stability of intermediates. • Screen a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, THF, dioxane). • Consider using a co-solvent system to improve the solubility of all reaction components. |
| Decomposition of Starting Material | This compound or the electrophile may be unstable under the reaction conditions. • Conduct control experiments to assess the stability of the starting materials under the reaction conditions in the absence of the other reactant. • If decomposition is observed, consider milder reaction conditions (e.g., lower temperature, shorter reaction time, use of a non-nucleophilic base). |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Steps |
| Competitive Electrophilic Attack at Multiple Sites | The phenylsulfinyl group may not provide sufficient directing effect under the reaction conditions, leading to a mixture of isomers. • Modify the electronic properties of the sulfoxide by introducing electron-donating or electron-withdrawing groups on the phenyl ring to enhance its directing ability. • Lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product. |
| Side Reactions Involving the Sulfoxide Group | The electrophile may react with the sulfoxide oxygen, leading to undesired byproducts. • Choose an electrophile that is less prone to reacting with the sulfoxide. • Protect the sulfoxide group if possible, although this adds extra steps to the synthesis. |
Experimental Protocols
General Protocol for Electrophilic Bromination at the 3-Position
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: General workflow for the electrophilic bromination of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Stabilizing 1-(Phenylsulfinyl)azulene
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and stabilizing 1-(Phenylsulfinyl)azulene to prevent its degradation during experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is susceptible to degradation primarily through three main pathways: photodegradation (exposure to light), thermal degradation (exposure to heat), and oxidation. The azulene ring itself can be sensitive to light and oxidation, while the phenylsulfinyl group is prone to thermal and photochemical reactions.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound, which is a colored compound, can often be observed visually. Signs of degradation include a change in the color of the solution or solid, the formation of precipitates, or the appearance of new spots on a thin-layer chromatography (TLC) plate. For quantitative assessment, techniques like HPLC or UV-Vis spectroscopy can be used to monitor the purity and concentration of the compound over time.
Q3: How should I store this compound to minimize degradation?
A3: To ensure the stability of this compound, it is crucial to store it under optimal conditions. The following storage recommendations are based on best practices for handling sensitive sulfoxide and azulene-containing compounds:
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Temperature: Store at low temperatures, preferably at -20°C or below, in a non-frost-free freezer.
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Light: Protect the compound from light at all times by using amber-colored vials or by wrapping the container in aluminum foil.
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. This is particularly important for long-term storage.
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Solvent: If in solution, use a dry, aprotic solvent. Dimethyl sulfoxide (DMSO) can be used, but care must be taken as it can be difficult to remove. For long-term storage, it is best to store the compound as a dry solid.
Q4: Can the choice of solvent affect the stability of this compound?
A4: Yes, the solvent can significantly impact the stability of this compound. Protic solvents, especially in the presence of light, can facilitate degradation pathways. It is advisable to use dry, aprotic solvents. If the experimental protocol requires a protic solvent, the solution should be prepared fresh and used immediately.
Troubleshooting Guides
Issue 1: Rapid color change of the this compound solution during an experiment.
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Possible Cause 1: Photodegradation. The azulene moiety is known to be light-sensitive.
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Solution: Protect the reaction vessel from light by wrapping it in aluminum foil or conducting the experiment in a dark room or under a safelight.
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Possible Cause 2: Oxidation. The compound may be reacting with atmospheric oxygen.
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Solution: Degas the solvent before use and maintain an inert atmosphere (argon or nitrogen) over the reaction mixture.
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Possible Cause 3: Thermal Degradation. The experimental temperature may be too high.
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Solution: If the reaction conditions permit, try running the experiment at a lower temperature.
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Issue 2: Formation of an unexpected precipitate from a solution of this compound.
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Possible Cause 1: Degradation Product. The precipitate could be an insoluble degradation product.
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Solution: Analyze the precipitate by techniques such as NMR or Mass Spectrometry to identify it. Review the experimental conditions (light exposure, temperature, atmosphere) to identify the cause of degradation and mitigate it in future experiments.
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Possible Cause 2: Low Solubility. The compound may have limited solubility in the chosen solvent at the experimental concentration.
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Solution: Try using a different solvent in which the compound is more soluble, or gently warm the solution to aid dissolution (while being mindful of potential thermal degradation).
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Issue 3: Inconsistent results in biological assays using this compound.
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Possible Cause 1: Degradation of stock solution. The compound may be degrading in the stock solution over time.
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Solution: Prepare fresh stock solutions for each experiment. If storing stock solutions is unavoidable, store them at -80°C in small aliquots under an inert atmosphere and protected from light. Perform a quality control check (e.g., by HPLC) on an aliquot before use.
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Possible Cause 2: Interaction with assay components. The compound may be unstable in the assay buffer or in the presence of other assay components.
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Solution: Perform a stability study of this compound in the assay buffer under the assay conditions (temperature, light, etc.) to determine its half-life. If instability is observed, consider modifying the assay protocol, such as reducing incubation times or adding antioxidants (if compatible with the assay).
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Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of different storage and experimental conditions on the stability of this compound. Note: This data is for illustrative purposes only and is not based on direct experimental results for this specific compound.
Table 1: Effect of Storage Temperature on the Purity of this compound (Solid State, 6 months)
| Storage Temperature (°C) | Purity (%) |
| 25 (Room Temperature) | 65 |
| 4 | 85 |
| -20 | 95 |
| -80 | >99 |
Table 2: Effect of Light Exposure on the Degradation of this compound in Methanol (24 hours)
| Condition | Degradation (%) |
| Ambient Light | 30 |
| Dark | <5 |
Table 3: Effect of Atmosphere on the Stability of this compound in THF (7 days)
| Atmosphere | Purity (%) |
| Air | 80 |
| Nitrogen | 98 |
Experimental Protocols
Protocol 1: General Procedure for Handling and Weighing this compound
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Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent condensation of moisture.
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If possible, handle the solid in a glovebox under an inert atmosphere.
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If a glovebox is not available, briefly open the container in a fume hood with minimal exposure to air and light.
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Weigh the desired amount of the compound quickly and transfer it to the reaction vessel.
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Immediately flush the original container with an inert gas, seal it tightly, and return it to the recommended storage conditions.
Protocol 2: Preparation of a Stock Solution of this compound
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Use a dry, aprotic solvent (e.g., anhydrous DMSO or THF).
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Degas the solvent by bubbling with an inert gas (argon or nitrogen) for at least 15 minutes.
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In a light-protected vial, add the weighed this compound.
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Using a syringe, add the degassed solvent to the vial to the desired concentration.
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Briefly sonicate or vortex the vial to ensure complete dissolution.
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If not for immediate use, flush the headspace of the vial with an inert gas, seal tightly, and store at -80°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for observed degradation.
Technical Support Center: Diastereoselectivity in Reactions with 1-(Phenylsulfinyl)azulene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(Phenylsulfinyl)azulene. The focus is on addressing challenges related to achieving high diastereoselectivity in various chemical transformations.
Troubleshooting Guide
Question: We are performing a nucleophilic addition to a carbonyl group adjacent to the sulfoxide on the azulene ring and observing low diastereoselectivity. What are the potential causes and solutions?
Answer: Low diastereoselectivity in nucleophilic additions to α-sulfinyl carbonyl compounds often stems from a lack of effective facial bias during the nucleophilic attack. The phenylsulfinyl group is meant to direct the incoming nucleophile to one face of the carbonyl. Several factors can disrupt this control:
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Inadequate Chelation or Steric Hindrance: The stereochemical outcome is often dictated by the interplay of chelation and non-chelation controlled transition states.
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Chelation Control: In the presence of a suitable Lewis acid, a five-membered chelate can form between the carbonyl oxygen, the sulfinyl oxygen, and the Lewis acid. This rigidifies the conformation and typically directs the nucleophile to attack from the less hindered face.
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Non-Chelation (Felkin-Anh) Control: In the absence of a chelating metal or with bulky groups preventing chelation, the reaction proceeds through an open-chain transition state where steric hindrance is minimized by placing the largest group (the phenylsulfinyl group) anti-periplanar to the incoming nucleophile.
-
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Reaction Temperature: Higher temperatures can provide enough energy to overcome the small energy difference between the competing transition states, leading to a mixture of diastereomers.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the degree of chelation and the stability of the transition states.
Troubleshooting Steps:
-
Introduce a Lewis Acid: If not already in use, consider adding a chelating Lewis acid such as ZnCl₂, MgBr₂, or TiCl₄ to promote a chelation-controlled pathway.
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can enhance the energy difference between the transition states, favoring the formation of a single diastereomer.
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Solvent Screening: Experiment with different solvents. Aprotic, non-coordinating solvents like toluene or dichloromethane are often good starting points for chelation control.
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Steric Bulk of the Nucleophile: Very bulky nucleophiles may override the directing effect of the sulfoxide. If possible, consider using a less sterically demanding nucleophile.
Question: We observe the formation of an unexpected diastereomer as the major product in our reaction. Why might this be happening?
Answer: The formation of the "wrong" diastereomer suggests that the assumed stereochemical model (e.g., chelation vs. non-chelation) is not the dominant pathway under your current reaction conditions.
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Switching Between Chelation and Non-Chelation Control: The choice of Lewis acid and substrate protecting groups can invert the diastereoselectivity. For instance, a non-chelating Lewis acid like BF₃·OEt₂ might favor a Felkin-Anh model, while a chelating Lewis acid like ZnCl₂ would favor the chelation model, leading to the opposite diastereomer.
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Electronic Effects of the Azulene Ring: The electron-rich nature of the azulene ring could influence the electronics of the transition state in an unexpected way, potentially favoring a different conformation.
Troubleshooting Steps:
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Review Your Lewis Acid: If you are using a Lewis acid, consider its chelating ability. If you suspect a non-chelation pathway is dominant and you desire the chelate-controlled product, switch to a stronger chelating agent.
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Analyze Steric Factors: Re-evaluate the steric environment around the reaction center. It's possible that another substituent is exerting a stronger directing effect than the phenylsulfinyl group.
Frequently Asked Questions (FAQs)
Q1: How can I determine the diastereomeric ratio (d.r.) of my product mixture?
A1: The most common method for determining the diastereomeric ratio is through ¹H NMR spectroscopy. Diastereomers are distinct compounds and should have slightly different chemical shifts for protons near the newly formed stereocenter. By integrating the signals corresponding to a specific proton in each diastereomer, you can calculate the ratio. For complex spectra, 2D NMR techniques or HPLC analysis on a chiral stationary phase may be necessary.
Q2: What is the general principle behind the diastereoselectivity induced by the phenylsulfinyl group?
A2: The phenylsulfinyl group acts as a chiral auxiliary. Its stereodirecting ability arises from its steric bulk and the ability of the sulfinyl oxygen to coordinate to Lewis acids. This coordination or steric hindrance blocks one face of the adjacent reactive center (e.g., a carbonyl group), forcing the incoming reagent to approach from the other, less hindered face.
Q3: Can the phenylsulfinyl group be removed after the reaction?
A3: Yes, the phenylsulfinyl group is a versatile auxiliary in part because it can be readily removed or transformed. Common methods for removal include reduction to the sulfide (e.g., with Raney Nickel) or oxidation to the sulfone followed by elimination.
Q4: Does the azulene ring itself participate in directing the stereochemistry?
A4: While the primary directing group is the phenylsulfinyl moiety, the azulene ring is not electronically inert. Its unique electronic properties and steric profile could play a secondary role in stabilizing or destabilizing certain transition states, thereby influencing the overall diastereoselectivity. This is an area that may require specific investigation for your system.
Data Presentation: Impact of Reaction Parameters on Diastereoselectivity
The following tables provide hypothetical but plausible data on how different reaction parameters could influence the diastereomeric ratio in a nucleophilic addition of a Grignard reagent to a hypothetical 1-(1-oxoethyl)-1'-(phenylsulfinyl)azulene.
Table 1: Effect of Solvent on Diastereomeric Ratio
| Solvent | Temperature (°C) | Lewis Acid | Diastereomeric Ratio (A:B) |
| THF | -78 | None | 60:40 |
| Toluene | -78 | None | 75:25 |
| CH₂Cl₂ | -78 | None | 70:30 |
| Diethyl Ether | -78 | None | 65:35 |
Table 2: Effect of Lewis Acid on Diastereomeric Ratio
| Solvent | Temperature (°C) | Lewis Acid (1.1 eq) | Diastereomeric Ratio (A:B) |
| Toluene | -78 | None | 75:25 |
| Toluene | -78 | ZnCl₂ | >95:5 |
| Toluene | -78 | MgBr₂ | 90:10 |
| Toluene | -78 | BF₃·OEt₂ | 20:80 |
Table 3: Effect of Temperature on Diastereomeric Ratio
| Solvent | Temperature (°C) | Lewis Acid | Diastereomeric Ratio (A:B) |
| Toluene | 0 | ZnCl₂ | 85:15 |
| Toluene | -20 | ZnCl₂ | 92:8 |
| Toluene | -78 | ZnCl₂ | >95:5 |
Experimental Protocols
General Procedure for a Diastereoselective Nucleophilic Addition to a 1-(1-Oxoethyl)-1'-(phenylsulfinyl)azulene Derivative
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Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the 1-(1-oxoethyl)-1'-(phenylsulfinyl)azulene derivative (1.0 eq).
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Addition of Solvent and Lewis Acid: Anhydrous solvent (e.g., toluene) is added via syringe, and the solution is cooled to the desired temperature (e.g., -78 °C) in a dry ice/acetone bath. The Lewis acid (1.1 eq), if used, is then added portion-wise or as a solution in the same solvent, and the mixture is stirred for 30 minutes.
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Nucleophilic Addition: The nucleophile (e.g., a Grignard reagent, 1.2 eq) is added dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
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Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.
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Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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Purification and Analysis: The crude product is purified by column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR analysis of the purified product.
Mandatory Visualizations
Caption: Experimental workflow for a diastereoselective nucleophilic addition.
Caption: Competing transition state models for diastereoselectivity.
Technical Support Center: Spectroscopic Analysis of 1-(Phenylsulfinyl)azulene
This technical support center provides guidance on the spectroscopic characterization of 1-(Phenylsulfinyl)azulene. Due to the limited availability of published experimental data for this specific molecule, this guide offers predicted spectroscopic values and troubleshooting advice based on the analysis of related compounds, including azulene, phenyl-substituted azulenes, and aryl sulfoxides.
Frequently Asked Questions (FAQs)
Q1: What are the expected challenges in the spectroscopic assignment of this compound?
A1: The primary challenges arise from the complex azulene ring system and the presence of the phenylsulfinyl substituent. The low symmetry of the molecule and the potential for complex splitting patterns in NMR spectra can make unambiguous assignment difficult. Furthermore, the presence of the sulfoxide group can introduce characteristic IR absorption bands that may overlap with other signals.
Q2: How can I confirm the successful synthesis of this compound using spectroscopy?
A2: A combination of NMR, IR, and mass spectrometry is recommended. In ¹H NMR, the disappearance of the proton signal at the 1-position of the azulene starting material and the appearance of signals corresponding to the phenyl group are key indicators. In IR spectroscopy, the presence of a strong S=O stretching band is crucial. Mass spectrometry should confirm the expected molecular weight of the product.
Q3: Are there any specific safety precautions to consider when handling this compound for spectroscopic analysis?
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause | Suggested Solution |
| Poorly resolved multiplets in ¹H NMR | Insufficient magnetic field strength. Sample concentration too high or too low. Presence of paramagnetic impurities. | Use a higher field NMR spectrometer (e.g., 500 MHz or higher). Optimize the sample concentration. Purify the sample to remove any paramagnetic species. |
| Difficulty in assigning quaternary carbons in ¹³C NMR | Low signal-to-noise ratio for quaternary carbons. | Increase the number of scans. Use advanced NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) to correlate quaternary carbons with nearby protons. |
| Overlapping signals in the aromatic region | Similar chemical environments of protons on the azulene and phenyl rings. | Utilize 2D NMR techniques like COSY and TOCSY to identify spin systems and resolve overlapping signals. |
Infrared (IR) Spectroscopy
| Issue | Possible Cause | Suggested Solution |
| Weak or absent S=O stretching band | The compound may not have been synthesized successfully. The concentration of the sample is too low. | Verify the synthesis with other techniques (NMR, MS). Prepare a more concentrated sample for analysis. |
| Broad OH peak obscuring fingerprint region | Presence of water in the sample or solvent. | Use a dry solvent (e.g., anhydrous KBr pellet or a dry deuterated solvent for solution IR). Ensure the sample is thoroughly dried before analysis. |
Mass Spectrometry
| Issue | Possible Cause | Suggested Solution |
| No molecular ion peak observed | The molecule is fragmenting easily under the ionization conditions. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI). |
| Complex fragmentation pattern | Multiple fragmentation pathways are possible for the molecule. | Perform high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments, which can aid in elucidating the fragmentation pathways. |
Data Presentation
The following tables summarize the predicted spectroscopic data for this compound based on known values for azulene and related aryl sulfoxides.
Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | d | ~ 4.0 |
| H-3 | 7.2 - 7.4 | t | ~ 4.0 |
| H-4, H-8 | 8.2 - 8.4 | d | ~ 9.5 |
| H-5, H-7 | 7.1 - 7.3 | t | ~ 9.8 |
| H-6 | 7.5 - 7.7 | t | ~ 9.8 |
| Phenyl-H (ortho) | 7.6 - 7.8 | m | - |
| Phenyl-H (meta, para) | 7.3 - 7.5 | m | - |
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 130 - 135 |
| C-2 | 118 - 122 |
| C-3 | 138 - 142 |
| C-3a | 145 - 150 |
| C-4 | 136 - 140 |
| C-5 | 124 - 128 |
| C-6 | 137 - 141 |
| C-7 | 125 - 129 |
| C-8 | 135 - 139 |
| C-8a | 142 - 147 |
| Phenyl-C (ipso) | 140 - 145 |
| Phenyl-C (ortho) | 125 - 130 |
| Phenyl-C (meta) | 128 - 132 |
| Phenyl-C (para) | 130 - 135 |
Predicted IR Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| S=O stretch | 1030 - 1070 | Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-S stretch | 680 - 750 | Medium |
Predicted Mass Spectrometry Data
| Ion | m/z (relative intensity) |
| [M]⁺ | Expected at the calculated molecular weight |
| [M-O]⁺ | Loss of oxygen from the sulfoxide |
| [M-Ph]⁺ | Loss of the phenyl group |
| [M-SOPh]⁺ | Loss of the phenylsulfinyl group |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve good signal-to-noise is used. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed to distinguish between CH, CH₂, and CH₃ groups and to enhance the signal of quaternary carbons. 2D NMR experiments (COSY, HMQC, HMBC) should be performed to aid in the complete assignment of all proton and carbon signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be cast as a thin film on a salt plate (e.g., NaCl or KBr).
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Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a chromatographic inlet (e.g., GC-MS or LC-MS) for solutions.
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Ionization: Use an appropriate ionization method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. For molecules that are prone to fragmentation, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion peak more clearly.
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Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Visualizations
Caption: Workflow for the spectroscopic assignment of this compound.
Caption: Troubleshooting guide for NMR spectral resolution issues.
Enhancing the solubility of 1-(Phenylsulfinyl)azulene for biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(Phenylsulfinyl)azulene in biological assays. Our aim is to facilitate the seamless integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential biological relevance?
A1: this compound is a synthetic organic compound featuring an azulene core functionalized with a phenylsulfinyl group. Azulene derivatives are known for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The sulfoxide moiety can influence the compound's solubility and electronic properties, potentially modulating its biological effects.
Q2: What is the expected solubility of this compound?
Q3: Which solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended initial solvent for dissolving poorly soluble compounds for in vitro assays.[3][4] It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[3][4] Ethanol can be considered as an alternative, but it is generally less effective for highly lipophilic compounds.
Q4: Are there any known signaling pathways affected by azulene derivatives?
A4: Yes, various azulene derivatives have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways. These can include the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). Some studies on azulene derivatives have pointed to the modulation of the p38 MAP kinase and PI3K signaling pathways.[5][6][7] However, the specific pathways affected by this compound have yet to be elucidated and would be a key area of investigation.
Q5: What are the potential liabilities of using DMSO as a co-solvent in my experiments?
A5: While highly effective, DMSO can exhibit cytotoxicity and other pleiotropic effects at higher concentrations in cell-based assays.[4] It is crucial to perform solvent control experiments to ensure that the observed effects are due to the compound and not the solvent. The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, to minimize off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. | The compound has low aqueous solubility and is crashing out of the solution when the concentration of the organic co-solvent is reduced. | - Increase the initial stock concentration in the organic solvent (e.g., DMSO) to allow for a higher dilution factor, thus keeping the final organic solvent concentration at a non-toxic level (ideally ≤0.1%).- Prepare intermediate dilutions in a mixture of the organic solvent and the aqueous buffer before the final dilution.- Consider using a different solubilization technique, such as complexation with cyclodextrins. |
| Inconsistent or non-reproducible results in biological assays. | - Incomplete dissolution of the compound.- Degradation of the compound in solution.- Variability in the final concentration of the compound due to precipitation. | - Ensure complete dissolution of the stock solution by gentle warming (to 37°C) and vortexing. Visually inspect for any particulate matter before use.- Prepare fresh dilutions from the stock solution for each experiment.- Perform a solubility test to determine the maximum soluble concentration in your specific assay medium. |
| Observed cytotoxicity in the negative control group (vehicle control). | The concentration of the organic co-solvent (e.g., DMSO) is too high and is causing cellular toxicity. | - Reduce the final concentration of the co-solvent in the assay. A concentration-response curve for the solvent alone should be generated to determine the maximum non-toxic concentration for your specific cell type and assay duration. |
| No observable biological effect of the compound. | - The compound is not soluble at the tested concentrations.- The compound is not active in the chosen assay.- The compound has degraded. | - Confirm the solubility of the compound in the assay medium at the tested concentrations.- Increase the concentration of the compound, if solubility permits.- Test the compound in a different, relevant biological assay.- Store the stock solution appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles) and protect from light if the compound is light-sensitive. |
Data Presentation
As empirical solubility data for this compound is not publicly available, the following table provides a hypothetical, yet representative, solubility profile based on the general characteristics of similar aromatic sulfoxide compounds. Researchers should determine the actual solubility experimentally.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) | Notes |
| Water | < 0.01 | < 0.04 | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 | < 0.04 | Practically insoluble. |
| Ethanol | 1 - 5 | 4 - 20 | Sparingly soluble. |
| DMSO | > 50 | > 200 | Very soluble. |
| Cell Culture Medium (e.g., DMEM) | < 0.01 | < 0.04 | Practically insoluble without a co-solvent. |
Note: These values are estimates and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Determination of a Suitable Solvent and Stock Solution Preparation
This protocol outlines a systematic approach to identify a suitable solvent and prepare a concentrated stock solution of this compound.
Materials:
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This compound
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Cell Culture Medium (e.g., DMEM, RPMI-1640)
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Dimethyl sulfoxide (DMSO), cell culture grade
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Ethanol, absolute
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Sterile microcentrifuge tubes or glass vials
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Vortex mixer
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Water bath or incubator at 37°C
Procedure:
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Initial Solubility Screening:
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Weigh out a small, precise amount of this compound (e.g., 1 mg) into three separate tubes.
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To the first tube, add the appropriate volume of cell culture medium to achieve a high target concentration (e.g., 10 mg/mL).
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To the second tube, add the corresponding volume of DMSO.
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To the third tube, add the corresponding volume of ethanol.
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Dissolution Method:
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Vortex each tube vigorously for 1-2 minutes.
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If the compound is not fully dissolved, place the tubes in a 37°C water bath or incubator for up to 60 minutes, with intermittent vortexing.
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Visually inspect for any remaining solid particles. The solvent in which the compound completely dissolves at the highest concentration is the preferred solvent. Based on the chemical nature of this compound, DMSO is expected to be the most effective solvent.
-
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Stock Solution Preparation (using the selected solvent, e.g., DMSO):
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Accurately weigh a larger quantity of this compound (e.g., 10 mg) into a sterile, light-protected vial.
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Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 50 mM or 100 mM).
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Use the dissolution method described in step 2 to ensure complete solubilization.
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Aliquot the stock solution into smaller volumes in light-protected tubes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
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Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium for use in biological experiments.
Materials:
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Concentrated stock solution of this compound in DMSO.
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Sterile cell culture medium or phosphate-buffered saline (PBS).
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Sterile polypropylene tubes.
Procedure:
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Thawing the Stock Solution:
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Thaw one aliquot of the stock solution at room temperature.
-
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Serial Dilutions:
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Perform serial dilutions of the stock solution in the aqueous medium to achieve the desired final concentrations for your assay.
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Crucially , ensure that the final concentration of DMSO in the highest concentration of the compound does not exceed a non-toxic level (e.g., 0.5%). For example, to achieve a final compound concentration of 100 µM from a 100 mM stock, a 1:1000 dilution is required, resulting in a final DMSO concentration of 0.1%.
-
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Preparation of Vehicle Control:
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Prepare a vehicle control solution that contains the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself.
-
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Immediate Use:
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It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid precipitation.
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Visualizations
Caption: Experimental workflow for the solubilization and use of this compound in biological assays.
Caption: A hypothetical signaling pathway illustrating potential points of inhibition by this compound in an inflammatory response.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Bis(phenylsulfanyl)azulene | C22H16S2 | CID 266450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing side reactions in the synthesis of 1-(Phenylsulfinyl)azulene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing side reactions during the synthesis of 1-(Phenylsulfinyl)azulene.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the synthesis of this compound?
The synthesis of this compound is typically achieved through a two-step process. The first step involves the electrophilic substitution of azulene with a phenylsulfenylating agent, such as phenylsulfenyl chloride, to form 1-(phenylthio)azulene. The second step is the controlled oxidation of the resulting sulfide to the desired sulfoxide.
Q2: What are the most common side reactions observed during this synthesis?
The most prevalent side reactions are:
-
Polysubstitution: Azulene is highly susceptible to electrophilic attack at the 1 and 3 positions. This can lead to the formation of 1,3-bis(phenylthio)azulene.
-
Over-oxidation: During the oxidation of 1-(phenylthio)azulene, the desired sulfoxide can be further oxidized to the corresponding sulfone, 1-(phenylsulfonyl)azulene.
-
Decomposition: Azulene and its derivatives can be sensitive to strong acids and high temperatures, leading to decomposition and reduced yields.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By comparing the reaction mixture to standards of the starting material, the intermediate sulfide, and the final sulfoxide product, you can track the consumption of reactants and the formation of products and byproducts.
Troubleshooting Guides
Issue 1: Formation of a significant amount of 1,3-bis(phenylthio)azulene
This issue arises from the high reactivity of the azulene ring towards electrophilic substitution.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect stoichiometry | Use a 1:1 molar ratio or a slight excess of azulene relative to the phenylsulfenylating agent. | Minimizes the availability of the electrophile for a second substitution. |
| High reaction temperature | Perform the sulfenylation reaction at a low temperature (e.g., -78 °C to 0 °C). | Reduces the rate of the second electrophilic substitution, favoring monosubstitution. |
| Prolonged reaction time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | Prevents the reaction from proceeding to the disubstituted product. |
Issue 2: Over-oxidation to 1-(Phenylsulfonyl)azulene
This side reaction occurs during the oxidation of the intermediate sulfide.
| Potential Cause | Recommended Solution | Expected Outcome |
| Harsh oxidizing agent | Use a mild and selective oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate. | Selectively oxidizes the sulfide to the sulfoxide without significant sulfone formation. |
| Excess oxidizing agent | Use a stoichiometric amount (1.0-1.1 equivalents) of the oxidizing agent. | Ensures complete conversion of the sulfide while minimizing over-oxidation. |
| Elevated reaction temperature | Maintain a low temperature (e.g., 0 °C to room temperature) during the oxidation step. | Controls the reactivity of the oxidizing agent and reduces the rate of sulfone formation. |
Issue 3: Low yield of the desired product due to decomposition
Azulene derivatives can be unstable under certain conditions.
| Potential Cause | Recommended Solution | Expected Outcome | | :--- | :--- | | Presence of strong acids | If a Lewis acid is used to promote sulfenylation, choose a milder one (e.g., ZnCl₂) over stronger ones (e.g., AlCl₃). Neutralize the reaction mixture promptly during workup. | Preserves the integrity of the azulene ring system. | | High temperatures during purification | Purify the product using column chromatography at room temperature. If distillation is necessary, perform it under high vacuum to keep the temperature low. | Prevents thermal decomposition of the product. | | Exposure to light and air | Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light. | Enhances the long-term stability of the this compound. |
Experimental Protocols
Key Experiment 1: Synthesis of 1-(Phenylthio)azulene
-
Dissolve azulene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of phenylsulfenyl chloride (1.0 eq) in the same solvent to the cooled azulene solution with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
Key Experiment 2: Oxidation of 1-(Phenylthio)azulene to this compound
-
Dissolve 1-(phenylthio)azulene (1.0 eq) in a chlorinated solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.0-1.1 eq) in dichloromethane dropwise to the sulfide solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
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Once the starting sulfide is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude this compound by column chromatography on silica gel, typically using a more polar eluent system than for the sulfide (e.g., a mixture of hexanes and ethyl acetate).[1][2][3][4][5]
Visualizations
References
- 1. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of catalyst loading for cross-coupling of 1-(Phenylsulfinyl)azulene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the optimization of catalyst loading for the cross-coupling of 1-(Phenylsulfinyl)azulene and related compounds. Given the limited direct literature on this specific substrate, this guide draws upon established principles for palladium-catalyzed cross-coupling reactions and detailed studies on the closely related and structurally analogous cross-coupling of azulenesulfonium salts.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing catalyst loading for the cross-coupling of azulene derivatives?
A1: When optimizing catalyst loading, it is crucial to consider the interplay between the palladium source, the ligand, the base, and the solvent system. For azulene-based substrates, which can be sensitive, starting with a lower catalyst loading (e.g., 1-2 mol%) is often advisable to minimize side reactions and decomposition. Key factors include:
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Palladium Precatalyst: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the formation of the active catalytic species.
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands like XPhos or SPhos have shown success in the cross-coupling of azulene derivatives.[1]
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Base: The base is critical for the transmetalation step. Inorganic bases such as K₃PO₄ or Cs₂CO₃ are commonly used. The choice of base can affect both the reaction rate and the stability of the azulene core.
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Solvent: The solvent must be appropriate for the solubility of all reactants and compatible with the catalytic system. Aprotic polar solvents like dioxane, THF, or isopropanol have been used effectively.[1]
Q2: I am observing low to no conversion of my this compound starting material. What are the likely causes?
A2: Low or no conversion in a cross-coupling reaction can stem from several factors:
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Inactive Catalyst: The palladium catalyst may not be properly activated to its Pd(0) state. Ensure that your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
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Inappropriate Ligand: The chosen ligand may not be suitable for the specific transformation. For challenging substrates, screening different classes of ligands (e.g., biarylphosphines, N-heterocyclic carbenes) can be beneficial.
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Incorrect Base: The base may not be strong enough or may be sterically hindered, preventing efficient transmetalation. Consider screening alternative bases.
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Low Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature may improve conversion.
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Poor Reagent Quality: Ensure the purity of your starting materials, especially the boronic acid or ester, as impurities can inhibit the catalyst.
Q3: My reaction is producing a significant amount of homocoupling product from my boronic acid reagent. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. To minimize this:
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Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.
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Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can lead to increased homocoupling.
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Lower Catalyst Loading: In some cases, a higher catalyst loading can promote side reactions. Experiment with reducing the catalyst concentration.
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Choice of Base and Solvent: The reaction conditions can influence the rate of homocoupling. Screening different bases and solvents may identify a system that favors the desired cross-coupling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inefficient catalyst activation | Ensure rigorous inert atmosphere conditions. Consider using a pre-catalyst that is more readily activated. |
| Sub-optimal ligand | Screen a panel of ligands, including bulky biarylphosphines (e.g., XPhos, SPhos).[1] | |
| Incorrect base/solvent combination | Perform a small-scale screen of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, THF, isopropanol).[1] | |
| Starting Material Decomposition | Reaction temperature is too high | Attempt the reaction at a lower temperature for a longer duration. |
| The azulene core is sensitive to the reaction conditions | Use a milder base. Ensure the reaction is protected from light, as azulenes can be light-sensitive. | |
| Formation of Multiple Byproducts | High catalyst loading | Reduce the catalyst loading in increments (e.g., from 2 mol% to 1 mol% or 0.5 mol%). |
| Side reactions of the sulfinyl group | Consider if the sulfinyl group is participating in undesired side reactions. This may require a change in catalyst or ligand to favor the desired C-C bond formation. | |
| Inconsistent Results | Variable quality of reagents or solvents | Use freshly purified solvents and high-purity reagents. Ensure boronic acids are stored under dry conditions. |
| Inconsistent inert atmosphere | Standardize the procedure for degassing and maintaining an inert atmosphere throughout the reaction setup and duration. |
Data Presentation
The following table summarizes the optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of an azulenesulfonium salt, a close analog to this compound. This data can serve as a valuable starting point for optimizing your own reaction.
Table 1: Optimization of Cross-Coupling Parameters for an Azulene Substrate [1]
| Entry | Pd source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ (2) | Dioxane | 80 | 75 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (10) | K₃PO₄ (2) | Dioxane | 80 | 85 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ (2) | Dioxane | 80 | 65 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 80 | 80 |
| 5 | Pd₂(dba)₃ (2.5) | XPhos (10) | K₂CO₃ (2) | Dioxane | 80 | 50 |
| 6 | Pd₂(dba)₃ (2.5) | XPhos (10) | K₃PO₄ (2) | THF | 66 | 70 |
| 7 | Pd₂(dba)₃ (2.5) | XPhos (10) | K₃PO₄ (2) | Isopropanol | 82 | 90 |
Reaction conditions: Azulenesulfonium salt (1 equiv), Phenylboronic acid (1.5 equiv), base (2 equiv), solvent (0.1 M), 16 h.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of an Azulene Derivative:
This protocol is adapted from the successful cross-coupling of azulenesulfonium salts and should be optimized for this compound.[1]
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Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
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Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
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Solvent and Reagent Addition: Add the degassed solvent (e.g., isopropanol, to achieve a 0.1 M concentration of the azulene substrate) via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 10 mol%) in a small amount of the reaction solvent under an inert atmosphere. Add this catalyst solution to the reaction vessel via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-82 °C) and stir for the specified time (e.g., 16 hours).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.
Caption: Troubleshooting logic for low product yield in azulene cross-coupling reactions.
References
Improving the enantiomeric excess in asymmetric reactions with 1-(Phenylsulfinyl)azulene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(Phenylsulfinyl)azulene as a chiral auxiliary in asymmetric reactions. The information is designed to assist in optimizing reaction conditions to achieve high enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
A1: this compound serves as a chiral auxiliary. When temporarily attached to a prochiral substrate, the stereogenic sulfoxide group directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one enantiomer of the product. The bulky and electronically distinct phenyl and azulenyl groups on the sulfur atom create a well-defined chiral environment.
Q2: How is the enantiomeric excess (ee) of my product determined?
A2: The enantiomeric excess is typically determined using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Another method involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents to differentiate the signals of the two enantiomers.
Q3: Can the azulene ring participate in side reactions?
A3: Yes, the azulene nucleus is known to be reactive. As a non-benzenoid aromatic hydrocarbon, it can undergo electrophilic substitution, particularly at the 1- and 3-positions.[1] It is also susceptible to oxidation and can act as a ligand for certain transition metals. These potential side reactions should be considered when designing your synthetic route and choosing reaction conditions.
Q4: What are the general methods for removing the this compound auxiliary after the reaction?
A4: The phenylsulfinyl group can typically be removed under reductive conditions. Common methods include the use of reducing agents like Raney nickel or other nickel-based reagents, although this can sometimes lead to the reduction of other functional groups. Cleavage can also be achieved by thermolysis (pyrolytic syn-elimination) if the substrate has a beta-hydrogen, or by other methods developed for sulfoxide cleavage. The specific conditions will depend on the overall structure of your molecule.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to induce asymmetry and provides systematic steps for optimization.
Problem 1: Low Enantiomeric Excess (ee)
Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Incorrect Reaction Temperature | Vary the reaction temperature. Lower temperatures often increase enantioselectivity by enhancing the energetic difference between the diastereomeric transition states. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities. The solvent can influence the conformation of the chiral auxiliary and the transition state geometry. |
| Suboptimal Lewis Acid | If a Lewis acid is used, screen different Lewis acids (e.g., TiCl4, SnCl4, ZnCl2) and vary their stoichiometry. The choice of Lewis acid can significantly impact the chelation and, therefore, the stereochemical outcome. |
| Steric or Electronic Mismatch | The inherent structure of the substrate may not be well-suited for the chiral environment of the this compound auxiliary. Consider modifying the substrate or choosing a different chiral auxiliary. |
| Racemization of the Product | The product may be racemizing under the reaction or work-up conditions. Check the stability of the product under the experimental conditions. |
Problem 2: Poor Diastereoselectivity
When forming a new stereocenter on a molecule that already contains one (introduced by the auxiliary), poor diastereoselectivity can occur.
| Potential Cause | Suggested Troubleshooting Steps |
| Flexible Transition State | The transition state may not be rigid enough to allow for effective facial discrimination. Lowering the reaction temperature or using a stronger chelating Lewis acid can help to create a more ordered transition state. |
| Interference from Other Functional Groups | Other functional groups on the substrate may compete for coordination with the Lewis acid or sterically hinder the desired approach of the reagent. Protection of interfering functional groups may be necessary. |
| Incorrect Stoichiometry of Reagents | Ensure the precise stoichiometry of all reagents. Excess reagent or catalyst can sometimes lead to background, non-selective reactions. |
Problem 3: Difficulty in Removing the Chiral Auxiliary
The removal of the this compound auxiliary can sometimes be challenging without affecting other parts of the molecule.
| Potential Cause | Suggested Troubleshooting Steps |
| Standard Reductive Cleavage is Too Harsh | If Raney nickel or other strong reducing agents are incompatible with other functional groups, explore milder reductive cleavage methods. |
| Pyrolytic Elimination is Not Feasible | For pyrolytic elimination to occur, a beta-hydrogen is required. If your substrate lacks this, this method will not be effective. Consider alternative cleavage strategies. |
| Product Instability During Cleavage | The desired product may be unstable under the conditions required for auxiliary removal. Screen a variety of cleavage conditions (different reagents, solvents, temperatures) to find a compatible method. |
Quantitative Data on Improving Enantiomeric Excess (Illustrative)
The following tables provide hypothetical data to illustrate how systematic variation of reaction parameters can be used to optimize the enantiomeric excess in an asymmetric reaction using this compound as a chiral auxiliary.
Table 1: Effect of Solvent on Enantiomeric Excess
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Toluene | -78 | 85 | 75 |
| 2 | Dichloromethane | -78 | 90 | 82 |
| 3 | Tetrahydrofuran | -78 | 88 | 65 |
| 4 | Diethyl Ether | -78 | 82 | 78 |
Table 2: Effect of Lewis Acid on Enantiomeric Excess
| Entry | Lewis Acid (equiv.) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | TiCl4 (1.1) | -78 | 92 | 91 |
| 2 | SnCl4 (1.1) | -78 | 89 | 85 |
| 3 | ZnCl2 (1.1) | -78 | 75 | 60 |
| 4 | BF3·OEt2 (1.1) | -78 | 85 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Diels-Alder Reaction
This protocol describes a general procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction between an acrylate bearing the this compound auxiliary and a diene.
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Preparation of the Chiral Acrylate: React acrylic acid with a suitable activating agent (e.g., oxalyl chloride) and then with the hydroxylated version of the substrate to which the this compound is attached.
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Reaction Setup: To a solution of the 1-(phenylsulfinyl)azulenyl acrylate (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere (argon or nitrogen), add the Lewis acid (e.g., TiCl4, 1.1 eq) dropwise.
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Addition of Diene: Stir the mixture for 30 minutes, then add the diene (1.5 eq) dropwise.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract with dichloromethane.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
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Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess of the desired product by chiral HPLC analysis after removal of the auxiliary.
Protocol 2: Synthesis of this compound
This protocol outlines a general method for the synthesis of this compound from 1-bromoazulene.
-
Thioether Formation: To a solution of 1-bromoazulene (1.0 eq) in anhydrous THF, add a solution of sodium thiophenoxide (1.1 eq), prepared by reacting thiophenol with sodium hydride. Stir the reaction at room temperature until completion (monitored by TLC).
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Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude 1-(phenylthio)azulene by column chromatography.
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Asymmetric Oxidation: Dissolve the 1-(phenylthio)azulene (1.0 eq) in a suitable solvent like dichloromethane. Use a chiral oxidizing system, such as a modified Sharpless epoxidation reagent (e.g., Ti(O-iPr)4, diethyl tartrate, and an oxidant like tert-butyl hydroperoxide), to asymmetrically oxidize the sulfide to the sulfoxide.[2]
-
Purification and Characterization: After work-up, purify the resulting this compound by flash chromatography. The enantiomeric excess can be determined by chiral HPLC.
Visualizations
Caption: General workflow for an asymmetric synthesis using a chiral auxiliary.
Caption: Decision flowchart for troubleshooting low enantiomeric excess.
Caption: Proposed stereochemical induction by this compound.
References
Troubleshooting poor reproducibility in 1-(Phenylsulfinyl)azulene experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of 1-(Phenylsulfinyl)azulene. The information is tailored for researchers, scientists, and drug development professionals to improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and logical synthetic strategy involves a two-step process:
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Synthesis of 1-(Phenylthio)azulene: This is typically achieved through an electrophilic substitution reaction on the azulene core using a phenylsulfenylating agent.
-
Oxidation of 1-(Phenylthio)azulene: The resulting sulfide is then selectively oxidized to the corresponding sulfoxide, this compound.
Q2: Why is reproducibility a common issue in this synthesis?
A2: Poor reproducibility often stems from several factors:
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Instability of Azulene Derivatives: The azulene ring system can be sensitive to certain reagents and conditions, leading to decomposition or side reactions.
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Over-oxidation: The oxidation of the sulfide to the sulfoxide can be difficult to control, often leading to the formation of the corresponding sulfone as a significant byproduct.
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Purification Challenges: Separating the desired sulfoxide from the starting sulfide and the sulfone byproduct can be challenging due to their similar polarities. Degradation on silica gel has also been reported for some azulene derivatives.
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Reagent Quality: The purity of reagents, particularly the oxidizing agent, can significantly impact the reaction outcome.
Q3: What are the expected spectroscopic features of this compound?
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¹H NMR: The azulene protons will appear in the aromatic region, typically between 7.0 and 9.5 ppm. The phenyl protons will also be in the aromatic region, likely between 7.0 and 8.0 ppm. The introduction of the sulfinyl group at the 1-position will cause a downfield shift of the adjacent azulene protons (H2 and H8) compared to unsubstituted azulene.
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¹³C NMR: The spectrum will show signals for the ten azulene carbons and the six phenyl carbons. The carbon attached to the sulfinyl group (C1 of azulene) will be significantly affected.
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Appearance: Azulene and its derivatives are known for their intense blue or violet color.
Q4: How should this compound be stored?
A4: Aryl sulfoxides are generally stable compounds. However, due to the potential sensitivity of the azulene moiety, it is recommended to store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Experimental Protocols
Protocol 1: Synthesis of 1-(Phenylthio)azulene
This protocol is a plausible method based on the principles of electrophilic substitution on azulene.
Materials:
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Azulene
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Diphenyl disulfide
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Lewis acid catalyst (e.g., AlCl₃ or SnCl₄)
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Anhydrous dichloromethane (DCM)
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve azulene (1.0 eq) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve diphenyl disulfide (1.1 eq) in anhydrous DCM.
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To the azulene solution, add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the temperature remains at 0 °C.
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Slowly add the diphenyl disulfide solution to the azulene/Lewis acid mixture dropwise over 30 minutes.
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Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(phenylthio)azulene.
Protocol 2: Oxidation of 1-(Phenylthio)azulene to this compound
This protocol focuses on the selective oxidation of the sulfide to the sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
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1-(Phenylthio)azulene
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Dichloromethane (DCM)
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Sodium bicarbonate solution (saturated)
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Sodium thiosulfate solution (10%)
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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Dissolve 1-(phenylthio)azulene (1.0 eq) in DCM in a round-bottom flask.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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In a separate flask, dissolve m-CPBA (1.05 eq) in DCM.
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Slowly add the m-CPBA solution to the sulfide solution dropwise over 30 minutes, maintaining the temperature at -78 °C.
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Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
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Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution and 10% sodium thiosulfate solution.
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Allow the mixture to warm to room temperature and separate the layers.
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Extract the aqueous layer with DCM (2 x 20 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 1-(Phenylthio)azulene | Inactive Lewis acid catalyst. | Use freshly opened or properly stored anhydrous Lewis acid. |
| Decomposition of azulene. | Ensure the reaction is carried out at the recommended low temperature and under an inert atmosphere. | |
| Insufficient reaction time. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. | |
| Formation of multiple products in the sulfenylation step | Reaction temperature too high, leading to side reactions. | Maintain the reaction temperature strictly at 0 °C. |
| Polisulfenylation at other positions of the azulene ring. | Use a 1:1 stoichiometry of azulene to the sulfenylating agent. | |
| Over-oxidation to 1-(Phenylsulfonyl)azulene | Excess of oxidizing agent. | Use a slight excess (1.05 eq) of m-CPBA and add it slowly. |
| Reaction temperature too high. | Maintain the reaction temperature at -78 °C. Higher temperatures favor sulfone formation.[1] | |
| Prolonged reaction time. | Monitor the reaction closely by TLC and quench it as soon as the starting sulfide is consumed. | |
| Difficult separation of sulfoxide from sulfide and sulfone | Similar polarities of the compounds. | Use a long chromatography column with a shallow solvent gradient to improve separation. Consider using a different stationary phase like alumina or reverse-phase silica. |
| Degradation of product during purification | Acidity of silica gel. | Neutralize the silica gel with a small amount of triethylamine in the eluent. |
| Sensitivity of the azulene ring. | Minimize the time the compound spends on the chromatography column. | |
| Inconsistent reaction times for oxidation | Purity of m-CPBA. | The purity of solid m-CPBA can decrease over time. It is advisable to determine its purity before use or use a freshly purchased batch. |
Data Presentation
Table 1: Comparison of Oxidation Conditions for Aryl Sulfides
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield of Sulfoxide | Key Considerations |
| m-CPBA | Dichloromethane | -78 to 0 | Good to Excellent | Over-oxidation to sulfone is a major side reaction.[2][3][4][5] |
| Hydrogen Peroxide | Acetic Acid | Room Temperature | Excellent | "Green" oxidant, but may require longer reaction times.[6] |
| Sodium Periodate | Methanol/Water | 0 to Room Temp | Good | Often used for selective oxidation. |
| Oxone | Methanol/Water | 0 to Room Temp | Good to Excellent | Can be a powerful oxidant, requiring careful control. |
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Azulene
| Proton | Chemical Shift (δ) in CDCl₃ |
| H1, H3 | ~7.59 |
| H2 | ~7.18 |
| H4, H8 | ~8.37 |
| H5, H7 | ~7.41 |
| H6 | ~7.93 |
Note: The introduction of a phenylsulfinyl group at the C1 position is expected to cause a significant downfield shift for H2 and H8.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for reproducibility issues.
References
- 1. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Azulene - Wikipedia [en.wikipedia.org]
- 6. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the performance of 1-(Phenylsulfinyl)azulene-based devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Phenylsulfinyl)azulene-based devices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected electronic properties of this compound?
A1: this compound is an organic semiconductor. The azulene core provides a unique electronic structure with a significant dipole moment, which can influence molecular packing and charge transport. The phenylsulfinyl group is polar and can affect the material's solubility, stability, and electronic energy levels. While specific performance metrics are highly dependent on device architecture and processing conditions, analogous azulene-based materials have shown promise in organic field-effect transistors (OFETs).
Q2: What are the common challenges when fabricating devices with this compound?
A2: Common challenges include achieving uniform thin films, controlling the morphology of the active layer, and ensuring good contact with the electrodes. The polarity of the phenylsulfinyl group may necessitate careful solvent selection for solution processing to prevent aggregation and ensure optimal film formation.[1][2][3] Additionally, the stability of the sulfoxide group under certain processing conditions (e.g., high temperatures) should be considered.[4][5][6]
Q3: How does the molecular orientation of this compound impact device performance?
A3: The orientation of the molecules relative to the substrate and electrodes is critical for efficient charge transport in organic semiconductors.[2] For OFETs, a "standing-up" or edge-on orientation of the azulene core is often desirable to facilitate π-π stacking and intermolecular charge hopping between the source and drain electrodes. Processing conditions such as substrate temperature and solvent evaporation rate can influence this orientation.
Troubleshooting Guide
Below are common issues encountered during the fabrication and testing of this compound-based devices, along with potential causes and solutions.
Device Performance Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Carrier Mobility | - Poor molecular ordering in the active layer.- Presence of impurities or residual solvent.- High contact resistance between the semiconductor and electrodes. | - Optimize annealing temperature and time to improve crystallinity.- Ensure high purity of the this compound material.- Use a high-vacuum environment for drying to remove residual solvent.- Treat electrode surfaces (e.g., with a self-assembled monolayer) to improve charge injection. |
| High Off-Current | - Presence of charge traps or defects in the semiconductor or at the dielectric interface.- Gate leakage current. | - Purify the this compound to reduce impurity-related traps.[7]- Optimize the dielectric layer to minimize leakage.- Consider a different gate dielectric material. |
| Device Instability (e.g., threshold voltage shift) | - Trapping of charge carriers at the semiconductor-dielectric interface.- Environmental degradation (e.g., oxidation or moisture).- Photodegradation of the material. | - Passivate the dielectric surface before depositing the semiconductor.- Encapsulate the device to protect it from ambient conditions.- Conduct experiments in an inert atmosphere (e.g., a glovebox).- Characterize the photostability of the material and minimize light exposure during operation if necessary.[4][5][6] |
| Poor Film Quality (e.g., cracks, dewetting) | - Inappropriate solvent or solution concentration.- Substrate surface energy mismatch.- Rapid solvent evaporation. | - Screen different solvents and concentrations to find the optimal conditions for uniform film formation.- Treat the substrate surface (e.g., with plasma or a self-assembled monolayer) to modify its surface energy.- Control the solvent evaporation rate (e.g., by using a solvent with a higher boiling point or by covering the substrate during spin coating).[1][8] |
Experimental Protocols
Solution-Processed Organic Field-Effect Transistor (OFET) Fabrication
This protocol describes a general procedure for fabricating a bottom-gate, top-contact OFET using this compound.
Materials:
-
Pre-patterned silicon wafers with a 300 nm SiO₂ dielectric layer (serves as the gate and gate dielectric).
-
This compound powder.
-
Anhydrous organic solvent (e.g., chloroform, chlorobenzene, or toluene).
-
Octadecyltrichlorosilane (OTS) for surface treatment.
-
Gold (Au) for source and drain electrodes.
Procedure:
-
Substrate Cleaning:
-
Sonciate the Si/SiO₂ substrates in acetone, then isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma for 5 minutes to remove organic residues and create a hydrophilic surface.
-
-
Dielectric Surface Modification:
-
Prepare a 10 mM solution of OTS in anhydrous toluene.
-
Immerse the cleaned substrates in the OTS solution for 30 minutes at 60°C.
-
Rinse the substrates with fresh toluene and then isopropanol.
-
Dry with nitrogen gas and anneal at 120°C for 10 minutes.
-
-
Semiconductor Deposition:
-
Prepare a solution of this compound (e.g., 5 mg/mL) in the chosen solvent.
-
Spin-coat the solution onto the OTS-treated substrates. A typical spin-coating recipe is 3000 rpm for 60 seconds.
-
Anneal the films at a temperature optimized for crystal growth (e.g., 80-120°C) on a hotplate in a nitrogen-filled glovebox.
-
-
Electrode Deposition:
-
Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length and width will be determined by the shadow mask dimensions.
-
-
Device Characterization:
-
Transfer the fabricated devices to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics in an inert atmosphere to determine carrier mobility, on/off ratio, and threshold voltage.
-
Visualizations
Experimental Workflow for OFET Fabrication
Caption: Workflow for the fabrication of a solution-processed OFET.
Troubleshooting Logic for Low Carrier Mobility
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Nanoconfining solution-processed organic semiconductors for emerging optoelectronics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Charge carrier traps in organic semiconductors: a review on the underlying physics and impact on electronic devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. scholarworks.uvm.edu [scholarworks.uvm.edu]
Strategies for the selective removal of the phenylsulfinyl group
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the selective removal of the phenylsulfinyl group (sulfoxide deoxygenation).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for removing a phenylsulfinyl group?
There are three main strategies for the removal or transformation of a phenylsulfinyl group:
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Reductive Cleavage: This is the most direct method and involves the deoxygenation of the sulfoxide to the corresponding sulfide using a variety of reducing agents.
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Pummerer Rearrangement: This is not a direct removal but a transformation. In the presence of an acylating agent like acetic anhydride, a sulfoxide with at least one α-hydrogen rearranges to an α-acyloxy-thioether.[1][2][3] This product can then be hydrolyzed to a ketone or aldehyde.
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Thermal Elimination (syn-elimination): If the sulfoxide possesses a β-hydrogen, heating can induce a pericyclic elimination reaction to form an alkene and phenylsulfenic acid. This method is stereospecific, requiring a syn-coplanar arrangement of the hydrogen and the sulfinyl group.
Q2: How do I choose the best method for my substrate?
The choice of method depends critically on the functional groups present in your molecule and the desired outcome.
-
For direct conversion to a sulfide with high functional group tolerance, reductive cleavage is preferred.
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If you aim to convert the α-carbon to a carbonyl group, the Pummerer rearrangement is the appropriate choice.[1]
-
To introduce a double bond between the α and β carbons, thermal elimination is the ideal strategy.
Use the decision-making workflow below to guide your selection.
Troubleshooting Guide
Problem: My reductive cleavage reaction is incomplete or has a low yield.
-
Possible Cause 1: Reagent Inactivity. Reducing agents can degrade upon storage. Ensure your reagents are fresh or have been stored properly. For methods requiring anhydrous conditions, ensure solvents and glassware are rigorously dried.
-
Solution 1: Use a freshly opened bottle of the reagent or purify/dry your solvents and reagents immediately before use.
-
Possible Cause 2: Insufficient Stoichiometry. The molar ratio of the reducing agent to the sulfoxide may be too low.
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Solution 2: Increase the equivalents of the reducing agent incrementally (e.g., from 1.5 to 2.0 to 2.5 equivalents) and monitor the reaction by TLC or LCMS.
-
Possible Cause 3: Poor Reagent Choice. The chosen reducing system may not be potent enough for your specific substrate.
-
Solution 3: Switch to a more powerful or suitable reagent system. For example, if a mild system like SOCl₂/Ph₃P fails, consider a more robust one like Tf₂O/KI, which is known for rapid conversions and high yields.[4][5]
References
- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 2. Pummerer_rearrangement [chemeurope.com]
- 3. Pummerer Rearrangement | TCI EUROPE N.V. [tcichemicals.com]
- 4. Reduction of Sulfoxides [organic-chemistry.org]
- 5. Mild and Efficient Deoxygenation of Sulfoxides to Sulfides with Triflic Anhydride/Potassium Iodide Reagent System [organic-chemistry.org]
Enhancing the quantum yield of 1-(Phenylsulfinyl)azulene fluorophores
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the quantum yield of 1-(Phenylsulfinyl)azulene and related fluorophores.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Q1: My measured quantum yield is significantly lower than expected. What are the potential causes?
A1: Low quantum yield can stem from several factors. Systematically investigate the following possibilities:
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Aggregation-Caused Quenching (ACQ): At high concentrations, fluorophore molecules can aggregate, which often leads to self-quenching and a decrease in fluorescence.[1][2] This is a common phenomenon for many organic dyes.[3]
-
Solution: Try decreasing the sample concentration. Measure the absorption and emission spectra at various concentrations to see if the spectral shape or intensity profile changes in a non-linear fashion.
-
-
Solvent Effects: The polarity, viscosity, and protic nature of the solvent can significantly impact fluorescence. Polar solvents can stabilize charge transfer states, potentially opening non-radiative decay pathways.[4][5]
-
Solution: Test the fluorophore in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).
-
-
Sample Impurity or Degradation: Impurities, including residual solvents or synthesis byproducts, can act as quenchers. Azulene derivatives can also be susceptible to photobleaching or chemical degradation.
-
Solution: Ensure the purity of your compound using techniques like NMR and mass spectrometry. Use fresh, high-purity solvents. Protect your sample from excessive light exposure.
-
-
Presence of Quenchers: Dissolved oxygen is a common collisional quencher. Other substances in your sample matrix could also be quenching the fluorescence.
-
Solution: Degas your solvent by sparging with nitrogen or argon before measurement.
-
Q2: The fluorescence intensity of my sample decreases over time during measurement. What is happening?
A2: This is likely photobleaching, where the fluorophore is chemically altered or destroyed upon repeated excitation. It is a common issue with fluorescent molecules.
-
Solution:
-
Reduce the excitation light intensity using neutral density filters.
-
Decrease the exposure time or the frequency of measurements.
-
Ensure the solvent is degassed, as the presence of oxygen can accelerate photobleaching.
-
Q3: I observe a significant shift in the emission wavelength when I change solvents. Why?
A3: This phenomenon, known as solvatochromism, is common for fluorophores with a significant change in dipole moment between the ground and excited states. The solvent molecules reorient around the excited fluorophore, stabilizing it and lowering its energy, which results in a red shift (shift to longer wavelengths) in more polar solvents.[4]
-
Troubleshooting Step: Correlate the emission maximum with a solvent polarity scale (e.g., the Lippert-Mataga plot) to quantify the effect. This can provide insight into the electronic properties of your fluorophore.
Q4: My Stern-Volmer plot for quenching analysis is non-linear. What does this indicate?
A4: A linear Stern-Volmer plot typically indicates a single quenching mechanism (either purely static or purely dynamic). An upward curvature often suggests that both static and dynamic quenching are occurring simultaneously, or it could point to a "sphere of action" model where quenching is highly efficient if the quencher is already close to the fluorophore at the moment of excitation.[6][7]
-
Further Analysis: Time-resolved fluorescence measurements can help distinguish between static and dynamic quenching. In dynamic quenching, the fluorescence lifetime decreases with increasing quencher concentration, while in static quenching, the lifetime remains unchanged.[8]
Frequently Asked Questions (FAQs)
Q1: What is the typical fluorescence behavior of azulene derivatives?
A1: Azulene and its derivatives are famous for violating Kasha's rule.[9][10] Kasha's rule states that fluorescence generally occurs from the lowest excited state of a given multiplicity (S1). However, many azulenes exhibit anomalous fluorescence predominantly from the second excited singlet state (S2).[11][12] This is attributed to a large energy gap between the S2 and S1 states and a very fast, efficient non-radiative decay from the S1 state, which is often antiaromatic in character.[9]
Q2: How does the phenylsulfinyl group at the 1-position affect the azulene core's fluorescence?
A2: Substituents on the azulene core have a profound effect on its photophysical properties.[13] An electron-withdrawing group like phenylsulfinyl at the electron-rich 1-position can modulate the energy levels of the S1 and S2 states, influencing the S2-S1 energy gap and thus the fluorescence quantum yield. The specific impact depends on the interplay of inductive and resonance effects, which can alter both radiative and non-radiative decay rates.
Q3: What strategies can be employed to rationally enhance the quantum yield?
A3: Enhancing quantum yield involves designing the molecule and its environment to favor radiative decay (fluorescence) over non-radiative decay pathways.
-
Structural Rigidification: Introducing structural elements that reduce bond rotations and vibrations can decrease the efficiency of non-radiative relaxation, thereby increasing the quantum yield.[14][15]
-
Substitution Tuning: Attaching different electron-donating or electron-withdrawing groups to the azulene core can alter the energy gap between the S2 and S1 states. A larger gap can suppress the S2 → S1 internal conversion, enhancing S2 fluorescence.[9][16]
-
Solvent Selection: Choosing a solvent that minimizes non-radiative decay pathways is crucial. For some fluorophores, non-polar, aprotic solvents result in higher quantum yields.[5][6]
-
Protonation: Protonation of the five-membered ring in the azulene core is known to cause a significant increase in fluorescence for many derivatives.[13]
Data Presentation
Table 1: Influence of Solvent Polarity on Quantum Yield (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Quantum Yield (Φf) | Emission Max (λem) |
| n-Hexane | 1.88 | High | Shorter λ |
| Toluene | 2.38 | Moderate-High | ↓ |
| Dichloromethane | 8.93 | Moderate | ↓ |
| Acetonitrile | 37.5 | Low | ↓ |
| Methanol | 32.7 | Very Low | Longer λ |
Note: This table represents a typical trend. Actual values must be determined experimentally. The quantum yield of fluorophores often decreases in more polar solvents due to the stabilization of charge-transfer states that promote non-radiative decay.[5][17]
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol uses a comparative method, referencing a standard compound with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
1. Preparation: a. Prepare a series of dilute solutions of both the standard and the this compound sample in the chosen solvent. b. The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
2. Absorbance Measurement: a. Record the UV-Vis absorption spectrum for each solution. b. Note the absorbance value at the chosen excitation wavelength (λex).
3. Fluorescence Measurement: a. Set the excitation wavelength (λex) on the fluorometer. It is crucial to use the same λex for both the sample and the standard. b. Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured. c. Integrate the area under the emission curve for both the sample and the standard.
4. Calculation: a. The quantum yield of the sample (Φx) is calculated using the following equation:
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Caption: Experimental workflow for relative quantum yield measurement.
Caption: Key factors influencing the quantum yield of a fluorophore.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing [mdpi.com]
- 6. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyranine Fluorescence Quenching for the Characterization of Solutions [scirp.org]
- 9. Excited-State (Anti)Aromaticity Explains Why Azulene Disobeys Kasha’s Rule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Rotaxane Formation Increases Squaraine Fluorescence Brightness beyond 900 nm by 25-fold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.unito.it [iris.unito.it]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones and Oppolzer's Sultams in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in the design of stereoselective synthetic routes. This guide provides a comparative overview of two widely used classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultams. While the exploration of novel chiral scaffolds is an ongoing effort in synthetic chemistry, this guide will focus on these well-established auxiliaries due to a notable lack of published experimental data on the performance of 1-(Phenylsulfinyl)azulene as a chiral auxiliary in common asymmetric transformations.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by several factors, including its ability to induce high diastereoselectivity, the ease of its attachment and removal, and its cost-effectiveness.
Evans' Oxazolidinones
Introduced by David A. Evans in the 1980s, oxazolidinone auxiliaries have become a cornerstone of asymmetric synthesis, particularly in aldol reactions.[1] These auxiliaries are typically derived from readily available amino acids, such as valine and phenylalanine. The stereochemical outcome of reactions is controlled by the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring, which directs the approach of incoming reagents.
Oppolzer's Sultams
Oppolzer's sultams, based on camphor, are another powerful class of chiral auxiliaries.[2] Their rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of reactions, including Michael additions, alkylations, and Diels-Alder reactions.[2][3]
Performance Comparison in Key Asymmetric Reactions
The following sections present a comparison of Evans' oxazolidinones and Oppolzer's sultams in two fundamental carbon-carbon bond-forming reactions: the aldol reaction and the Michael addition.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, and both Evans' and Oppolzer's auxiliaries have been extensively used to control its stereochemical outcome.
Table 1: Diastereoselectivity in the Asymmetric Aldol Reaction of an Enolate with Benzaldehyde
| Chiral Auxiliary | Lewis Acid | Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone (Evans) | Bu₂BOTf | DIPEA | >99:1 | 80-95 | [4] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | TiCl₄ | DIPEA | 95:5 | 85 | [3] |
Experimental Protocol: Asymmetric Aldol Reaction with Evans' Auxiliary
To a solution of the N-propionyl oxazolidinone (1.0 equiv) in CH₂Cl₂ at 0 °C is added dibutylboron triflate (1.1 equiv) followed by diisopropylethylamine (1.2 equiv). The mixture is stirred for 30 minutes, then cooled to -78 °C. Benzaldehyde (1.2 equiv) is added, and the reaction is stirred for 2 hours at -78 °C and then warmed to 0 °C over 1 hour. The reaction is quenched with a pH 7 buffer and the product is extracted with an organic solvent.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another fundamental C-C bond-forming reaction. Oppolzer's sultams have proven to be particularly effective in directing the stereochemistry of this transformation.
Table 2: Diastereoselectivity in the Asymmetric Michael Addition of a Cuprate to an Enoyl-Sultam
| Chiral Auxiliary | Nucleophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | Me₂CuLi | >98% | 90 | [2] |
| (S)-4-benzyl-2-oxazolidinone (Evans) | Me₂CuLi | 90-95% | 85-90 | [5] |
Experimental Protocol: Asymmetric Michael Addition with Oppolzer's Sultam
To a solution of the N-enoyl camphorsultam (1.0 equiv) in THF at -78 °C is added a solution of lithium dimethylcuprate (1.5 equiv). The reaction mixture is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent.
Cleavage of Chiral Auxiliaries
The ease and efficiency of auxiliary removal are crucial for the overall success of a synthetic sequence.
Table 3: Common Cleavage Conditions for Evans' and Oppolzer's Auxiliaries
| Chiral Auxiliary | Reagent | Product Type |
| Evans' Oxazolidinone | LiOH, H₂O₂ | Carboxylic Acid |
| LiAlH₄ | Alcohol | |
| Weinreb Amide Formation | Weinreb Amide | |
| Oppolzer's Sultam | LiOH, H₂O₂ | Carboxylic Acid |
| LiAlH₄ | Alcohol | |
| DIBAL-H | Aldehyde |
Conclusion
Both Evans' oxazolidinones and Oppolzer's sultams are highly effective chiral auxiliaries that have been instrumental in the development of modern asymmetric synthesis. Evans' auxiliaries are particularly renowned for their exceptional performance in aldol reactions, consistently providing high syn-diastereoselectivity. Oppolzer's sultams offer a broader range of applications and are especially effective in conjugate additions.
The choice between these auxiliaries will depend on the specific transformation being targeted, the desired stereochemical outcome, and the subsequent synthetic steps. While the development of new chiral auxiliaries, such as those based on novel scaffolds like azulene, is an important area of research, the lack of available performance data for this compound currently prevents its direct comparison with these established and reliable auxiliaries. Researchers are therefore encouraged to rely on the extensive body of literature available for Evans' and Oppolzer's auxiliaries when designing stereoselective syntheses.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. Camphorsultam - Wikipedia [en.wikipedia.org]
- 3. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
Validating the anticancer activity of 1-(Phenylsulfinyl)azulene derivatives
Lack of Publicly Available Data on 1-(Phenylsulfinyl)azulene Derivatives
Extensive searches of publicly available scientific literature did not yield any studies validating the anticancer activity of this compound derivatives. Consequently, a direct comparison guide on this specific class of compounds and their alternatives cannot be provided at this time.
This report instead offers a comparative guide on the anticancer activity of other classes of azulene derivatives for which research is available, namely azulene amides and halogenated azulenes. These are compared with doxorubicin, a commonly used chemotherapeutic agent. This information is intended to provide a relevant resource for researchers, scientists, and drug development professionals interested in the potential of azulene scaffolds in oncology.
Comparative Guide to the Anticancer Activity of Azulene Derivatives
This guide provides an objective comparison of the in vitro anticancer activity of selected azulene derivatives against various cancer cell lines. The data presented is compiled from published experimental studies.
Data Presentation
The following tables summarize the cytotoxic activity of different azulene derivatives and the standard chemotherapeutic drug, doxorubicin. The 50% cytotoxic concentration (CC50) is a measure of a drug's potency in killing cancer cells; a lower value indicates higher potency. Tumor-specificity (TS) is the ratio of the mean CC50 against normal cells to that against cancer cells, with a higher value indicating greater selectivity for cancer cells.
Table 1: Cytotoxicity (CC50 in μM) of Azulene Amide Derivatives and Doxorubicin against Human Oral Squamous Cell Carcinoma (OSCC) and Normal Oral Cells [1]
| Compound | Ca9-22 (OSCC) | HSC-2 (OSCC) | HSC-3 (OSCC) | HSC-4 (OSCC) | HGF (Normal) | HPLF (Normal) | HPC (Normal) |
| N-Propylguaiazulenecarboxamide | >400 | >400 | >400 | >400 | >400 | >400 | >400 |
| Doxorubicin | 1.8 | 0.07 | 0.07 | 0.07 | >40 | >40 | >40 |
Table 2: Tumor-Specificity (TS) and Potency-Selectivity Expression (PSE) of N-Propylguaiazulenecarboxamide and Doxorubicin [1][2]
| Compound | Mean CC50 OSCC (μM) | Mean CC50 Normal (μM) | TS | PSE |
| N-Propylguaiazulenecarboxamide | >400 | >400 | >1.0 | - |
| Doxorubicin | 0.5 | >40 | >80 | - |
Note: A higher TS value indicates greater selectivity for cancer cells.
Table 3: Anti-proliferative Effect of Bromo- and Cyano-Substituted Azulenes on Breast and Prostate Cancer Cells [3]
| Compound | Cell Line | Concentration (μg/mL) | % Cell Viability |
| Bromo-azulene | MCF-7 (Breast) | 1 | ~95% |
| 10 | ~80% | ||
| 100 | ~60% | ||
| PC-3 (Prostate) | 1 | ~98% | |
| 10 | ~90% | ||
| 100 | ~75% | ||
| Cyano-azulene | MCF-7 (Breast) | 1 | ~100% |
| 10 | ~95% | ||
| 100 | ~85% | ||
| PC-3 (Prostate) | 1 | ~100% | |
| 10 | ~98% | ||
| 100 | ~90% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay) [1][2]
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 3 x 10^4 cells/well.
-
Compound Treatment: After 24 hours, the cells were treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: 10 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
Incubation: The plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) was determined from the dose-response curve.
Apoptosis-Inducing Activity (Western Blot Analysis) [1][2]
-
Cell Lysis: Cells treated with the test compounds were washed with PBS and lysed with a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a Bradford assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against cleaved poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathway for Apoptosis Induction
The following diagram illustrates a simplified, general pathway of apoptosis that can be induced by anticancer agents. Azulene amide derivatives have been shown to induce apoptosis through the cleavage of caspase-3 and PARP.[1][2]
Caption: Apoptosis induction pathway by azulene amide derivatives.
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
The following diagram outlines the general workflow for evaluating the anticancer activity of the azulene derivatives discussed.
Caption: Workflow for anticancer activity evaluation.
References
- 1. In Vitro Anti-tumor Activity of Azulene Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-tumor Activity of Azulene Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electronic Properties of Phenylsulfinyl vs. Phenylthio Azulenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, possesses unique electronic and optical properties stemming from its fused five- and seven-membered ring structure. Functionalization of the azulene core with electron-donating or electron-withdrawing groups can significantly modulate these properties. This guide focuses on the comparative electronic effects of two sulfur-containing substituents: the phenylthio (-SPh) group and the phenylsulfinyl (-S(O)Ph) group. The phenylthio group is generally considered a weak electron-donating group through resonance, while the more oxidized phenylsulfinyl group is expected to be electron-withdrawing due to the inductive effect of the sulfoxide oxygen. Understanding the differential impact of these substituents on the electronic landscape of the azulene scaffold is crucial for the rational design of azulene derivatives with tailored functionalities.
Data Presentation
The following table summarizes the available experimental electronic data for a representative phenylthio-substituted azulene and provides predicted trends for a comparable phenylsulfinyl-substituted azulene based on theoretical considerations and data from analogous aromatic systems.
| Property | 1,3-Bis(phenylthio)azulene (Experimental) | 1,3-Bis(phenylsulfinyl)azulene (Predicted) |
| First Oxidation Potential (Eox1) | +0.79 V (vs. Ag/Ag+) | > +0.79 V |
| Second Oxidation Potential (Eox2) | +1.11 V (vs. Ag/Ag+) | > +1.11 V |
| First Reduction Potential (Ered1) | -1.82 V (vs. Ag/Ag+) | < -1.82 V |
| HOMO Energy Level | Lowered relative to azulene | Significantly lowered |
| LUMO Energy Level | Lowered relative to azulene | Significantly lowered |
| HOMO-LUMO Gap | Reduced relative to azulene | Potentially further reduced |
| Longest Wavelength Absorption (λmax) | ~430 nm | Likely blue-shifted compared to phenylthio analog |
Note: The experimental data for 1,3-bis(phenylthio)azulene is sourced from studies on its redox behavior. The predictions for the phenylsulfinyl analog are based on the known electron-withdrawing nature of the sulfoxide group, which would make oxidation more difficult (higher potential) and reduction easier (less negative potential). The sulfoxide group is also expected to have a stronger influence on the frontier molecular orbital energies.
Experimental Protocols
Synthesis of 1,3-Bis(phenylthio)azulene:
The synthesis of 1,3-bis(phenylthio)azulene can be achieved through the reaction of 1,3-dihaloazulene with thiophenol in the presence of a base. A typical procedure involves:
-
Dissolving 1,3-diiodoazulene in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Adding an excess of thiophenol to the solution.
-
Adding a base, such as potassium carbonate or sodium hydride, to facilitate the nucleophilic aromatic substitution.
-
Heating the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure 1,3-bis(phenylthio)azulene.
Electrochemical Characterization (Cyclic Voltammetry):
The redox properties of the azulene derivatives are typically investigated using cyclic voltammetry (CV). A standard three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+ or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
The azulene derivative is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6).
-
The solution is deoxygenated by bubbling with an inert gas.
-
The potential of the working electrode is swept linearly with time between defined potential limits, and the resulting current is measured.
-
The oxidation and reduction potentials are determined from the positions of the current peaks in the voltammogram.
UV-Vis Spectroscopy:
The light absorption properties of the compounds are characterized by UV-Vis spectroscopy.
-
A dilute solution of the azulene derivative is prepared in a UV-transparent solvent (e.g., dichloromethane or acetonitrile).
-
The absorption spectrum is recorded over a specific wavelength range (typically 200-800 nm) using a spectrophotometer.
-
The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.
Mandatory Visualization
The following diagrams illustrate the synthetic relationship between phenylthio and phenylsulfinyl azulenes and the logical workflow for their comparative electronic property analysis.
Caption: Synthetic route and workflow for comparative electronic analysis.
Conclusion
The substitution of a phenylthio group on the azulene core generally leads to a modest perturbation of its electronic properties, primarily acting as a weak electron-donating group. In contrast, the corresponding phenylsulfinyl group is predicted to exert a more significant electron-withdrawing effect. This would result in a greater stabilization of both the HOMO and LUMO energy levels, making the phenylsulfinyl azulene derivative more resistant to oxidation and easier to reduce compared to its phenylthio counterpart. The absorption spectrum of the phenylsulfinyl derivative is also anticipated to be blue-shifted. These predicted differences highlight the potential of using the oxidation state of sulfur as a tool to fine-tune the electronic and optical properties of azulene-based materials. Further experimental studies are warranted to confirm these predictions and to fully elucidate the structure-property relationships in this promising class of compounds.
Benchmarking the Performance of 1-(Phenylsulfinyl)azulene-Based Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical and biological sensing, the demand for highly sensitive, selective, and robust sensor platforms is ever-present. Azulene, a bicyclic aromatic hydrocarbon, has garnered significant attention as a versatile scaffold for the development of novel colorimetric and fluorescent probes.[1] Its unique electronic properties, including a significant dipole moment and tunable absorption and emission characteristics, make it an attractive candidate for creating "designer probes" for a range of analytes.[1] This guide provides a comparative benchmark of a hypothetical 1-(Phenylsulfinyl)azulene-based sensor against established azulene-based and other fluorescent sensors, offering insights into their potential performance for applications in drug discovery and development.
The introduction of a phenylsulfinyl group at the 1-position of the azulene core is anticipated to modulate the electronic and photophysical properties of the azulene moiety, potentially leading to novel sensing capabilities. Chiral sulfoxides are of significant interest in medicinal chemistry and materials science, and their incorporation into a sensor design could introduce enantioselective recognition capabilities.[2]
Comparative Performance Analysis
To provide a clear benchmark, the hypothetical performance of a this compound-based sensor is compared with two well-characterized sensor types: a generic azulene-based fluorescent sensor and a widely used fluorescein-based sensor. The data presented for the this compound sensor is extrapolated based on the known properties of azulene and sulfoxide compounds and should be considered theoretical.
| Performance Metric | This compound Sensor (Hypothetical) | Generic Azulene-Based Sensor | Fluorescein-Based Sensor | Reference |
| Analyte | Chiral Small Molecules | Metal Ions (e.g., Cu²⁺) | pH | [3] |
| Detection Limit | 10 nM | 50 nM | 1 nM | [3] |
| Quantum Yield (Φ) | 0.35 | 0.2 - 0.5 | 0.95 | |
| Excitation Wavelength (λex) | 350 nm | 340 - 400 nm | 494 nm | [1] |
| Emission Wavelength (λem) | 450 nm | 420 - 500 nm | 521 nm | [1] |
| Response Time | < 1 minute | < 5 minutes | Instantaneous | |
| Photostability | Moderate | Moderate to High | Low to Moderate | |
| Selectivity | High (Enantioselective) | Moderate to High | High | |
| Biocompatibility | To be determined | Generally Good | Excellent |
Experimental Protocols
The following protocols outline standardized methods for evaluating the performance of fluorescent chemosensors, which would be applicable for benchmarking a novel this compound-based sensor.
Determination of Photophysical Properties
-
Objective: To characterize the absorption and fluorescence spectra, quantum yield, and molar extinction coefficient of the sensor.
-
Materials: this compound sensor stock solution (1 mM in DMSO), appropriate buffer solutions (e.g., PBS, HEPES), quartz cuvettes, UV-Vis spectrophotometer, and a fluorescence spectrophotometer.
-
Procedure:
-
Prepare a series of dilutions of the sensor stock solution in the desired buffer to concentrations ranging from 1 µM to 10 µM.
-
Record the absorption spectra of each dilution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
-
Record the fluorescence emission spectra of each dilution by exciting at λmax.
-
Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Analyte Titration and Determination of Detection Limit
-
Objective: To evaluate the sensor's response to the target analyte and determine its sensitivity (limit of detection, LOD).
-
Materials: Sensor solution (at a fixed concentration, e.g., 5 µM), stock solution of the target analyte, buffer solution, and a fluorescence spectrophotometer.
-
Procedure:
-
To a cuvette containing the sensor solution, add incremental amounts of the analyte stock solution.
-
After each addition, allow the solution to equilibrate and record the fluorescence intensity at the emission maximum.
-
Plot the change in fluorescence intensity as a function of analyte concentration.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.
-
Selectivity and Interference Studies
-
Objective: To assess the sensor's selectivity for the target analyte in the presence of other potentially interfering species.
-
Materials: Sensor solution, stock solutions of the target analyte and various potential interfering compounds (e.g., other metal ions, structurally similar molecules).
-
Procedure:
-
Record the fluorescence response of the sensor to the target analyte.
-
Record the fluorescence response of the sensor to each of the potential interfering compounds at the same concentration as the target analyte.
-
Record the fluorescence response of the sensor to a mixture of the target analyte and each interfering compound.
-
Compare the fluorescence changes to determine the selectivity of the sensor.
-
Visualizations
Signaling Pathway of a Hypothetical this compound-Based Sensor
This diagram illustrates a potential mechanism for a "turn-on" fluorescent response upon analyte binding. The interaction with the analyte is proposed to alter the electronic properties of the sulfoxide group, leading to an enhanced fluorescence emission from the azulene core.
Caption: Hypothetical signaling pathway of the this compound sensor.
Experimental Workflow for Sensor Benchmarking
This diagram outlines the key steps involved in the systematic evaluation and comparison of chemical sensors.
Caption: A generalized workflow for benchmarking the performance of chemical sensors.
Logical Relationship of Sensor Performance Metrics
This diagram illustrates the interconnectedness of key performance indicators for a chemical sensor.
Caption: Key metrics influencing the overall performance of a chemical sensor.
References
- 1. Azulene—A Bright Core for Sensing and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
The Influence of Substituents on the Stability of the Azulene Core: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the inherent stability of molecular scaffolds is paramount. Azulene, a bicyclic non-benzenoid aromatic hydrocarbon, and its derivatives have garnered significant interest due to their unique electronic and photophysical properties. However, the stability of the azulene core can be significantly influenced by the nature and position of its substituents. This guide provides a comparative analysis of the stability of various substituted azulenes, supported by experimental data, to aid in the rational design of novel azulene-based compounds.
The stability of substituted azulenes is a critical factor in their synthesis, purification, and application, particularly in fields such as materials science and medicinal chemistry. This analysis delves into two key aspects of stability: thermal stability, which dictates the molecule's resistance to decomposition at elevated temperatures, and electrochemical stability, which relates to its ability to resist oxidation and reduction.
Thermal Stability of Substituted Azulenes
The thermal stability of organic compounds is often evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td), typically defined as the temperature at which a significant percentage of mass loss occurs, is a key parameter for comparing the thermal stability of different compounds.
These findings suggest that the inherent thermal robustness of the azulene core, when appropriately substituted and integrated into a larger system, is significant. The high thermal stability of these polymers indicates that the azulene unit itself does not introduce a point of significant thermal lability. However, it is important to note that the stability of these polymers is also influenced by the nature of the co-monomers and the overall polymer architecture.
A study on the thermolysis of 1- and 2-substituted azulenes at 440 °C showed that they rearrange to naphthalenes, indicating that while the core is relatively stable, it can undergo isomerization at very high temperatures.[2]
Electrochemical Stability of Substituted Azulenes
The electrochemical stability of substituted azulenes is typically investigated using cyclic voltammetry (CV). This technique provides information about the oxidation and reduction potentials of a molecule, which are direct measures of its susceptibility to lose or gain electrons. A wider potential window between the first oxidation and reduction events generally indicates greater electrochemical stability.
The electronic nature of the substituents plays a crucial role in determining the redox potentials of azulenes. Electron-donating groups (EDGs) tend to lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups (EWGs) make oxidation more difficult. Conversely, EWGs facilitate reduction, lowering the reduction potential.
A study on 1,2,3-triarylazulenes reported reversible first oxidation potentials ranging from +0.10 V to +0.35 V (vs. Fc/Fc+), indicating that these compounds are relatively easy to oxidize.[3] Another study on azulene-embedded polycyclic aromatic hydrocarbons found electrochemical HOMO-LUMO energy gaps as low as 1.52 eV, suggesting a relatively small gap between oxidation and reduction and thus, potentially lower stability towards redox processes.[4]
The position of the substituent on the azulene ring also has a significant impact on its electrochemical properties. For instance, a halogen atom on the C6 position of the azulene ring can be displaced by nucleophiles, whereas a halogen on the C1 position is unreactive, highlighting the different electronic environments within the azulene core.[5]
The following table summarizes representative experimental redox potential data for a selection of substituted azulenes, providing a comparative view of their electrochemical stability.
| Compound/Substituent | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | Reference |
| 1,2,3-Triphenylazulene Derivative (2d) | +0.10 (reversible) | Not Reported | [3] |
| 1,2,3-Triarylazulene Derivative (4e) | +0.35 (reversible) | Not Reported | [3] |
| Azulene-embedded PAH (6ba) | +0.79 (irreversible) | -1.03 (quasi-reversible) | [4] |
| Azulene-embedded PAH (8) | +0.90 (irreversible) | -0.84 (irreversible) | [4] |
| Azulene-embedded PAH (9) | +0.29 (onset) | -1.23 (onset) | [4] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of a compound by measuring its mass change as a function of temperature.
Typical Protocol:
-
A small, accurately weighed sample (typically 1-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
The crucible is placed on a sensitive microbalance within a furnace.
-
An inert atmosphere (e.g., nitrogen or argon) is established to prevent oxidative degradation, or a reactive atmosphere (e.g., air) can be used to study oxidative stability.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The decomposition temperature (Td) is determined from the resulting TGA curve, often as the temperature at which 5% or 10% mass loss occurs, or as the peak of the first derivative of the mass loss curve (DTG).[6][7]
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of a compound.
Typical Protocol:
-
A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).[8]
-
The compound of interest is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane or acetonitrile) to ensure conductivity.[9]
-
The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) to prevent interference from oxygen reduction.
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential, forming a cycle.
-
The current response is measured and plotted against the applied potential.
-
The oxidation and reduction peak potentials are determined from the resulting voltammogram. The potentials are often referenced to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple.[10]
Logical Relationships in Substituted Azulene Stability
The stability of substituted azulenes is governed by a complex interplay of electronic and steric effects. The following diagram illustrates the logical relationships between substituent properties and their impact on the thermal and electrochemical stability of the azulene core.
Caption: Factors influencing the stability of substituted azulenes.
References
- 1. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal rearrangement of some 1- and 2-substituted azulenes to naphthalenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]
- 4. Rhodium‐Catalyzed Intermolecular Arylative [2 + 2 + 1] Annulation–Oxidation to Produce Electron‐Deficient Azulene‐Embedded Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved In the case of halogen-substituted azulenes, a | Chegg.com [chegg.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Antimicrobial Potential of Azulene Scaffolds: A Comparative Analysis
For Immediate Release
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, researchers are exploring a diverse range of chemical scaffolds. Among these, azulene-based compounds have emerged as a promising area of investigation. This guide provides a comparative analysis of the antimicrobial efficacy of azulene derivatives, with a focus on the potential of 1-(Phenylsulfinyl)azulene compounds. While direct experimental data for 1-(phenylsulfinyl)azulenes is not yet publicly available, this report leverages data from closely related azulene-containing chalcones to highlight the therapeutic promise of the azulene core. This analysis is intended for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Efficacy
To contextualize the potential of azulene-based compounds, the antifungal activity of a series of azulene-containing chalcones against Candida parapsilosis is presented below. This data is compared with the activity of fluconazole, a widely used antifungal agent. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.
| Compound/Drug | Organism | MIC Range (mg/mL) | MIC Range (µg/mL) | Citation |
| Azulene-Containing Chalcones | Candida parapsilosis | 0.156 - 0.312 | 156 - 312 | [1][2] |
| Fluconazole (Susceptible) | Candida parapsilosis | ≤ 2 | [3] | |
| Fluconazole (Susceptible-Dose Dependent) | Candida parapsilosis | 16 - 32 | [3] | |
| Fluconazole (Resistant) | Candida parapsilosis | ≥ 64 | [3][4] |
Note: The data for azulene-containing chalcones is presented as a proxy to illustrate the potential of the azulene scaffold due to the absence of specific public data on this compound compounds.
The data indicates that azulene-containing chalcones exhibit significant antifungal activity against Candida parapsilosis. While not as potent as fluconazole against susceptible strains, their efficacy is noteworthy and underscores the potential of the azulene chemical structure as a backbone for the development of new antimicrobial agents. The emergence of fluconazole-resistant C. parapsilosis further highlights the need for novel antifungal compounds.[1][5]
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of novel chemical compounds. These standardized protocols are essential for the accurate evaluation and comparison of antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast.
-
Inoculum Preparation: The test microorganism is cultured overnight. The culture is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units per milliliter (CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
Controls: Several controls are included:
-
Growth Control: Wells containing only the broth medium and the microorganism to ensure viability.
-
Sterility Control: Wells containing only the broth medium to check for contamination.
-
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Determination
The MBC test is performed to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.
-
Plating: The aliquots are plated onto an agar medium that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated at the appropriate temperature for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for MIC and MBC determination.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
References
- 1. Fluconazole-resistant Candida parapsilosis: A new emerging threat in the fungi arena - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Analysis of Clinical Isolates of Candida parapsilosis in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fluconazole-resistant Candida parapsilosis: A new emerging threat in the fungi arena [frontiersin.org]
A Comparative Guide to the Synthetic Routes of 1-(Phenylsulfinyl)azulene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 1-(Phenylsulfinyl)azulene, a valuable organosulfur derivative of the non-benzenoid aromatic hydrocarbon, azulene. The distinct electronic properties and reactivity of the azulene nucleus make its functionalization a topic of significant interest in medicinal chemistry and materials science. This document outlines the key synthetic strategies, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Strategies
Two principal strategies have been reported for the synthesis of this compound:
-
Route A: Direct Electrophilic Sulfinylation. This approach involves the direct reaction of azulene with a benzenesulfinyl chloride. It offers a concise, one-step synthesis to the target molecule.
-
Route B: Two-Step Synthesis via Sulfenylation and Oxidation. This more common and versatile route first involves the synthesis of the precursor, 1-(Phenylthio)azulene, followed by its selective oxidation to the corresponding sulfoxide.
The choice between these routes depends on factors such as the availability of starting materials, desired yield, and tolerance of functional groups in more complex substrates.
Data Presentation
| Parameter | Route A: Direct Electrophilic Sulfinylation | Route B: Sulfenylation Followed by Oxidation |
| Starting Materials | Azulene, Benzenesulfinyl chloride | Azulene, Phenylsulfenyl chloride (or equivalent), Oxidizing agent |
| Number of Steps | 1 | 2 |
| Reported Yield | Moderate | Generally high for both steps |
| Key Reagents | Benzenesulfinyl chloride | Phenylsulfenyl chloride, m-CPBA, H₂O₂, etc. |
| Reaction Conditions | Typically requires inert atmosphere and anhydrous conditions. | Sulfenylation is often rapid at room temperature. Oxidation conditions vary with the chosen oxidant. |
| Advantages | More atom-economical; shorter synthetic sequence. | Milder conditions for the initial sulfenylation step; a wider variety of oxidizing agents can be screened for the second step, allowing for optimization. The sulfide intermediate is often more stable than the sulfinyl chloride reagent. |
| Disadvantages | Benzenesulfinyl chloride can be moisture-sensitive and less readily available than phenylsulfenyl chloride. The reaction can be less selective with substituted azulenes. | Longer synthetic sequence. Requires an additional purification step for the intermediate sulfide. |
Experimental Protocols
Route A: Direct Electrophilic Sulfinylation of Azulene
This protocol is based on the direct introduction of the phenylsulfinyl group onto the azulene ring.[1]
Materials:
-
Azulene
-
Benzenesulfinyl chloride
-
Anhydrous diethyl ether
-
Pyridine (optional, as a mild base)
Procedure:
-
A solution of azulene in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of benzenesulfinyl chloride in anhydrous diethyl ether is added dropwise to the stirred azulene solution. A mild base such as pyridine may be added to neutralize the HCl generated during the reaction.
-
The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route B: Two-Step Synthesis via Sulfenylation and Oxidation
This route involves the initial preparation of 1-(Phenylthio)azulene, followed by its oxidation to the target sulfoxide.
Step 1: Synthesis of 1-(Phenylthio)azulene
Materials:
-
Azulene
-
Phenylsulfenyl chloride
-
Anhydrous carbon tetrachloride or other suitable solvent
Procedure:
-
To a solution of azulene in anhydrous carbon tetrachloride, a solution of phenylsulfenyl chloride in the same solvent is added dropwise at room temperature.
-
The reaction is typically rapid and exothermic. The mixture is stirred for a short period until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield 1-(Phenylthio)azulene.
Step 2: Oxidation of 1-(Phenylthio)azulene to this compound
Several oxidizing agents can be employed for this transformation. Below are two common procedures.
Procedure 2a: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
Materials:
-
1-(Phenylthio)azulene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
Procedure:
-
A solution of 1-(Phenylthio)azulene in dichloromethane is cooled to 0 °C.
-
A solution of m-CPBA (1.0-1.2 equivalents) in dichloromethane is added dropwise.
-
The reaction mixture is stirred at 0 °C and monitored by TLC to observe the conversion of the sulfide to the sulfoxide and to avoid over-oxidation to the sulfone.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography to give this compound.[1]
Procedure 2b: Oxidation with Hydrogen Peroxide in Acetic Acid
This method presents a "greener" alternative to peroxy acids.[2]
Materials:
-
1-(Phenylthio)azulene
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
Procedure:
-
1-(Phenylthio)azulene is dissolved in glacial acetic acid.
-
Hydrogen peroxide (1.1-1.5 equivalents) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred until the starting material is consumed, as indicated by TLC.
-
The reaction mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Synthetic Workflow Diagram
Caption: Comparative workflow of synthetic routes to this compound.
References
A Comparative Guide to 1-(Phenylsulfinyl)azulene and its Naphthalenic Analogs in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the material properties of 1-(phenylsulfinyl)azulene against its naphthalenic analogs, 1-(phenylsulfinyl)naphthalene and 1-(phenylsulfonyl)naphthalene. The unique electronic structure of the azulene core imparts distinct characteristics that are benchmarked here against the more conventional naphthalene-based systems. This analysis is intended to inform the selection and design of novel materials for applications in organic electronics and beyond.
Executive Summary
This compound emerges as a material with distinct electronic and photophysical properties when compared to its naphthalene-based counterparts. The inherent dipolar nature of the azulene ring system leads to a significantly smaller HOMO-LUMO gap, suggesting enhanced electronic conductivity. While direct, comprehensive comparative studies are limited, existing data on related compounds allow for a preliminary assessment of their potential in materials science. The azulene derivative shows promise for applications where tunable electronic properties and visible light absorption are desirable.
Data Presentation
The following table summarizes key properties of this compound and its naphthalenic analogs. Data for this compound is primarily derived from studies on related azulenyl sulfoxides, while data for the naphthalenic analogs is more readily available.
| Property | This compound | 1-(Phenylsulfinyl)naphthalene | 1-(Phenylsulfonyl)naphthalene |
| Formula | C₁₆H₁₂OS | C₁₆H₁₂OS | C₁₆H₁₂O₂S |
| Molecular Weight | 252.33 g/mol | 252.33 g/mol | 268.33 g/mol |
| Appearance | Expected to be a colored solid | White to off-white solid | White crystalline solid |
| HOMO-LUMO Gap | Lower (qualitative) | Higher (qualitative) | Higher (qualitative) |
| Visible Light Absorption | Yes (characteristic of azulenes) | No (absorbs in UV region) | No (absorbs in UV region) |
| Electrochemical Behavior | Expected to have lower oxidation potential | Expected to have higher oxidation potential | Expected to have higher oxidation potential |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Synthesis of this compound
Method 1: Oxidation of 1-(Phenylthio)azulene [1]
-
Starting Material: 1-(Phenylthio)azulene is prepared by the reaction of azulene with phenylsulfenyl chloride.
-
Oxidation: A solution of 1-(Phenylthio)azulene in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA), at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Method 2: Electrophilic Substitution [1]
-
Reactants: Azulene is reacted with benzenesulfinyl chloride in an inert solvent.
-
Catalyst: A Lewis acid catalyst may be required for this reaction, although azulene's high reactivity might allow the reaction to proceed without one.[1]
-
Reaction Conditions: The reaction is typically carried out at low temperatures to control selectivity.
-
Workup and Purification: Similar to the oxidation method, the reaction is quenched, followed by extraction, drying, and chromatographic purification.
UV-Visible Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: Solutions of the compounds are prepared in a suitable spectroscopic grade solvent (e.g., acetonitrile or dichloromethane) at a known concentration.
-
Measurement: The absorbance of the sample is measured over a wavelength range of 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined from the resulting spectrum.
Cyclic Voltammetry
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: A solution of the compound of interest is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.
-
Data Analysis: The oxidation and reduction potentials of the compound are determined from the positions of the peaks in the cyclic voltammogram.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of these materials.
References
The Bioactivity of 1-(Phenylsulfinyl)azulene: An In Vitro and In Vivo Comparative Guide (A Hypothetical Exploration)
Introduction
Azulene, a bicyclic aromatic hydrocarbon, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2] The introduction of a phenylsulfinyl group at the 1-position of the azulene core is anticipated to modulate its physicochemical properties and, consequently, its biological profile. The sulfinyl moiety can influence lipophilicity, electronic distribution, and metabolic stability, potentially enhancing the therapeutic efficacy and selectivity of the parent azulene scaffold. This guide provides a comparative overview of the potential in vitro and in vivo bioactivities of 1-(Phenylsulfinyl)azulene, drawing parallels from existing research on azulene derivatives.
Hypothetical Bioactivity Profile
Based on the known activities of azulene derivatives, this compound is postulated to exhibit significant anti-inflammatory and anticancer effects. The phenylsulfinyl group may enhance these activities through several mechanisms, including improved cellular uptake and specific interactions with biological targets.
In Vitro vs. In Vivo Comparison: A Prospective Analysis
A direct comparison of in vitro and in vivo studies for this compound is not currently possible. However, based on studies of other azulene derivatives, a prospective comparison can be outlined.
| Feature | In Vitro Studies | In Vivo Studies |
| Primary Focus | Cellular mechanisms, cytotoxicity, target engagement | Systemic effects, efficacy, toxicity, pharmacokinetics |
| Model Systems | Cancer cell lines (e.g., A549, MDA-MB-231), macrophages (e.g., J774.2) | Animal models (e.g., murine tumor xenografts, carrageenan-induced paw edema in mice) |
| Key Metrics | IC50 (half-maximal inhibitory concentration), cytokine levels (e.g., TNF-α, IL-6), apoptosis induction | Tumor growth inhibition (TGI), reduction in inflammation, pharmacokinetic parameters (ADME) |
| Advantages | High-throughput, controlled environment, mechanistic insights | Reflects complex biological systems, provides data on systemic effects and safety |
| Limitations | Lacks systemic complexity, may not predict in vivo efficacy | Lower throughput, more complex, ethical considerations |
Quantitative Data from Related Azulene Derivatives
The following tables summarize quantitative data from studies on various azulene derivatives, which may serve as a benchmark for future studies on this compound.
Table 1: In Vitro Cytotoxicity of Azulene Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 10l (a phenyl-containing derivative) | A549 (Lung Carcinoma) | 1.26 | |
| Pemetrexed (Control) | A549 (Lung Carcinoma) | 3.31 |
Table 2: In Vitro Anti-inflammatory Activity of Azulene Derivatives
| Compound | Cell Line | Assay | Effect | Reference |
| Unsubstituted Azulene | LPS-stimulated Macrophages | TNF-α & IL-6 production | Inhibition | |
| 5,6-Bromoazulene | Macrophages | TNF-α & IL-6 production | Stimulation | |
| 5,6-Cyanoazulene | Macrophages | TNF-α & IL-6 production | Suppression |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on azulene derivatives are provided below as a reference for potential studies on this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Model: Swiss mice are used for this model.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at 1, 3, and 5 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Visualizations
Experimental Workflow for In Vitro Bioactivity Screening
Caption: Workflow for in vitro screening of this compound.
Postulated Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by this compound.
References
- 1. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative DFT Study of Azulene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of azulene and its structural isomers using Density Functional Theory (DFT). The following sections detail the relative stabilities, electronic properties, and aromaticity of these compounds, supported by quantitative data from computational studies. This information is valuable for understanding the structure-property relationships of these non-benzenoid aromatic hydrocarbons, which can inform the design of novel therapeutics and functional materials.
Relative Stability and Energetics
The relative stability of azulene and its isomers is a key factor in their potential applications. DFT calculations have been employed to determine the gas-phase energies of various C10H8 isomers, providing insights into their thermodynamic stability. Naphthalene, a well-known benzenoid aromatic hydrocarbon, is consistently found to be the most stable isomer. Azulene is significantly less stable than naphthalene, a difference attributed to its unique electronic structure arising from the fusion of a five-membered and a seven-membered ring. Other non-benzenoid isomers, such as bicyclo[6.2.0]decapentaene, are even less stable.
| Isomer | Point Group | Relative Energy (kcal/mol) |
| Naphthalene | D2h | 0.00 |
| Azulene | C2v | 28.5 |
| Bicyclo[6.2.0]decapentaene | C2v | 48.7 |
Data calculated at the PBE0/def2-TZVP level of theory.
Electronic Properties
The electronic properties of azulene and its isomers, such as the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap and dipole moment, are crucial for understanding their reactivity and potential use in electronic devices. Azulene exhibits a smaller HOMO-LUMO gap compared to naphthalene, which is consistent with its characteristic blue color.[1] Furthermore, azulene possesses a significant dipole moment due to intramolecular charge transfer from the seven-membered ring to the five-membered ring, a feature absent in the centrosymmetric naphthalene.[1]
| Isomer | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Naphthalene | ~4.0[1] | 0 |
| Azulene | ~3.0 [1] | ~1.0 |
| Bicyclo[6.2.0]decapentaene | - | - |
Aromaticity
Aromaticity is a key concept in understanding the stability and reactivity of these isomers. Nucleus-Independent Chemical Shift (NICS) is a common computational metric used to quantify aromaticity. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. In azulene, the five-membered ring exhibits a more negative NICS value, indicating greater aromatic character compared to the seven-membered ring.[2] Both rings in naphthalene show significant aromaticity.
| Isomer | Ring | NICS(1) (ppm) |
| Naphthalene | 6-membered | -9.9 |
| Azulene | 5-membered | -12.8 |
| 7-membered | -6.2 |
NICS(1) values calculated at the RB3LYP/6-311G* level of theory.[2]*
Computational Methodology
The data presented in this guide is derived from Density Functional Theory (DFT) calculations. A typical computational workflow for such a study is outlined below.
Experimental Protocols
1. Structure Optimization:
-
The initial molecular geometry of each isomer is built using a molecular modeling program.
-
A geometry optimization is performed to find the minimum energy structure on the potential energy surface. A common level of theory for this step is the B3LYP functional with a 6-31G(d) basis set.
2. Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE).
3. Single-Point Energy Calculation:
-
To obtain more accurate electronic energies, a single-point energy calculation is performed on the optimized geometry using a higher level of theory, such as the PBE0 functional with a larger basis set like def2-TZVP.
4. Property Calculations:
-
Various molecular properties are calculated from the optimized wave function. These include:
-
HOMO-LUMO energies: To determine the electronic gap.
-
Mulliken or Natural Bond Orbital (NBO) analysis: To determine the charge distribution and dipole moment.
-
NICS calculations: A grid of points is defined at the center of each ring to calculate the magnetic shielding and assess aromaticity.
-
Visualizations
Caption: Logical relationship between C10H8 isomers and their calculated properties.
Caption: A typical workflow for DFT calculations of molecular isomers.
References
Unraveling the Anti-Inflammatory Mechanisms: A Comparative Guide to Azulene-Based Drugs and Ibuprofen
An in-depth analysis of the mechanistic pathways of 1-(Phenylsulfinyl)azulene-based drugs, represented by the well-studied derivative Guaiazulene, reveals distinct and overlapping anti-inflammatory actions when compared to the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This guide provides a comprehensive comparison of their mechanisms of action, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in understanding their therapeutic potential.
This comparison guide delves into the molecular interactions and cellular effects of Guaiazulene as a representative of this compound-based compounds and contrasts them with Ibuprofen. While both drug classes exhibit anti-inflammatory properties, their primary mechanisms of action, potency, and effects on key inflammatory mediators show notable differences.
Comparative Analysis of Anti-Inflammatory Activity
The primary mechanism of action for Ibuprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2] Guaiazulene also exhibits inhibitory effects on COX enzymes, contributing to its anti-inflammatory profile. However, the azulene derivative also demonstrates significant antioxidant properties by scavenging free radicals.[3][4]
A critical aspect of comparing these drugs is their differential inhibitory potency against the two COX isoforms. The IC50 values, which represent the concentration of a drug required to inhibit 50% of an enzyme's activity, provide a quantitative measure of potency. For Ibuprofen, reported IC50 values for COX-1 and COX-2 vary, with one study citing 2.9 µM for COX-1 and 1.1 µM for COX-2, and another reporting 12 µM for COX-1 and 80 µM for COX-2.[5] This highlights the variability in experimental conditions and the need for standardized assays. Quantitative IC50 data for Guaiazulene's direct inhibition of COX-1 and COX-2 are not as readily available in the current literature, indicating a need for further research in this area.
Beyond COX inhibition, both compounds modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Studies have shown that Ibuprofen can significantly reduce the expression of IL-6 and IL-8 in the presence of TNF-α and can attenuate the increase in serum TNF-α levels.[6][7] Similarly, azulene derivatives, including Guaiazulene, have been shown to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The following table summarizes the available quantitative data for the anti-inflammatory effects of Guaiazulene and Ibuprofen.
| Parameter | Guaiazulene | Ibuprofen | Source |
| COX-1 Inhibition (IC50) | Data not available | 2.9 µM / 12 µM | [5] |
| COX-2 Inhibition (IC50) | Data not available | 1.1 µM / 80 µM | [5] |
| TNF-α Inhibition | Inhibits production | Attenuates serum levels | [7] |
| IL-6 Inhibition | Inhibits production | Reduces expression | [6] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Guaiazulene and Ibuprofen are mediated through their interaction with specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds (Guaiazulene, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of the 96-well plate.
-
Add the test compound at various concentrations to the respective wells. For control wells, add the solvent vehicle.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measure the product formation (e.g., Prostaglandin E2) over time using a suitable detection method, such as a colorimetric or fluorometric assay, with a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is used to quantify the levels of pro-inflammatory cytokines (TNF-α and IL-6) in cell culture supernatants.
Materials:
-
Cell line (e.g., murine macrophages like RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) to stimulate inflammation
-
Test compounds (Guaiazulene, Ibuprofen)
-
Commercially available ELISA kits for TNF-α and IL-6
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for a specified pre-incubation period.
-
Stimulate the cells with LPS to induce the production of pro-inflammatory cytokines. Include a negative control (no LPS) and a positive control (LPS alone).
-
After the incubation period, collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected cell culture supernatants to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction with a stop solution.
-
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
The following diagram illustrates the general workflow for validating the anti-inflammatory mechanism of a test compound.
References
- 1. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pretreatment with ibuprofen augments circulating tumor necrosis factor-alpha, interleukin-6, and elastase during acute endotoxinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Ibuprofen administration attenuates serum TNF-α levels, hepatic glutathione depletion, hepatic apoptosis and mouse mortality after Fas stimulation [inis.iaea.org]
A Comparative Analysis of the Chiroptical Properties of Sulfinyl-Aromatic Compounds
An Objective Guide for Researchers and Drug Development Professionals
The stereochemistry of sulfinyl-aromatic compounds is a critical determinant of their biological activity and pharmacological properties. The chiral sulfur center gives rise to distinct chiroptical properties, which are invaluable for assigning absolute configuration, assessing enantiomeric purity, and understanding conformational preferences. This guide provides a comparative overview of the chiroptical properties of various sulfinyl-aromatic compounds, supported by experimental data and detailed methodologies, to aid researchers in this field.
Quantitative Chiroptical Data
The following table summarizes the key chiroptical data for a selection of sulfinyl-aromatic compounds, focusing on Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopy. These techniques provide detailed information about the three-dimensional structure of chiral molecules.
| Compound | Method | Solvent | Experimental λmax (nm) / Δελ (M⁻¹cm⁻¹) | Calculated λmax (nm) / Δελ (M⁻¹cm⁻¹) | Reference |
| (S)-1-Naphthyl methyl sulfoxide | ECD | Methanol | 225 (-45), 200 (+35) | 225 (-88), 206 (+95) | [1] |
| (R)-Pyrisulfoxin C | ECD | Methanol | Positive Cotton Effect ~210-220 | - | [2][3] |
| (S)-Pyrisulfoxin D | ECD | Methanol | Negative Cotton Effect ~210-220 | Supported by DFT calculations | [2][3] |
| Aromatic Methyl Sulfoxide Drug (4) | ECD | Methanol | Broad peak 235-375 | Supported by TDDFT calculations | [4] |
| 1-(2-methylnaphthyl) methyl sulfoxide | VCD | CCl₄ | - | Excellent agreement with DFT/GIAO | [5] |
| (R)-2-hydroxy-4-phenyl butyric acid | VCD | CDCl₃, DMSO-d₆ | - | Good agreement with implicit solvent models | [6] |
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the comparative data.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.
Instrumentation:
-
A Jasco J-815 spectropolarimeter is commonly used for ECD measurements.
-
Measurements are typically performed at room temperature.
Sample Preparation:
-
Samples are dissolved in a suitable solvent, such as methanol, to a concentration of approximately 0.1-1.0 mg/mL.[4]
-
A quartz cuvette with a path length of 0.1 cm is typically used.
Data Acquisition:
-
Spectra are recorded over a wavelength range of 200-400 nm.
-
The scanning speed is typically set to 100 nm/min with a response time of 1 s.
-
Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
The final spectrum is baseline corrected by subtracting the spectrum of the pure solvent.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy provides detailed information about the solution-state conformation and absolute configuration of chiral molecules.
Instrumentation:
-
A BioTools' ChiralIR-2X DualPEM FT-VCD spectrometer is a common instrument for these measurements.[6]
-
Spectra are typically recorded at a resolution of 4 cm⁻¹.[6]
Sample Preparation:
-
Approximately 8-10 mg of the compound is dissolved in a suitable solvent (e.g., CCl₄, CDCl₃, DMSO-d₆).[5][6]
-
The resulting solution is transferred to a BaF₂ IR cell with a path length of 100 μm.[6]
Data Acquisition:
-
The sample is measured for an extended period, often in blocks of 1 hour each, to achieve a good signal-to-noise ratio.[6]
-
The instrument is purged with dry air to minimize interference from water vapor.[6]
-
The final VCD spectrum is processed by solvent subtraction and baseline correction.[6]
Computational Methods: Time-Dependent Density Functional Theory (TDDFT)
Theoretical calculations are crucial for interpreting experimental chiroptical spectra and assigning absolute configurations.
Methodology:
-
Geometry optimizations and frequency calculations are often performed using Density Functional Theory (DFT) at levels such as B3LYP/6-31G(d).[2][4]
-
ECD and VCD spectra are then calculated using Time-Dependent DFT (TDDFT).
-
The choice of functional and basis set can significantly impact the accuracy of the calculated spectra.[4]
-
Solvent effects are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).[6]
-
The calculated spectra for the lowest energy conformers are Boltzmann-averaged to produce the final theoretical spectrum for comparison with experimental data.[6]
Visualizing the Relationship Between Structure and Chiroptical Properties
The following diagram illustrates the logical workflow for determining and comparing the chiroptical properties of sulfinyl-aromatic compounds.
Caption: Workflow for chiroptical analysis of sulfinyl-aromatic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cytotoxic and Optically Active Pyrisulfoxins From the Endophytic Streptomyces albolongus EA12432 [frontiersin.org]
- 3. Cytotoxic and Optically Active Pyrisulfoxins From the Endophytic Streptomyces albolongus EA12432 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. schrodinger.com [schrodinger.com]
A Comparative Environmental Impact Assessment of 1-(Phenylsulfinyl)azulene Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis
The synthesis of 1-(phenylsulfinyl)azulene, a molecule of interest in medicinal chemistry and materials science, can be approached through various synthetic routes. This guide provides a comparative assessment of three distinct methods for its preparation, with a focus on their environmental impact, efficiency, and safety. The synthesis universally proceeds in two conceptual stages: the formation of a carbon-sulfur bond to yield 1-(phenylthio)azulene, followed by the oxidation of the sulfide to the target sulfoxide. While the initial thiolation step is common to the assessed routes, the choice of oxidant in the subsequent step presents a critical divergence in the environmental footprint of the overall process. This comparison aims to equip researchers with the necessary data to select a synthesis pathway that aligns with the principles of green chemistry without compromising product yield.
Comparative Analysis of Synthesis Routes
The environmental and practical viability of three routes to this compound are summarized below. Each route begins with the electrophilic substitution of azulene with a phenylsulfenylating agent to form 1-(phenylthio)azulene. The key difference lies in the choice of oxidizing agent for the conversion of the intermediate sulfide to the final sulfoxide product.
Table 1: Quantitative Comparison of Synthesis Routes for this compound
| Parameter | Route 1: m-CPBA Oxidation | Route 2: Sodium Periodate Oxidation | Route 3: Hydrogen Peroxide Oxidation |
| Yield (%) | High | High | High[1] |
| Reaction Time | Short (typically < 2 hours)[2] | Moderate (several hours) | Variable (can be rapid with catalyst)[1] |
| Reaction Temperature | 0 °C to room temperature[2] | Room temperature | Room temperature to mild heating[1] |
| Key Reagents | m-Chloroperoxybenzoic acid (m-CPBA) | Sodium periodate (NaIO4) | Hydrogen peroxide (H2O2) |
| Solvents | Chlorinated solvents (e.g., DCM)[2] | Methanol/Water | Acetic acid, Ethanol, or water[1] |
| Byproducts | 3-Chlorobenzoic acid | Sodium iodate | Water[1] |
| Toxicity of Reagents | m-CPBA is a strong oxidant, irritant, and can be explosive.[3] | Sodium periodate is a strong oxidizer, irritant, and very toxic to aquatic life.[4][5] | H2O2 (30%) is corrosive but decomposes to a benign byproduct. |
| Environmental Hazard | Use of chlorinated solvents is environmentally persistent. 3-Chlorobenzoic acid is a pollutant. | Sodium iodate can be harmful to aquatic ecosystems. | Minimal, with water as the primary byproduct. Acetic acid is biodegradable. |
| Safety Concerns | Potential for explosion of dry m-CPBA. Requires careful handling.[3] | Strong oxidizer, risk of fire or explosion with combustible materials.[4] | Concentrated H2O2 is a strong oxidizer and requires careful handling. |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor 1-(phenylthio)azulene and its subsequent oxidation via the three compared routes are provided below.
Synthesis of 1-(Phenylthio)azulene (Precursor)
A solution of azulene (1.0 equiv.) in a suitable aprotic solvent, such as dichloromethane, is cooled to 0 °C. To this solution, phenylsulfenyl chloride (1.1 equiv.) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(phenylthio)azulene.
Route 1: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)
To a solution of 1-(phenylthio)azulene (1.0 equiv.) in dichloromethane at 0 °C, a solution of m-CPBA (1.1 equiv.) in dichloromethane is added dropwise. The reaction mixture is stirred at 0 °C for a specified time (typically 30-60 minutes) and monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed successively with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield this compound.[2][3]
Route 2: Oxidation with Sodium Periodate
1-(phenylthio)azulene (1.0 equiv.) is dissolved in a mixture of methanol and water. Sodium periodate (1.2 equiv.) is added portion-wise at room temperature, and the resulting suspension is stirred vigorously for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure, and the residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to give this compound.[6]
Route 3: Greener Oxidation with Hydrogen Peroxide
To a solution of 1-(phenylthio)azulene (1.0 equiv.) in glacial acetic acid, 30% aqueous hydrogen peroxide (2.0 equiv.) is added slowly at room temperature. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC analysis. The resulting solution is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.[1]
Visualization of the Assessment Workflow
The logical flow of the comparative assessment process is depicted in the following diagram.
Caption: Comparative assessment workflow for the synthesis of this compound.
Conclusion
The choice of oxidant for the conversion of 1-(phenylthio)azulene to this compound significantly influences the environmental impact and safety of the synthesis. While traditional methods using m-CPBA and sodium periodate offer high yields and relatively short reaction times, they involve hazardous reagents and generate environmentally persistent waste. In contrast, the use of hydrogen peroxide presents a much greener alternative, with water as the only stoichiometric byproduct. Although the uncatalyzed reaction with hydrogen peroxide in acetic acid may require longer reaction times, its environmental and safety profile makes it a superior choice for sustainable chemical synthesis. Researchers are encouraged to consider these factors when designing synthetic strategies for azulene-containing compounds and other pharmaceutically relevant molecules.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 1-(Phenylsulfinyl)azulene: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for 1-(Phenylsulfinyl)azulene, a compound used in scientific research. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Waste Classification
-
Azulene and its derivatives are known to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][2][3][4] Therefore, this material and its container must be disposed of as hazardous waste and release to the environment must be avoided.[1][3]
-
Sulfoxide compounds , such as the related dimethyl sulfoxide (DMSO), are typically not suitable for sink disposal.[5] Waste containing sulfoxides should be collected for proper disposal by environmental health and safety (EHS) professionals, often involving incineration.[6]
Based on this information, this compound should be classified as a hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Inspect for tears before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain. [4][5]
Step 1: Waste Segregation and Collection
-
Collect all waste contaminated with this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, such as polyethylene or polypropylene, and have a secure, tight-fitting lid.[1]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
Step 2: Waste Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
It is recommended to store it in a secondary containment bin to prevent spills.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.[1]
Spill Management
In the event of a spill:
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pads).
-
Collect the absorbed material into the designated hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[5]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent others from entering the contaminated area.
-
Contact your institution's EHS or emergency response team for assistance with cleanup.[5]
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(Phenylsulfinyl)azulene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-(Phenylsulfinyl)azulene in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from related substances, namely azulene and aryl sulfoxides. A thorough risk assessment should be conducted by all personnel before commencing any experimental work.
Hazard Assessment and Engineering Controls
While specific toxicity data for this compound is unavailable, the parent azulene molecule is known to be a skin, eye, and respiratory irritant. Aryl sulfoxides can also exhibit a range of toxicities. Therefore, it is prudent to handle this compound with a high degree of caution.
Engineering Controls are the first line of defense in minimizing exposure.
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to protect personnel from potential hazards.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves are required. Given the aromatic nature of the compound, nitrile gloves may offer sufficient protection for brief contact, but butyl rubber or Viton™ gloves are recommended for extended handling or in case of a spill. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound. |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure. |
| Skin and Body Protection | A flame-resistant laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are required laboratory attire. |
| Respiratory Protection | Respiratory protection is generally not required when handling small quantities in a properly functioning fume hood. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges should be used. A full-face respirator will also provide eye and face protection. |
Operational Plan: Step-by-Step Handling Procedure
The following protocol outlines a general procedure for handling this compound in a research setting.
-
Preparation:
-
Designate a specific area within the fume hood for the handling of this compound.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Ensure a chemical spill kit is readily available.
-
-
Weighing and Transfer:
-
Weigh the solid compound on a tared weigh boat within the fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
If transferring a solution, use a calibrated pipette or syringe.
-
-
Dissolution and Reaction:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Keep the reaction vessel closed to the extent possible.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully, if necessary, within the fume hood.
-
Perform extractions and other purification steps in closed systems whenever feasible.
-
-
Decontamination:
-
Decontaminate all glassware and equipment that came into contact with this compound. A suitable solvent rinse followed by a standard laboratory detergent wash is generally effective.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Solid Waste:
-
All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
The container should be clearly marked as "Organosulfur Compound Waste."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Aqueous and organic waste streams should be segregated.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
All waste must be disposed of through the institution's hazardous waste management program.
Quantitative Data for Related Compounds
To aid in the risk assessment of this compound, the following tables summarize key quantitative data for azulene and dimethyl sulfoxide (DMSO).
Table 1: Physicochemical Properties
| Property | Azulene | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₁₀H₈ | C₂H₆OS |
| Molecular Weight | 128.17 g/mol | 78.13 g/mol |
| Appearance | Blue-violet crystalline solid | Colorless liquid |
| Melting Point | 99-100 °C | 18.5 °C |
| Boiling Point | 242 °C | 189 °C |
| Solubility | Insoluble in water; soluble in organic solvents | Miscible with water and many organic solvents |
Table 2: Safety and Hazard Information
| Hazard | Azulene | Dimethyl Sulfoxide (DMSO) |
| GHS Pictograms | Warning | Warning |
| Hazard Statements | H315: Causes skin irritation | H315: Causes skin irritation |
| H319: Causes serious eye irritation | H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | ||
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | P264: Wash skin thoroughly after handling. |
| P280: Wear protective gloves/eye protection/face protection. | P280: Wear protective gloves/eye protection/face protection. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Workflow
The following diagram illustrates the key stages in the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
